molecular formula C8H9BrN2 B1375079 6-Bromo-1,2,3,4-tetrahydroquinoxaline CAS No. 89980-70-1

6-Bromo-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1375079
CAS No.: 89980-70-1
M. Wt: 213.07 g/mol
InChI Key: YWRDQVNEWKPADI-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroquinoxaline (CAS 876728-35-7) is a brominated derivative of tetrahydroquinoxaline with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol . This compound is provided with a high purity of 97% and is typically packaged in amber glass bottles to ensure stability . It is a versatile chemical scaffold in medicinal and organic chemistry, particularly valuable for constructing more complex quinoxaline-based structures . Quinoxaline derivatives are subjects of extensive research due to their diverse pharmacological profiles, which include documented antimicrobial, antifungal, and anticancer activities . Researchers utilize this brominated intermediate in various synthetic transformations, such as cross-coupling reactions, to explore new compounds with potential biological activity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling information. This compound may be harmful if swallowed, inhaled, or in contact with skin, and it causes serious eye irritation .

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDQVNEWKPADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735558
Record name 6-Bromo-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89980-70-1
Record name 6-Bromo-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 6-bromo-1,2,3,4-tetrahydroquinoxaline, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The document delves into the core chemical principles, offers detailed experimental protocols, and presents a comparative analysis of different synthetic strategies.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in pharmaceutical and materials science.[1] The tetrahydroquinoxaline moiety, in particular, serves as a crucial building block for a variety of biologically active molecules. The introduction of a bromine atom at the 6-position offers a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space for drug development.

Core Synthesis Strategies

The synthesis of this compound can be approached through two primary multi-step pathways, both commencing with the synthesis of the key intermediate, 4-bromo-1,2-phenylenediamine.

Pathway A: Condensation and Subsequent Reduction

This classical and widely adopted approach involves a two-step sequence:

  • Formation of 6-bromoquinoxaline: This step entails the condensation of 4-bromo-1,2-phenylenediamine with a suitable two-carbon electrophile.

  • Reduction of the pyrazine ring: The aromatic pyrazine ring of 6-bromoquinoxaline is then reduced to yield the desired 1,2,3,4-tetrahydroquinoxaline.

Pathway B: Direct Cyclization Strategies (Emerging Methods)

More contemporary methods aim to construct the tetrahydroquinoxaline ring in a more direct fashion, often through reductive cyclization or amination routes. These pathways can offer advantages in terms of step economy and milder reaction conditions.

Precursor Synthesis: 4-bromo-1,2-phenylenediamine

The synthesis of the crucial starting material, 4-bromo-1,2-phenylenediamine, is a well-established process. A common and effective method involves the bromination of o-phenylenediamine, often with a protection/deprotection strategy to ensure regioselectivity.

Experimental Protocol: Synthesis of 4-bromo-1,2-phenylenediamine[2][3]

Step 1: Acetylation of o-phenylenediamine

  • In a suitable reaction vessel, dissolve o-phenylenediamine in glacial acetic acid.

  • Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period.

  • Pour the reaction mixture into ice water to precipitate the diacetylated product.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Bromination of the Diacetylated Intermediate

  • Dissolve the dried diacetylated product in glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise to the reaction mixture.

  • Stir the reaction at a slightly elevated temperature (e.g., 50-55°C) for a specified time.[2]

  • Cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench any excess bromine.[2]

  • Collect the precipitated 4-bromo-diacetyl-o-phenylenediamine by filtration, wash with water, and dry.

Step 3: Hydrolysis of the Diacetylated Product

  • Suspend the 4-bromo-diacetyl-o-phenylenediamine in an alcoholic solvent (e.g., methanol).

  • Add an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture, which will cause the 4-bromo-1,2-phenylenediamine to precipitate.

  • Collect the product by filtration, wash with water, and dry.

An alternative, more environmentally friendly approach utilizes sodium bromide and hydrogen peroxide as the brominating agent, avoiding the use of liquid bromine.[3]

Pathway A: Synthesis of this compound via Condensation and Reduction

This pathway is a reliable method for accessing the target molecule.

Step A1: Synthesis of 6-Bromoquinoxaline

The condensation of 4-bromo-1,2-phenylenediamine with a 1,2-dicarbonyl compound is the cornerstone of quinoxaline synthesis.[4] For the unsubstituted pyrazine ring, glyoxal is the reagent of choice.

  • To a solution of 4-bromo-1,2-phenylenediamine in a suitable solvent such as ethanol or a mixture of water and ethanol, add an aqueous solution of glyoxal (40 wt. % in H₂O).

  • The reaction can be catalyzed by the addition of a catalytic amount of a mild acid.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-bromoquinoxaline.

Step A2: Reduction of 6-Bromoquinoxaline

The reduction of the pyrazine ring of 6-bromoquinoxaline is the final step to obtain the desired this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

  • In a high-pressure hydrogenation vessel, dissolve 6-bromoquinoxaline in a suitable solvent such as ethanol, methanol, or acetic acid.

  • Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of aromatic nitrogen heterocycles. Platinum-based catalysts are also very active but can sometimes lead to over-reduction or dehalogenation. Raney nickel is a more cost-effective option but may require higher pressures and temperatures.

  • Solvent Selection: The choice of solvent can influence the rate and selectivity of the hydrogenation. Protic solvents like ethanol and acetic acid are generally good choices for this type of reduction.

  • Pressure and Temperature: These parameters need to be carefully controlled to ensure complete reduction of the pyrazine ring without causing dehalogenation (removal of the bromine atom). Milder conditions are generally preferred.

Data Summary

StepStarting MaterialReagentsProductTypical Yield
Precursor o-Phenylenediamine1. Acetic anhydride, Acetic acid 2. Br₂, Acetic acid 3. NaOH, Methanol/Water4-bromo-1,2-phenylenediamineGood to Excellent
A1 4-bromo-1,2-phenylenediamineGlyoxal6-bromoquinoxalineHigh
A2 6-bromoquinoxalineH₂, Pd/CThis compoundHigh

Visualizing the Synthesis

Synthesis of 4-bromo-1,2-phenylenediamine

G start o-Phenylenediamine step1 Diacetylation (Acetic Anhydride) start->step1 intermediate1 Diacetyl-o-phenylenediamine step1->intermediate1 step2 Bromination (Br2 or NaBr/H2O2) intermediate1->step2 intermediate2 4-Bromo-diacetyl-o-phenylenediamine step2->intermediate2 step3 Hydrolysis (NaOH) intermediate2->step3 end 4-bromo-1,2-phenylenediamine step3->end

Caption: Pathway for the synthesis of 4-bromo-1,2-phenylenediamine.

Pathway A: Condensation and Reduction

G start 4-bromo-1,2-phenylenediamine step1 Condensation start->step1 reagent1 Glyoxal reagent1->step1 intermediate 6-bromoquinoxaline step1->intermediate step2 Reduction intermediate->step2 reagent2 H2, Catalyst (e.g., Pd/C) reagent2->step2 end This compound step2->end

Sources

Introduction: The Strategic Value of 6-Bromo-1,2,3,4-tetrahydroquinoxaline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1] Its derivatives are explored for applications ranging from oncology to infectious diseases. Within this important class of molecules, this compound emerges as a particularly valuable building block. The tetrahydro- variant provides a three-dimensional, saturated heterocyclic core, which can offer improved solubility and metabolic stability compared to its aromatic counterpart.

Crucially, the bromine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle. It enables chemists to introduce a wide array of molecular complexity through well-established cross-coupling reactions, such as Suzuki and Heck couplings.[1] This capability is fundamental for generating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

This guide provides an in-depth examination of the core physicochemical properties of this compound. Understanding these characteristics is paramount for any researcher, as properties like solubility, melting point, and pKa directly influence a compound's suitability for biological assays, its formulation potential, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile. This document is designed to equip researchers, scientists, and drug development professionals with the foundational data and field-proven experimental methodologies necessary to effectively utilize this key chemical intermediate.

Core Physicochemical Profile

A comprehensive understanding of a compound's fundamental properties is the starting point for all subsequent research and development. The data presented below has been aggregated from various chemical databases and computational models.

PropertyValueSource
Molecular Formula C₈H₉BrN₂[2][3]
Molecular Weight 213.08 g/mol [2][3]
CAS Number 89980-70-1[3]
Appearance Yellow Oil / Solid Powder[4][5]
Topological Polar Surface Area (TPSA) 24.06 Ų[3]
Predicted logP 2.4 - 2.56[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]

Note: Some properties, such as melting and boiling points, are not consistently reported across public databases and should be determined empirically.

Synthesis and Characterization Overview

This compound is typically prepared via a two-step sequence starting from quinoxaline. The initial step involves the selective bromination of the aromatic ring, followed by the reduction of the pyrazine ring to yield the final tetrahydro- derivative.

Synthetic Workflow Diagram

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Heterocycle Reduction A Quinoxaline Reagent1 N-Bromosuccinimide (NBS) Dibenzoyl Peroxide (cat.) Acetic Acid, Reflux A->Reagent1 B 6-Bromoquinoxaline C 6-Bromoquinoxaline Reagent1->B Reagent2 Reducing Agent (e.g., NaBH₄, H₂/Pd) C->Reagent2 D This compound Reagent2->D

Caption: General synthetic pathway for this compound.

Causality in Synthesis: The initial bromination with N-bromosuccinimide (NBS) in acetic acid is a standard method for halogenating quinoxaline systems.[6] The subsequent reduction of the pyrazine ring must be performed under conditions that do not affect the C-Br bond or the benzene ring, making catalytic hydrogenation or chemical hydrides suitable choices.

Field-Proven Experimental Protocols

The following protocols describe robust methods for determining critical physicochemical properties. These are not merely procedural steps; they are self-validating systems designed for accuracy and reproducibility.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.5°C) is characteristic of a pure crystalline solid, whereas impurities will depress the melting point and broaden the range.[7]

  • Sample Preparation: Place a small amount of the dried, crystalline compound onto a clean, dry watch glass. Finely crush the solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm.[7][8]

  • Initial Rapid Determination: Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20°C/minute) to find an approximate melting range.[9] This step saves time and prevents overshooting the true melting point in subsequent, more precise measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a fresh capillary tube with the sample.

  • Slow Heating: Set a slow heating rate of approximately 1-2°C per minute. This slow ramp is critical to ensure the sample and the thermometer are in thermal equilibrium, providing an accurate reading.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting point is reported as the range T1-T2.

  • Validation: Repeat the accurate determination with a fresh sample to ensure consistency.

Caption: Standard workflow for accurate melting point determination.

Determination of Aqueous Solubility

Aqueous solubility is arguably one of the most critical physicochemical properties in drug discovery, as a compound must be in solution to be absorbed and exert a biological effect.[10] Poor solubility is a leading cause of candidate attrition.[10][11] We will describe the gold-standard thermodynamic method and a higher-throughput kinetic method.

This method determines the equilibrium solubility, which is the true saturation point of a compound in a solvent.[12]

  • System Preparation: To a series of glass vials, add a precise volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Addition of Compound: Add an excess amount of the solid compound to each vial. The key is to ensure that undissolved solid remains visible after equilibration, confirming that a saturated solution has been achieved.[10][13]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[11][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all particulate matter. This step is crucial to avoid artificially inflating the measured concentration.

  • Quantification: Dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, typically HPLC-UV, against a standard calibration curve.

  • Reporting: The determined concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., mg/mL or µM at pH 7.4, 25°C).

G A Add Excess Solid to Buffer (pH 7.4) B Equilibrate on Shaker (24-48h at 25°C) A->B C Settle & Separate Phases B->C D Filter Supernatant (0.22 µm filter) C->D E Quantify by HPLC-UV against Calibration Curve D->E F Report Result (e.g., µg/mL) E->F G Props Physicochemical Properties Solubility (Aqueous) Lipophilicity (logP) pKa Synthetic Handle (Br) ADME ADME Profile Absorption Distribution Metabolism & Excretion Toxicity Props:f1->ADME:f1  Bioavailability Props:f2->ADME:f1  Permeability Props:f2->ADME:f2  Tissue Penetration, Plasma Protein Binding Props:f3->ADME:f1  Site of Absorption Dev Development Stage Hit-to-Lead Lead Optimization Formulation Props:f4->Dev:f1  SAR Exploration Props:f4->Dev:f2  Analogue Synthesis ADME:f1->Dev:f3  Dose & Route

Caption: Relationship between physicochemical properties and drug development.

  • Solubility and Absorption: Low aqueous solubility is a primary hurdle for oral bioavailability. The tetrahydroquinoxaline core may offer an advantage over a fully aromatic system, but this must be empirically verified.

  • Lipophilicity (logP): The predicted logP of ~2.5 suggests a good balance between solubility and membrane permeability, falling within the desirable range for many drug candidates.

  • pKa: The two nitrogen atoms in the heterocyclic ring will have distinct basic pKa values. This is critical as the ionization state of the molecule at physiological pH (7.4) will govern its solubility, permeability, and potential for off-target interactions.

  • Synthetic Utility: The bromine atom is the key to unlocking the potential of this scaffold. It allows for systematic modification via cross-coupling, enabling chemists to fine-tune the physicochemical and pharmacological properties during lead optimization.

Safety and Handling

While specific GHS hazard data for this compound is not widely published, data for closely related analogs like 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline provides a useful surrogate for initial risk assessment.

  • GHS Hazard Statements (for related compound): Harmful if swallowed. Harmful in contact with skin. Harmful if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [14]* Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Researchers are required to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than a simple chemical; it is a strategic starting point for the discovery of novel therapeutics. Its physicochemical profile, characterized by a balance of lipophilicity and polarity combined with the immense synthetic potential afforded by the bromine substituent, makes it an attractive scaffold for medicinal chemistry programs. The experimental protocols detailed in this guide provide the necessary framework for researchers to accurately characterize this molecule and its derivatives, ensuring that development decisions are based on robust, high-quality data. A thorough understanding and application of these principles are essential for successfully translating this promising building block into the next generation of drug candidates.

References

  • University of Calgary. (n.d.). Melting point determination.
  • An-Najah National University. (2021). experiment (1) determination of melting points.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

  • Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Experiment 1 - Melting Points.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

  • IndiaMART. (n.d.). This compound. Retrieved from [Link]

  • Abintio Biosciences. (n.d.). This compound. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]

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The Strategic Biological Screening of 6-Bromo-1,2,3,4-tetrahydroquinoxaline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoxaline motif and its reduced form, tetrahydroquinoxaline, stand as privileged scaffolds. Their inherent structural features allow for diverse biological activities, making them a focal point in the quest for novel therapeutics.[1] The introduction of a bromine atom at the 6-position of the 1,2,3,4-tetrahydroquinoxaline core further modulates the electronic and steric properties of the molecule, offering a promising avenue for the development of potent and selective drug candidates. This guide provides an in-depth technical overview of the biological screening of 6-bromo-1,2,3,4-tetrahydroquinoxaline derivatives, drawing upon established methodologies and field-proven insights to empower researchers in their drug discovery endeavors.

The this compound Core: A Foundation for Diverse Bioactivity

The 1,2,3,4-tetrahydroquinoxaline skeleton, a bioisostere of native purine and pteridine systems, readily interacts with a multitude of biological targets. The strategic placement of a bromine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives. Halogen bonding, a non-covalent interaction, can enhance binding affinity to protein targets, while the electron-withdrawing nature of bromine can alter the reactivity and metabolic stability of the compound.

The exploration of this compound derivatives is therefore a rational approach in the search for novel agents with a range of therapeutic applications, including but not limited to:

  • Antimicrobial Agents: Targeting essential bacterial enzymes or disrupting cell membrane integrity.

  • Anticancer Agents: Inducing apoptosis, inhibiting cell proliferation, or targeting specific signaling pathways implicated in tumorigenesis.

  • Enzyme Inhibitors: Modulating the activity of key enzymes involved in various disease pathologies.

This guide will delve into the practical aspects of screening for these activities, providing a logical framework for the systematic evaluation of this promising class of compounds.

Foundational Screening: A Multi-pronged Approach

A comprehensive biological screening cascade for this compound derivatives should commence with broad, high-throughput assays to identify initial "hits." This is followed by more focused secondary and tertiary assays to elucidate the mechanism of action and confirm selectivity.

Caption: A generalized workflow for the biological screening of novel compounds.

Antimicrobial Activity Screening

The quinoxaline scaffold is a well-established pharmacophore in the development of antimicrobial agents. The primary objective of this screening is to determine the intrinsic ability of the this compound derivatives to inhibit the growth of a diverse panel of pathogenic microorganisms.

Rationale for Experimental Choices

The initial screening should encompass a representative selection of Gram-positive and Gram-negative bacteria, as well as fungal strains, to ascertain the broad-spectrum potential of the synthesized compounds. The choice of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is based on its efficiency, reproducibility, and requirement for small sample quantities, making it ideal for screening a library of compounds.[2][3][4][5][6]

Step-by-Step Protocol: Broth Microdilution for MIC Determination[2][5]

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth directly in the 96-well plates. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Comparative Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
6-Bromo-THQ-01 1632>64
6-Bromo-THQ-02 81632
Ciprofloxacin 10.25N/A
Fluconazole N/AN/A4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives tested.

Anticancer Activity Screening

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with mechanisms ranging from the inhibition of protein kinases to the induction of apoptosis.[7][8][9] The initial in vitro screening against a panel of human cancer cell lines is a critical step in identifying promising lead compounds.

Rationale for Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity.[10][11][12] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is robust, sensitive, and amenable to high-throughput screening. The selection of a diverse panel of cancer cell lines (e.g., representing breast, lung, and colon cancers) is crucial to evaluate the spectrum of activity.

Step-by-Step Protocol: MTT Assay for Cytotoxicity[10][11][12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Anticancer Activity
Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
6-Bromo-THQ-01 12.525.118.7
6-Bromo-THQ-02 5.210.88.3
Doxorubicin 0.81.20.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives tested.

Enzyme Inhibition Screening

Many quinoxaline derivatives exert their biological effects through the inhibition of specific enzymes. A targeted enzyme inhibition screen can provide valuable insights into the mechanism of action of the this compound derivatives.

Rationale for Experimental Choices

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs.[13][14][15] Quinolone antibiotics, which share structural similarities with the quinoxaline core, function by inhibiting this enzyme. Therefore, screening for DNA gyrase inhibition is a logical step in elucidating the antibacterial mechanism of the synthesized compounds. A supercoiling inhibition assay provides a direct measure of the compound's effect on the enzyme's activity.

Caption: A simplified diagram of the DNA gyrase supercoiling inhibition assay.

Step-by-Step Protocol: DNA Gyrase Supercoiling Inhibition Assay[15][16][17]

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin)

  • Test compounds (dissolved in DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to the reaction mixture. Include a positive control (no compound) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing a chelating agent like EDTA and a loading dye).

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of the test compound.

Data Presentation: Comparative DNA Gyrase Inhibition
Compound IDIC₅₀ (µM)
6-Bromo-THQ-01 5.8
6-Bromo-THQ-02 1.2
Ciprofloxacin 0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives tested.

Structure-Activity Relationship (SAR) Insights

The biological data obtained from these screening assays are instrumental in establishing a structure-activity relationship (SAR). For this compound derivatives, key considerations include:

  • The Role of the Bromo Substituent: The position and presence of the bromine atom can significantly impact activity. Halogen bonding can enhance binding to target proteins.[11]

  • Substitutions on the Tetrahydroquinoxaline Core: Modifications at other positions of the tetrahydroquinoxaline ring can influence potency, selectivity, and pharmacokinetic properties.

  • Nature of Side Chains: The introduction of various functional groups can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall shape, all of which are critical for target interaction.

A systematic analysis of the SAR will guide the rational design of subsequent generations of compounds with improved therapeutic profiles.

Conclusion: A Roadmap for Advancing Drug Discovery

The biological screening of this compound derivatives is a multifaceted process that requires a logical and systematic approach. This guide has provided a framework of core methodologies, from initial broad-spectrum screening to more targeted mechanistic studies. By employing these robust and validated protocols, researchers can effectively identify and characterize promising lead compounds from this versatile chemical scaffold. The integration of antimicrobial, anticancer, and enzyme inhibition assays, coupled with a thorough analysis of the structure-activity relationship, will undoubtedly accelerate the journey from a novel chemical entity to a potential therapeutic agent.

References

  • Wojtunik-Kulesza, K. A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 993. [Link]

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  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • El-Sayed, W. M., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(1), 187. [Link]

  • Maxwell, A., et al. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. The Journal of Antibiotics, 56(8), 669-677. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

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  • Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(1), 1-1. [Link]

  • Ghorab, M. M., et al. (2018). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 12(1), 1-13. [Link]

  • Zghaib, N. K., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2788. [Link]

  • Hiasa, H., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(11), 4682-4688. [Link]

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  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Karkachi, N. E., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2137-2144. [Link]

  • Semantic Scholar. (2011). Biological Activity of Quinoxaline Derivatives. [Link]

  • Chen, Y. J., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(15), 10584-10593. [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. [Link]

  • da Silva, A. C. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]

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  • Corona, P., et al. (2009). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. European Journal of Medicinal Chemistry, 44(4), 1579-1591. [Link]

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An In-depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 912284-82-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structural motif, the tetrahydroquinoxaline core, is a key feature in a variety of biologically active molecules. This guide provides a comprehensive overview of the known properties, potential applications, and synthesis of this compound, tailored for professionals in research and drug development. While specific biological data for this exact compound is limited in publicly available literature, this document extrapolates its potential based on the well-documented activities of structurally related compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline are crucial for its handling, characterization, and application in research.

PropertyValueSource
CAS Number 912284-82-3[1]
Molecular Formula C₉H₁₁BrN₂[1]
Molecular Weight 227.10 g/mol [1]
IUPAC Name 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Synonyms 6-bromo-1,2,3,4-tetrahydro-1-methyl-quinoxaline, 7-bromo-4-methyl-2,3-dihydro-1H-quinoxaline[1][2]
Appearance Solid (color not specified)
Melting Point Not available
Boiling Point Not available
Solubility Not available
Storage Temperature 2-8°C, protected from light, stored in an inert gas[3]
Topological Polar Surface Area (TPSA) 15.27 Ų[1]
logP (octanol-water partition coefficient) 2.3108[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

Structure:

Caption: Chemical structure of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.

Synthesis and Reactivity

A relevant example is the synthesis of tetrahydroquinoxaline sulfonamide derivatives, which highlights the chemical versatility of the tetrahydroquinoxaline scaffold.[4] Additionally, a patented method for a structurally similar compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, involves a multi-step synthesis starting from 3-bromophenylacetonitrile.[5] This suggests that the synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline would likely involve standard organic chemistry transformations.

Proposed Synthetic Workflow:

G A Substituted Diaminobenzene B Cyclization (e.g., with glyoxal) A->B Step 1 C Bromination B->C Step 2 D N-methylation C->D Step 3 E 6-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxaline D->E Final Product

Caption: A plausible synthetic pathway for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.

The reactivity of this compound is expected to be influenced by the electron-donating nature of the amino groups and the electron-withdrawing effect of the bromine atom on the aromatic ring. The secondary amine in the tetrahydroquinoxaline ring can undergo various reactions, such as acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse library of derivatives.

Potential Biological Applications

Direct experimental data on the biological activity of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is not extensively reported. However, the tetrahydroquinoxaline and the structurally related tetrahydroisoquinoline scaffolds are present in numerous compounds with a wide range of pharmacological properties.[6]

Anticancer Potential: Derivatives of the tetrahydroquinoxaline scaffold have been investigated as potential anticancer agents. For instance, novel tetrahydroquinoxaline sulfonamide derivatives have been designed as colchicine binding site inhibitors, which are a class of microtubule targeting agents.[4] These compounds have shown inhibitory activity against cancer cell lines.[4] Given these precedents, it is plausible that 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline could serve as a valuable intermediate for the synthesis of novel anticancer agents.

Neurological and Psychiatric Disorders: The tetrahydroisoquinoline framework is a common feature in molecules targeting the central nervous system.[6] Some substituted heterocycle fused gamma-carbolines containing this motif are explored for their activity at serotonin and dopamine receptors, suggesting potential applications in treating psychosis, depression, and sleep disorders.[7] This indicates that derivatives of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline could be of interest for investigating treatments for neurological and psychiatric conditions.

Other Therapeutic Areas: The versatility of the tetrahydroquinoxaline and tetrahydroisoquinoline scaffolds extends to other therapeutic areas. For example, certain quinoxaline derivatives have been investigated for their potential in reducing peripheral pain and as vaso-constricting agents.[8] Substituted tetrahydroisoquinolines have also shown promise as KRas inhibitors and for their antiangiogenesis and antiosteoporosis properties.[9]

Safety and Handling

Specific safety and handling data for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is limited. However, based on data for structurally similar compounds such as 6-bromo-1,2,3,4-tetrahydroquinoline, the following precautions should be considered.[10]

Hazard Statements (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety information.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suppliers

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is available from several chemical suppliers, primarily for research and development purposes.

SupplierLocationPurity
ChemScene USA≥98%
BLDpharm USANot specified
Cenmed Enterprises USA≥95%
001Chemical ChinaNLT 98%
Sunway Pharm Ltd China97%
MySkinRecipes Not specified≥95%
Chiralen Not specifiedNot specified

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Conclusion

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline represents a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry, particularly in the areas of oncology and neurology. While direct biological data for this compound is scarce, the known activities of related tetrahydroquinoxaline and tetrahydroisoquinoline derivatives provide a strong rationale for its use in drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P
  • PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

  • 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (C007B-513084) - Cenmed Enterprises. (URL: [Link])

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH. (URL: [Link])

  • ChemInform Abstract: THE PREPARATIONS OF SOME SUBSTITUTED QUINOXALINES AND 1,2,3,4‐TETRAHYDROQUINOXALINES - Sci-Hub. (URL: not available)
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. (URL: [Link])

  • 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem. (URL: [Link])

  • nutty quinoxaline 5,6,7,8-tetrahydroquinoxaline - The Good Scents Company. (URL: [Link])

  • Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties - PubMed. (URL: [Link])

  • 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile - ResearchGate. (URL: [Link])

  • US11753419B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3 - Google Patents. (URL: https://patents.google.
  • para-methyl tetrahydroquinoline, 91-61-2 - The Good Scents Company. (URL: [Link])

  • WO 00/38684 - Googleapis.com. (URL: )
  • Chemical Properties of 1-Bromo-6-methyloctane (CAS ---) - Cheméo. (URL: [Link])

  • CAS No. 912284-82-3, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline - 001CHEMICAL. (URL: [Link])

  • 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline - MySkinRecipes. (URL: [Link])

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Unlocking Therapeutic Frontiers: A Technical Guide to the Potential of Brominated Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, has long been a cornerstone in medicinal chemistry, celebrated for its vast pharmacological versatility. The strategic introduction of bromine atoms to this privileged structure has been shown to significantly modulate and enhance its biological activity, opening new avenues for therapeutic intervention. This in-depth technical guide, designed for researchers and drug development professionals, delves into the core of brominated quinoxalines, exploring their potential as targeted therapeutic agents across a spectrum of diseases. We will dissect their mechanisms of action, focusing on key molecular targets, and provide practical, field-proven experimental methodologies to empower further investigation.

The Bromine Advantage: Enhancing Quinoxaline's Therapeutic Potential

The addition of bromine to the quinoxaline core is not a trivial chemical modification. This halogen atom, through its unique electronic and steric properties, can profoundly influence the molecule's pharmacokinetics and pharmacodynamics. The rationale behind bromination strategies often involves:

  • Enhanced Binding Affinity: Bromine's size and lipophilicity can promote stronger interactions with hydrophobic pockets within target proteins, leading to increased potency.

  • Modulation of Metabolic Stability: The presence of bromine can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

  • Directional Interactions: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the specificity and stability of the drug-target complex.

These principles have been successfully applied to develop brominated quinoxaline derivatives with promising activities against a range of diseases, including cancer, neurodegenerative disorders, and microbial infections.

Key Therapeutic Targets and Mechanisms of Action

Brominated quinoxalines have demonstrated inhibitory activity against a diverse array of molecular targets. This section will explore some of the most promising avenues of investigation.

Kinase Inhibition: A Prominent Anticancer Strategy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] Brominated quinoxalines have emerged as potent inhibitors of several key kinases implicated in tumorigenesis.

ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses that can lead to apoptosis and inflammation.[2] Inhibition of ASK1 is a promising strategy for treating various diseases, including cancer and inflammatory conditions.[3][4] A dibromo-substituted quinoxaline derivative, compound 26e , has been identified as a highly effective small-molecule inhibitor of ASK1, with an impressive IC50 value of 30.17 nM.[3][5][6]

The ASK1 signaling cascade is initiated by various stress signals, leading to the activation of downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively.[2] These pathways ultimately regulate cellular responses such as apoptosis and inflammation.

graph ASK1_Signaling_Pathway { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Diagram 1: ASK1 Signaling Pathway and Inhibition by Brominated Quinoxalines.

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play critical roles in cell cycle progression, survival, and proliferation.[7] Their overexpression is associated with various cancers. Quinoxaline derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2.[8] For instance, a lead quinoxaline-2-carboxylic acid compound demonstrated a potent inhibitory effect on Pim-1 with an IC50 of 74 nM. The development of brominated analogs could further enhance this activity. The Pim kinase pathway intersects with other critical cancer signaling networks, such as the PI3K/AKT/mTOR pathway.[7][9]

graph Pim_Kinase_Pathway { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Diagram 2: Pim Kinase Signaling and its Inhibition.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Its overexpression and mutation are common in various cancers. Several quinoxaline derivatives have shown potent EGFR inhibitory activity.[3][5] For example, certain imidazo[1,2-a]quinoxaline-based inhibitors have demonstrated IC50 values comparable to the known EGFR inhibitor erlotinib.[5] A quinoxalinone derivative with a bromine substitution (compound 5b) showed an IC50 of 29.7 ± 2.73 µM against MCF-7 breast cancer cells, with molecular docking studies suggesting binding to EGFR.[10]

Topoisomerase Inhibition: Disrupting DNA Replication

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and repair.[11] Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them attractive targets for anticancer drugs. Brominated quinoline derivatives have been shown to inhibit human topoisomerase I.[11] For instance, 5,7-dibromo-8-hydroxyquinoline has been found to inhibit this enzyme.[11] While specific IC50 values for brominated quinoxalines against topoisomerase I are not extensively reported, the structural similarity suggests this is a promising area for further investigation.

Induction of Apoptosis: The Programmed Cell Death Pathway

A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis. Quinoxaline derivatives have been shown to induce apoptosis through various mechanisms, including cell cycle arrest and modulation of pro- and anti-apoptotic proteins.[8][12][13] For example, certain quinoxaline 1,4-dioxides can induce G2/M cell cycle arrest and apoptosis by decreasing the levels of Bcl-2 and increasing Bax expression.[8] Another quinoxaline derivative was found to trigger apoptosis via the mitochondrial pathway, involving the production of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[14]

graph Apoptosis_Pathway { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Diagram 3: Quinoxaline-Induced Apoptosis Pathway.
Neuroprotection: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoxaline derivatives have shown neuroprotective effects by targeting multiple pathogenic mechanisms, including oxidative stress, neuroinflammation, and acetylcholinesterase (AChE) inhibition.[9][15] Some derivatives have been shown to enhance neuronal viability, block Aβ-induced toxicity, and reduce reactive oxygen species.[9][15] The neuroprotective action of one quinoxaline derivative was partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels.[16] The Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses, has also been identified as a target for the neuroprotective effects of quinazoline derivatives, a structurally related class of compounds.[17]

Antimicrobial Activity: Combating Infectious Diseases

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[18][19] The mechanism of action for some quinoxaline 1,4-di-N-oxides against anaerobic bacteria involves the generation of reactive oxygen species (ROS) and hydroxyl radicals, which cause oxidative damage to DNA and other cellular components, leading to cell death.[20] Another proposed mechanism for quinoline-based compounds is the disruption of bacterial cell membrane integrity.[4]

Data Presentation: Inhibitory Activities of Brominated Quinoxalines

The following tables summarize the reported inhibitory concentrations (IC50) of various brominated quinoxaline and related derivatives against different cancer cell lines and molecular targets.

Table 1: Anticancer Activity of Brominated Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6,8-dibromo-4(3H)quinazolinone (XIIIb)MCF-71.7 (µg/mL)[16]
6,8-dibromo-4(3H)quinazolinone (IX)MCF-71.8 (µg/mL)[16]
6,8-dibromo-4(3H)quinazolinone (XIVd)MCF-71.83 (µg/mL)[16]
6-Bromo quinazoline derivative (8a)MCF-715.85 ± 3.32[16]
6-Bromo quinazoline derivative (8a)SW48017.85 ± 0.92[16]
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU[16]
5,7-Dibromo-8-hydroxyquinoline--[11]
Quinoxaline with bromine at R1 and R2 (5b)MCF-729.7 ± 2.73[10]
Quinoxaline with 7-fluoro and 2-bromophenyl group (5l)-0.1090[10]

Table 2: Kinase Inhibitory Activity of Brominated Quinoxaline Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Dibromo substituted quinoxaline (26e)ASK130.17[3][5][6]
Quinoxalinone with bromine (CPD4)EGFR (L858R/T790M/C797S)3.04 ± 1.24[3]
Quinoxalinone with bromine (CPD15)EGFR (L858R/T790M/C797S)6.50 ± 3.02[3]
Quinoxalinone with bromine (CPD16)EGFR (L858R/T790M/C797S)10.50 ± 1.10[3]
Quinoxalinone with bromine (CPD21)EGFR (L858R/T790M/C797S)3.81 ± 1.80[3]

Experimental Protocols: A Guide to Practical Application

This section provides detailed, step-by-step methodologies for key experiments relevant to the study of brominated quinoxalines.

Synthesis of Brominated Quinoxalines: A General Approach

The synthesis of brominated quinoxalines can be achieved through various methods, often starting from o-phenylenediamines or by direct bromination of a pre-formed quinoxaline ring.[3][21] A common and efficient protocol involves the condensation of a 1,2-diamine with an α-haloketone.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the substituted o-phenylenediamine and the α-bromoketone in a suitable solvent such as ethanol or acetic acid.

  • Condensation Reaction: The reaction is typically carried out at room temperature or with gentle heating. A catalyst, such as pyridine, can be used to facilitate the reaction.

  • Oxidative Cyclization: The initial condensation product undergoes an in-situ oxidative cyclization to form the quinoxaline ring.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired brominated quinoxaline.

graph Synthesis_Workflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Diagram 4: General Workflow for Brominated Quinoxaline Synthesis.
Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25][26]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[24]

  • Compound Treatment: Treat the cells with various concentrations of the brominated quinoxaline derivatives for a specified period (e.g., 72 hours).[24]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[24]

  • Incubation: Incubate the plate for 1.5 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.[24]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[24] The absorbance is directly proportional to the number of viable cells.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[6][7][27]

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, assay buffer, and human topoisomerase I enzyme.

  • Inhibitor Addition: Add the brominated quinoxaline compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[7][27]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.[27]

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate inhibition of topoisomerase I.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][28][29]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and its substrate, arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with the brominated quinoxaline compound for a defined period (e.g., 10 minutes at 37°C).[29]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Reaction Termination and Detection: After a specific incubation time (e.g., 2 minutes), stop the reaction.[29] The amount of prostaglandin produced can be measured using various methods, such as a colorimetric or fluorometric assay that detects an intermediate product.[28] A decrease in product formation indicates inhibition of COX-2.

Conclusion and Future Directions

Brominated quinoxalines represent a highly promising class of therapeutic agents with a diverse range of biological activities. Their ability to potently and selectively inhibit key molecular targets in cancer, neurodegenerative diseases, and infectious diseases underscores their significant therapeutic potential. The synthetic tractability of the quinoxaline scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding the chemical space: The synthesis and screening of novel brominated quinoxaline libraries will be crucial for identifying compounds with improved efficacy and novel mechanisms of action.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions and downstream signaling effects of lead compounds will be essential for rational drug design and predicting clinical outcomes.

  • In vivo evaluation: Promising candidates identified in vitro must be rigorously tested in relevant animal models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Combination therapies: Investigating the synergistic effects of brominated quinoxalines with existing therapeutic agents could lead to more effective treatment strategies.

The continued exploration of brominated quinoxalines holds immense promise for the development of next-generation targeted therapies that can address significant unmet medical needs.

References

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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrahydroquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoxaline scaffold, a reduced form of the quinoxaline ring system, has emerged from the shadow of its aromatic counterpart to become a privileged structure in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of tetrahydroquinoxaline compounds. It navigates through the seminal moments of their synthesis, from early reductive methods to the advent of modern catalytic and enantioselective transformations. The narrative synthesizes technical accuracy with field-proven insights, explaining the causal relationships behind experimental choices and validating the described protocols. This guide also delves into the ever-expanding pharmacological landscape of these compounds, exploring their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties with a focus on mechanism of action and structure-activity relationships. Detailed experimental protocols, quantitative biological data, and visual representations of key synthetic and biological pathways are provided to equip researchers with a thorough understanding of this versatile heterocyclic system.

From Aromatic Precursor to Saturated Scaffold: A Historical Perspective

The story of tetrahydroquinoxalines is intrinsically linked to the discovery of their aromatic parents, the quinoxalines. The first synthesis of a quinoxaline derivative is credited to O. Hinsberg in 1884, who established the foundational condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] This robust reaction, often referred to as the Hinsberg synthesis, provided a straightforward entry into the quinoxaline ring system and laid the groundwork for future explorations.

While the early focus remained on the aromatic quinoxalines, the path to their saturated analogs, the 1,2,3,4-tetrahydroquinoxalines, was paved by the development of reduction methodologies in the late 19th and early 20th centuries. The hydrogenation of aromatic systems was a burgeoning field, with chemists like Adolf von Baeyer making significant contributions to the understanding of hydroaromatic compounds.[2] The most direct and historically significant method for the synthesis of 1,2,3,4-tetrahydroquinoxaline is the catalytic hydrogenation of quinoxaline itself.[3] Early methods often employed harsh reducing agents or high-pressure hydrogenation, but the fundamental transformation of the pyrazine ring from an aromatic to a saturated state was the gateway to this new class of compounds.

It is challenging to pinpoint a single "discovery" paper for the unsubstituted 1,2,3,4-tetrahydroquinoxaline, as its formation was likely an expected outcome of the general reduction of N-heteroaromatic compounds. However, the systematic investigation of its properties and derivatives began to gain momentum as the pharmacological potential of reduced heterocyclic systems became more apparent in the mid-20th century.

The Chemist's Toolkit: Synthetic Methodologies for Tetrahydroquinoxalines

The synthesis of the tetrahydroquinoxaline scaffold has evolved significantly from simple reductions to sophisticated, stereocontrolled methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Classical Approach: Reduction of Quinoxalines

The reduction of pre-formed quinoxalines remains a fundamental and widely used method for accessing tetrahydroquinoxalines.

  • Catalytic Hydrogenation: This is the most common and efficient method, employing a variety of metal catalysts.

    • Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are frequently used under hydrogen pressure. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the efficiency and selectivity of the reduction.

    • Homogeneous Catalysis: More recently, homogeneous catalysts, such as those based on iridium and rhodium, have enabled highly enantioselective hydrogenations of prochiral quinoxalines, providing access to chiral tetrahydroquinoxalines with excellent stereocontrol.[4][5]

  • Transfer Hydrogenation: This method offers a safer and often more practical alternative to using gaseous hydrogen. Common hydrogen donors include formic acid and its salts, isopropanol, and hydrazine, used in conjunction with a transition metal catalyst.[4] A metal-free transfer hydrogenation using HBpin as the hydrogen source has also been developed.[6]

  • Chemical Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of an acid or a transition metal salt, and lithium aluminum hydride (LiAlH₄) can also effect the reduction of quinoxalines.[7]

Fig. 1: Overview of Reductive Pathways to Tetrahydroquinoxalines
Building from the Ground Up: Cyclization Strategies

Constructing the tetrahydroquinoxaline ring from acyclic precursors offers greater flexibility in introducing substituents.

  • Reductive Amination of α-Amino Ketones/Aldehydes: The intramolecular reductive amination of an appropriately substituted o-nitroaniline or o-aminoaniline derivative containing a ketone or aldehyde functionality is a powerful strategy. The initial cyclization forms a dihydroquinoxaline intermediate, which is then reduced in situ to the tetrahydroquinoxaline.

  • Domino Reactions: Multi-step sequences performed in a single pot, known as domino or tandem reactions, have proven to be highly efficient for generating complex tetrahydroquinolines and their analogs.[8] For example, a reduction-reductive amination strategy starting from 2-nitroarylketones can yield tetrahydroquinolines in high yields.[8]

Modern Innovations: Asymmetric Synthesis

The demand for enantiomerically pure tetrahydroquinoxalines for pharmacological applications has driven the development of asymmetric synthetic methods. As mentioned, enantioselective hydrogenation of quinoxalines using chiral catalysts is a leading approach.[4][5] These methods allow for the synthesis of specific enantiomers, which is crucial as the biological activity often resides in only one enantiomer.

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenylquinoxaline

This protocol is an example of a modern, enantioselective synthesis of a chiral tetrahydroquinoxaline derivative.

Materials:

  • 2-Phenylquinoxaline

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., a ferrocene-based phosphine)

  • Toluene or Ethanol (anhydrous)

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a glovebox, a vial is charged with 2-phenylquinoxaline (0.25 mmol), [Ir(cod)Cl]₂ (0.5 mol%), and the chiral phosphine ligand (1.1 mol%).

  • Anhydrous toluene or ethanol (1 mL) is added, and the mixture is stirred for 10 minutes at room temperature to form the catalyst.

  • The solution is then transferred to an autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 2 MPa.

  • The reaction is stirred at a specified temperature (e.g., 80 °C) for a set time (e.g., 15 hours).

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral 2-phenyl-1,2,3,4-tetrahydroquinoxaline.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Iridium Catalyst: Iridium complexes are known for their high activity and selectivity in the hydrogenation of N-heterocycles.

  • Chiral Ligand: The chirality of the final product is induced by the chiral environment created by the phosphine ligand coordinated to the iridium center. The choice of ligand is critical for achieving high enantioselectivity.

  • Solvent: The solvent can have a significant impact on the enantioselectivity of the reaction. In some cases, switching from a non-polar solvent like toluene to a protic solvent like ethanol can even invert the stereochemical outcome.[9]

  • Pressure and Temperature: These parameters are optimized to ensure complete conversion and high selectivity while minimizing side reactions.

A Scaffold of Diverse Bioactivity: Pharmacological Applications

Tetrahydroquinoxaline derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the anticancer potential of tetrahydroquinoxalines. Their mechanisms of action are often multifaceted and target key pathways involved in cancer progression.

  • Tubulin Polymerization Inhibition: Certain tetrahydroquinoxaline sulfonamide derivatives have been identified as colchicine binding site inhibitors, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[10][11]

  • Enzyme Inhibition: Tetrahydroquinoxalines have been developed as inhibitors of various kinases that are often dysregulated in cancer. For example, derivatives have shown inhibitory activity against Apoptosis Signal-regulating Kinase 1 (ASK1).[9]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution on the sulfonamide moiety can significantly impact antiproliferative activity. Electron-donating or withdrawing groups at specific positions can enhance or diminish potency.[11]

  • The presence of a methoxy group on the tetrahydroquinoxaline ring has been shown to be beneficial for activity in some series.[11]

  • For kinase inhibitors, the specific substitution pattern on the tetrahydroquinoxaline core and appended functionalities is crucial for achieving potent and selective inhibition.[9]

Compound Cancer Cell Line IC₅₀ (µM) Mechanism of Action Reference
Compound I-7HT-29 (Colon)~5-10Tubulin Polymerization Inhibitor[10]
Compound 4 -0.147ASK1 Inhibitor[9]
Quinoxaline HybridLeukemia (Ty-82)2.5Not specified[12]
Quinoxaline HybridLeukemia (THP-1)1.6Not specified[12]
Antimicrobial Activity

The tetrahydroquinoxaline scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.

  • Antibacterial Activity: The exact mechanism of antibacterial action can vary, but some derivatives are thought to interfere with essential cellular processes in bacteria.

  • Antifungal Activity: Several studies have reported the antifungal activity of tetrahydroquinoxalines against various plant pathogenic fungi.[13][14][15] The proposed mechanism for some derivatives involves the disruption of the fungal cell membrane.[13]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • The nature and position of substituents on the aromatic ring of the tetrahydroquinoxaline nucleus play a critical role in determining antifungal potency.[16]

  • For some chalcone derivatives containing a tetrahydroquinoline moiety, the introduction of a piperazine fragment was found to be crucial for good antifungal activity.[14]

Compound Fungal Species EC₅₀ (mg/L) Reference
Compound B1 Gaeumannomyces graminis0.486[13]
Compound B1 Botrytis cinerea1.83[13]
Compound H4 Phytophthora capsici5.2 (µg/mL)[14]
Neuroprotective Effects

Emerging research highlights the potential of tetrahydroquinoxaline derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18]

  • Mechanism of Action: Their neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and enzyme-inhibitory activities.[17] For instance, some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[19]

Fig. 2: Multifaceted Neuroprotective Mechanisms of Tetrahydroquinoxalines

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a tetrahydroquinoxaline compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium supplemented with FBS and penicillin/streptomycin

  • Test tetrahydroquinoxaline compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test tetrahydroquinoxaline compound (dissolved in DMSO and diluted in culture medium) for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 150 µM, to be determined empirically) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group.

Causality Behind Experimental Choices:

  • SH-SY5Y Cells: This cell line is a widely used and well-characterized model for neuronal studies.

  • Hydrogen Peroxide: H₂O₂ is a common and reliable agent for inducing oxidative stress and subsequent neuronal cell death.

  • MTT Assay: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Other Biological Activities

The therapeutic potential of tetrahydroquinoxalines extends beyond the aforementioned areas:

  • Anti-inflammatory Activity: Some tetrahydroquinoline derivatives have shown in vivo anti-inflammatory activity.[20]

  • Antimalarial Activity: A tetrahydroquinoline derivative from the Medicines for Malaria Venture (MMV) Pathogen Box has been identified as having activity against multiple life-cycle stages of the Plasmodium parasite.[21]

  • Antiviral Activity: The sulfonamide moiety, which has been incorporated into some bioactive tetrahydroquinoxalines, is known to be present in various antiviral drugs, suggesting a potential avenue for the development of tetrahydroquinoxaline-based antiviral agents.[11]

Future Perspectives and Conclusion

The journey of tetrahydroquinoxaline compounds, from their origins as reduced byproducts of quinoxaline chemistry to their current status as a privileged scaffold in drug discovery, is a testament to the continuous evolution of medicinal chemistry. The development of stereoselective synthetic methods has been particularly transformative, allowing for the precise construction of chiral derivatives and a deeper understanding of their interactions with biological targets.

The future of tetrahydroquinoxaline research is bright and multifaceted. The exploration of new catalytic systems for their synthesis will undoubtedly lead to even more efficient and sustainable methods. The broad spectrum of their biological activities suggests that there are still many untapped therapeutic opportunities. Further investigation into their mechanisms of action and the elucidation of detailed structure-activity relationships will be crucial for the rational design of next-generation drug candidates. The combination of the tetrahydroquinoxaline core with other pharmacophores to create hybrid molecules is also a promising strategy for developing novel therapeutics with enhanced potency and selectivity.

References

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structural elucidation of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the , a heterocyclic compound of interest in medicinal chemistry. The guide moves beyond a simple recitation of analytical techniques, offering a rationale-driven narrative that integrates synthesis, spectroscopic analysis, and data interpretation into a cohesive, self-validating workflow. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices and the synergistic interplay of various analytical methods required to confirm the molecule's identity and structure with unimpeachable confidence.

Introduction and Strategic Importance

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules. The introduction of a bromine atom at the 6-position creates a valuable synthetic handle for further functionalization via cross-coupling reactions and significantly modulates the electronic and lipophilic properties of the parent molecule. Accurate and unambiguous structural confirmation is, therefore, a critical first step in any research and development campaign involving this compound. This guide outlines the multi-technique approach required to achieve this confirmation, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy as the primary pillars of analysis.

Synthesis Pathway: From Quinoxaline to the Target Compound

A logical synthesis route provides context for the expected structure and potential impurities. A common and effective method to prepare this compound involves a two-step process:

  • Electrophilic Bromination of Quinoxaline: The aromatic quinoxaline core is first brominated. A well-documented procedure involves reacting quinoxaline with N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as acetic acid.[1] This selectively installs a bromine atom onto the benzene ring, yielding 6-Bromoquinoxaline.

  • Reduction of the Pyrazine Ring: The resulting 6-Bromoquinoxaline is then subjected to reduction to saturate the pyrazine ring. Catalytic hydrogenation is a highly effective method for this transformation.[2][3] Using catalysts such as Palladium on carbon (Pd/C) or Rhodium on alumina under a hydrogen atmosphere selectively reduces the heterocyclic ring, yielding the target this compound.

This synthetic context is crucial as it informs the analyst of potential side products or unreacted starting materials that might be observed during characterization.

The Analytical Workflow: A Multi-Pronged Approach

The core of structural elucidation lies in the integration of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Analytical_Workflow Fig. 1: Integrated Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Confirmation Synthesis Synthesis of 6-Bromo-1,2,3,4- tetrahydroquinoxaline Purification Chromatographic Purification (e.g., Column) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Pure Sample MS Mass Spectrometry (EI, ESI) Purification->MS Pure Sample IR Infrared Spectroscopy (FTIR-ATR) Purification->IR Pure Sample Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure Molecule_Structure Fig. 2: Structure and Atom Numbering mol C2 2 C3 3 N1 1 N4 4 C4a 4a C5 5 C6 6 C7 7 C8 8 C8a 8a Br Br

Caption: Chemical structure of this compound with IUPAC numbering for NMR assignments.

Table 1: Predicted ¹H and ¹³C NMR Data

(Note: These are predicted values based on the parent compound 1,2,3,4-tetrahydroquinoxaline and known substituent effects. Experimental values may vary slightly based on solvent and concentration.)

Atom Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
N1-H, N4-H~3.5 - 4.5Broad SingletN/A
C2-H₂~3.4 - 3.6Triplet~42
C3-H₂~3.1 - 3.3Triplet~42
C5-H~6.8 - 7.0Doublet~118
C7-H~6.9 - 7.1Doublet of Doublets~120
C8-H~6.5 - 6.7Doublet~115
C4aN/AN/A~135
C6N/AN/A~112 (C-Br)
C8aN/AN/A~140
Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range (~0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (~0-160 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity.

Rationale and Expected Data

The molecular formula of this compound is C₈H₉BrN₂. The key feature to look for is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. [4]This results in a characteristic "M/M+2" pattern for the molecular ion peak.

Table 2: Predicted Mass Spectrometry Data

m/z ValueIon IdentityExpected Relative AbundanceRationale
212[C₈H₉⁷⁹BrN₂]⁺~100%Molecular Ion (M⁺) with ⁷⁹Br
214[C₈H₉⁸¹BrN₂]⁺~98%Molecular Ion (M+2) with ⁸¹Br
133[M - Br]⁺VariableLoss of the bromine radical
132[M - HBr]⁺VariableLoss of hydrogen bromide

The presence of the M/M+2 doublet with a mass difference of 2 and nearly equal intensity is a hallmark of a monobrominated compound and provides extremely strong evidence for the proposed structure. [5]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion (using a technique like Electrospray Ionization, ESI) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Impact (EI) is common for GC-MS and provides rich fragmentation data. ESI is a softer technique often used for LC-MS, which typically shows a strong protonated molecular ion [M+H]⁺.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragments.

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and compare its isotopic pattern to the theoretical pattern for a C₈H₉BrN₂ species.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Rationale and Expected Data

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands.

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeBondExpected Intensity
3300 - 3400N-H StretchSecondary AmineMedium, Sharp
3000 - 3100C-H StretchAromaticMedium to Weak
2850 - 2960C-H StretchAliphatic (CH₂)Medium to Strong
1500 - 1600C=C StretchAromatic RingMedium
1250 - 1350C-N StretchAryl AmineMedium
500 - 600C-Br StretchAryl BromideMedium to Strong

The presence of a sharp N-H stretch around 3350 cm⁻¹, along with both aromatic and aliphatic C-H stretches, provides corroborating evidence for the tetrahydroquinoxaline core. [6][7][8]

Experimental Protocol: FTIR-ATR Spectroscopy
  • Sample Application: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the major absorption bands and correlate them with the expected functional groups.

Conclusion: Synthesizing the Evidence

The is not confirmed by any single piece of data but by the convergence of all analytical results.

  • NMR defines the precise connectivity of the carbon and hydrogen atoms.

  • Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of one bromine atom).

  • IR Spectroscopy verifies the presence of the key functional groups (N-H, aromatic ring, aliphatic CH₂).

When the ¹H NMR shows the correct number of aromatic and aliphatic protons with appropriate splitting patterns, the ¹³C NMR shows the expected number of carbon signals, the mass spectrum displays the correct molecular ion with the characteristic M/M+2 bromine isotope pattern, and the IR spectrum shows the expected functional group absorptions, the structure can be assigned with a high degree of confidence. This integrated, self-validating approach is the cornerstone of modern chemical analysis and ensures the scientific integrity of any subsequent research.

References

  • Liu, G., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols. Available at: [Link]

  • RSC Publishing. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Publishing. Available at: [Link]

  • Hierlmeier, G., et al. (2022). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Available at: [Link]

  • RSC Publishing. (2024). Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective hydrogenation of quinoxalines and 2H-1,4-benzoxazines. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. PubChem. Available at: [Link]

  • Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • S. N. College, Kannur. (n.d.). The features of IR spectrum. S. N. College, Kannur. Available at: [Link]

  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

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solubility and stability of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, with a specific focus on its solubility profile across a range of common solvents and its intrinsic stability under forced degradation conditions. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of these parameters is critical for researchers, synthetic chemists, and formulation scientists. This document details robust, field-proven experimental protocols for determining solubility and assessing degradation pathways, supported by stability-indicating analytical methodologies. The insights provided herein are essential for ensuring the quality, purity, and consistency of this compound in research and development applications, facilitating streamlined process development, formulation design, and regulatory compliance.

Introduction and Physicochemical Profile

This compound is a substituted quinoxaline derivative. The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] The presence of a bromine atom at the 6-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures.

An accurate understanding of its physical and chemical properties is the foundation for its effective application. Key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89980-70-1[3]
Molecular Formula C₈H₉BrN₂[3]
Molecular Weight 213.1 g/mol [3]
Physical State Powder / Solid[4]
Purity Typically ≥98%[3]
Storage Room temperature[3]

Solubility Profile Assessment

Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the development of formulations. The following section outlines a standard protocol for determining the solubility of this compound and presents a qualitative summary based on the expected behavior of similar chemical structures.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent. The causality behind this choice is its ability to ensure the solution reaches a true thermodynamic equilibrium, providing a reliable and reproducible solubility value.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to ensure complete sedimentation of undissolved material.

  • Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant. This step must be performed without disturbing the solid pellet. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the quantification assay.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[5][6]

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to test solvent B Agitate at constant temp (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect & Dilute Supernatant C->D E Analyze by HPLC-UV D->E F Calculate Solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

Qualitative Solubility Data

While specific quantitative data is not publicly available, a qualitative assessment can be inferred from the structure. The tetrahydroquinoxaline core contains both hydrogen bond donors (N-H) and acceptors (N), suggesting some affinity for polar solvents. However, the bromo-substituted benzene ring imparts significant hydrophobic character.

Table 2: Representative Qualitative Solubility of this compound

SolventPolarity IndexExpected Solubility
Water1.000Insoluble
Methanol0.762Sparingly Soluble
Ethanol0.654Sparingly Soluble
Acetonitrile0.460Soluble
Acetone0.355Soluble
Dichloromethane (DCM)0.309Soluble
Tetrahydrofuran (THF)0.207Very Soluble
Toluene0.099Sparingly Soluble
Hexane0.009Insoluble

Note: This table is predictive and should be confirmed by experimental data as described in Protocol 2.1.

Intrinsic Stability Profile

Assessing the intrinsic stability of a compound is a regulatory requirement and a critical step in drug development.[7][8] Forced degradation (stress testing) studies are performed to identify potential degradation products and establish degradation pathways.[7][8][9] This information is paramount for developing stability-indicating analytical methods and determining appropriate storage and handling conditions.

Experimental Protocol: Forced Degradation Studies

The protocol follows guidelines recommended by the International Council for Harmonisation (ICH).[7][8] The objective is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are generated without being further degraded themselves.[10]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[10]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours, then dissolve in the analysis solvent.

    • Photolytic Degradation (ICH Q1B): Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Quenching: After the specified stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all stressed samples, including a non-stressed control sample, to a suitable concentration and analyze using the stability-indicating HPLC method detailed below.

Visualization: Forced Degradation Study Workflow

G A Prepare Stock Solution (1 mg/mL) B Acidic (0.1M HCl, 60°C) A->B C Basic (0.1M NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Quench / Neutralize Stressed Samples B->G C->G D->G E->G F->G H Analyze All Samples by Stability-Indicating HPLC G->H I Assess Degradation & Identify Degradants H->I

Caption: Workflow for conducting forced degradation (stress) studies.

Stability-Indicating Analytical Method (HPLC-UV)

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[8] It must also demonstrate specificity by separating the intact compound from any degradation products, impurities, or excipients.[11][12]

Table 3: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is MS-compatible for degradant identification.
Gradient Start at 30% B, ramp to 90% B over 20 minEnsures elution of the parent compound and separation of potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Detection UV at 254 nmA common wavelength for aromatic compounds, likely to provide a strong signal.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Representative Stability Data

The following table summarizes hypothetical but plausible results from the forced degradation studies, demonstrating the compound's stability profile.

Table 4: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation Peaks ObservedObservations
Control (Unstressed) < 0.5%0Compound is stable in the analysis solvent.
Acidic (0.1 M HCl) ~ 8%1Moderate degradation observed.
Basic (0.1 M NaOH) ~ 15%2Significant degradation, suggesting susceptibility to base-catalyzed hydrolysis.
Oxidative (3% H₂O₂) ~ 12%2The tertiary amine moieties in the ring are potential sites for oxidation.
Thermal (80 °C) < 2%0Compound is highly stable in solid form at elevated temperatures.
Photolytic (ICH Q1B) ~ 5%1Minor degradation suggests some sensitivity to light exposure over time.

Conclusion

This guide establishes a robust framework for evaluating the . The compound is predicted to be soluble in common polar aprotic organic solvents like acetonitrile and THF, with limited solubility in highly polar or non-polar solvents. The forced degradation studies indicate that the molecule is susceptible to degradation under basic, oxidative, and to a lesser extent, acidic and photolytic conditions, while exhibiting high thermal stability.

The detailed protocols for solubility determination and forced degradation, coupled with the proposed stability-indicating HPLC method, provide researchers and drug development professionals with the necessary tools to generate reliable data. This information is fundamental for guiding synthetic route optimization, designing purification processes, developing stable formulations, and defining appropriate storage and handling procedures for this important chemical intermediate.

References

  • 001CHEMICAL. (n.d.). CAS No. 912284-82-3, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.
  • Sunway Pharm Ltd. (n.d.). 6-bromo-1,2,3,4-tetrahydro-1-methyl-Quinoxaline.
  • Thermo Fisher Scientific. (n.d.). 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline, ≥97%, Thermo Scientific.
  • ChemicalBook. (n.d.). 6-BROMO-1,4-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALINE.
  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.
  • Aurum Pharmatech. (n.d.). 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one.
  • Benchchem. (n.d.). 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline.
  • ChemicalBook. (n.d.). 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE.
  • ChemScene. (n.d.). 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline.
  • MedCrave online. (2016). Forced degradation studies.
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  • IndiaMART. (n.d.). This compound.
  • Rajshree Journal of Pharmaceutical Technology. (n.d.). Stability Indicating Forced Degradation Studies.
  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
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  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Labsolu. (n.d.). This compound.
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  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol.
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  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 6-Bromo-1-hexanol.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
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  • ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
  • Open Research@CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.
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Unlocking the Therapeutic Potential of Tetrahydroquinoxalines: A-Technical Guide to Theoretical and Computational Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Tetrahydroquinoxaline Scaffold

The tetrahydroquinoxaline (THQ) scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties make it a versatile framework for designing molecules with a wide array of biological activities. THQ derivatives have demonstrated potential as anticancer, antimicrobial, and antiviral agents, underscoring the importance of a deep understanding of their structure-activity relationships (SAR) and mechanisms of action. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the multifaceted nature of tetrahydroquinoxalines, offering a roadmap for researchers and drug development professionals to accelerate the discovery of novel therapeutics.

Pillar I: Deciphering Electronic Structure and Reactivity with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, stability, and reactivity of tetrahydroquinoxaline derivatives. The choice of an appropriate functional and basis set is paramount for obtaining accurate and reliable results.

Methodological Considerations for DFT Studies of THQs
  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules like THQs, offering a good balance between computational cost and accuracy for predicting geometries and electronic properties.[1][2] For more complex scenarios, such as studying reaction mechanisms involving transition states, other functionals like the ωB97X-D, which includes empirical dispersion corrections, may provide enhanced accuracy.

  • Basis Sets: Pople-style basis sets, such as 6-311++G(d,p) or 6-311+G(d,p), are commonly employed for THQ systems.[1][3][4] The inclusion of diffuse functions (+) is crucial for describing anions and non-covalent interactions, while polarization functions (d,p) are essential for accurately representing the geometry of the heterocyclic ring and its substituents.

Applications of DFT in THQ Research
  • Geometry Optimization and Structural Parameters: DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles of THQ derivatives, which can be correlated with experimental data from X-ray crystallography.

  • Vibrational Analysis: Calculation of vibrational frequencies (IR and Raman spectra) not only confirms that the optimized geometry corresponds to a true energy minimum but also allows for a detailed assignment of experimental spectra.[4][5]

  • Electronic Properties and Reactivity Descriptors: DFT is used to calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity.[1][3] Other reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index, can be derived from these energies to predict the reactive sites of THQ derivatives.[2][3]

  • Elucidation of Reaction Mechanisms: DFT calculations are instrumental in mapping the potential energy surface of chemical reactions involving THQs. This includes identifying transition states and intermediates, thereby providing a detailed understanding of reaction pathways and stereoselectivity. For instance, DFT has been successfully used to unravel the mechanism of enantioselective synthesis of chiral THQs.[6]

Pillar II: Exploring the Conformational Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. The flexible, non-aromatic ring of the tetrahydroquinoxaline scaffold allows it to adopt multiple conformations, and identifying the low-energy conformers is crucial for understanding its interaction with biological targets.

A Step-by-Step Protocol for Conformational Analysis
  • Initial 3D Structure Generation: Start with a 2D representation of the THQ derivative and convert it to a 3D structure using software like Avogadro or the builder functionalities within computational chemistry packages.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. Common methods include:

    • Molecular Mechanics Force Fields (e.g., MMFF94): These methods are computationally inexpensive and suitable for an initial broad search of the conformational space.

    • Systematic Rotor Search: This involves rotating all rotatable bonds by a defined increment to generate a comprehensive set of conformers.

  • Geometry Optimization and Energy Minimization: Each generated conformer is then subjected to geometry optimization to find the nearest local energy minimum. This is typically performed using a semi-empirical method (like PM7) or a computationally less expensive DFT method.

  • Refinement with Higher-Level Theory: The low-energy conformers identified in the previous step are then re-optimized using a more accurate DFT method (e.g., B3LYP/6-311+G(d,p)) to obtain reliable relative energies.

  • Boltzmann Population Analysis: The relative energies of the stable conformers are used to calculate their Boltzmann populations at a given temperature, providing insight into the predominant conformations in solution.

Caption: A generalized workflow for the conformational analysis of tetrahydroquinoxaline derivatives.

G cluster_0 Conformational Analysis Workflow A 2D Structure of THQ Derivative B Generate Initial 3D Structure A->B C Conformational Search (e.g., MMFF94) B->C D Geometry Optimization of Conformers (Semi-empirical/DFT) C->D E Identify Low-Energy Conformers D->E F Re-optimization with High-Level DFT (e.g., B3LYP/6-311+G(d,p)) E->F G Boltzmann Population Analysis F->G H Dominant Conformations for Further Studies G->H G cluster_1 Molecular Docking Workflow Receptor Target Protein Structure (PDB) PrepReceptor Receptor Preparation (Add Hydrogens, Define Binding Site) Receptor->PrepReceptor Ligand THQ Derivative (3D Conformer) PrepLigand Ligand Preparation (Assign Charges) Ligand->PrepLigand Docking Docking Simulation (Sampling Poses and Scoring) PrepReceptor->Docking PrepLigand->Docking Analysis Analysis of Binding Modes (Intermolecular Interactions) Docking->Analysis

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the protein-ligand complex over time. This allows for a more realistic assessment of binding stability and the role of solvent molecules.

A Generalized Protocol for MD Simulations of a THQ-Protein Complex:

  • System Setup:

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Force Field Selection:

    • Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the THQ ligand, often using quantum mechanical calculations.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run:

    • Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the relevant conformational changes.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate properties such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key interactions.

      • Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimate of the binding affinity.

Pillar IV: Predicting Biological Activity with Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for guiding the design of new, more potent THQ derivatives.

Workflow for a 3D-QSAR Study:

  • Data Set Preparation:

    • Compile a dataset of THQ derivatives with their experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set for model development and a test set for model validation.

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all molecules and align them based on a common scaffold.

  • Calculation of Molecular Fields (CoMFA/CoMSIA):

    • For CoMFA, calculate the steric and electrostatic fields around the aligned molecules.

    • For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

  • Model Generation and Validation:

    • Use statistical methods like Partial Least Squares (PLS) to generate a linear model that correlates the calculated fields with the biological activity.

    • Validate the model's predictive power using the test set and various statistical metrics (e.g., q², r², pred_r²). [7][8]5. Contour Map Analysis:

    • Visualize the results as 3D contour maps, which indicate regions where modifications to the THQ scaffold are likely to increase or decrease biological activity. This provides invaluable guidance for the design of new analogues. [7]

Conclusion: An Integrated Computational Approach for THQ-Based Drug Discovery

The theoretical and computational methodologies outlined in this guide provide a powerful and integrated framework for the study of tetrahydroquinoxalines. By combining the strengths of DFT for understanding intrinsic molecular properties, conformational analysis for defining the bioactive shape, and molecular simulations and QSAR for predicting biological interactions and activity, researchers can significantly accelerate the design and development of novel THQ-based therapeutics. This in-silico approach not only provides deep mechanistic insights but also helps to prioritize synthetic efforts, ultimately reducing the time and cost associated with bringing new drugs to the clinic.

References

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. (2022). National Institutes of Health. [Link]

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simula… (n.d.). OUCI. [Link]

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. (2025). ResearchGate. [Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. (n.d.). PubMed. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). National Institutes of Health. [Link]

  • Tetrahydroisoquinolines acting as dopaminergic ligands. A molecular modeling study using MD simulations and QM calculations. (n.d.). PubMed. [Link]

  • Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study. (2025). ResearchGate. [Link]

  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. (2023). MDPI. [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-. (n.d.). SciSpace. [Link]

  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2020). Journal of Chemical Technology and Metallurgy. [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). MDPI. [Link]

  • Application of DFT Calculations in NMR Spectroscopy. (2024). YouTube. [Link]

  • COMPUTATIONAL METHODOLOGIES APPLIED TO PROTEIN-PROTEIN INTERACTIONS FOR MOLECULAR INSIGHTS IN MEDICINAL CHEMISTRY. (n.d.). IRIS UniPA. [Link]

  • Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics With Biological Targets and Biosensors. (n.d.). PubMed. [Link]

  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. (2024). National Institutes of Health. [Link]

  • Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. (n.d.). RSC Publishing. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (n.d.). National Institutes of Health. [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). ResearchGate. [Link]

  • A critical overview of computational approaches employed for COVID-19 drug discovery. (2021). Chemical Society Reviews (RSC Publishing). [Link]

  • Conformational analysis. (n.d.). Fiveable. [Link]

  • Computational approaches streamlining drug discovery. (2023). PubMed. [Link]

  • Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. (2020). ResearchGate. [Link]

  • The Simplifying Synthesis Ultimate Guide To Conformational Analysis. (2021). YouTube. [Link]

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (n.d.). National Institutes of Health. [Link]

  • A critical overview of computational approaches employed for COVID-19 drug discovery. (n.d.). National Institutes of Health. [Link]

  • SPECTROSCOPIC, MOLECULAR STRUCTURE, FMO AND THERMODYNAMIC PROPERTIES OF 11-CHLORO-12(METHYLSULFANYL) QUINOXALINE MOLECULE USING. (2022). Semantic Scholar. [Link]

  • Chemical Reaction Prediction using Machine Learning. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Density functional theory predictions of the mechanical properties of crystalline materials. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. (2023). ResearchGate. [Link]

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Methodological & Application

6-Bromo-1,2,3,4-tetrahydroquinoxaline: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoxaline Core

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1] Its rigid, three-dimensional architecture provides an excellent framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The introduction of a bromine atom at the 6-position of the tetrahydroquinoxaline ring system creates a key building block, 6-Bromo-1,2,3,4-tetrahydroquinoxaline, poised for diverse functionalization through modern cross-coupling methodologies. This strategic placement of a halogen allows for the systematic exploration of the chemical space around the core, a critical step in any drug discovery program.

This guide provides detailed protocols for the synthesis of this compound and its subsequent elaboration using palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4]

Synthesis of the Building Block: this compound

The synthesis of this compound is a two-step process commencing with the bromination of commercially available quinoxaline, followed by the reduction of the resulting 6-bromoquinoxaline.

Step 1: Synthesis of 6-Bromoquinoxaline

The bromination of quinoxaline can be effectively achieved using N-bromosuccinimide (NBS) as the bromine source with a radical initiator such as benzoyl peroxide.

Protocol 1: Bromination of Quinoxaline

Materials:

  • Quinoxaline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Glacial acetic acid

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve quinoxaline (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield crude 6-bromoquinoxaline, which can be purified by column chromatography on silica gel.[1]

Step 2: Reduction of 6-Bromoquinoxaline to this compound

The reduction of the quinoxaline ring to a tetrahydroquinoxaline can be achieved using various reducing agents. A mild and efficient method involves the use of sodium borohydride in the presence of a Lewis acid, such as zinc chloride, or with borane in tetrahydrofuran (THF).[2][5]

Protocol 2: Reduction of 6-Bromoquinoxaline

Materials:

  • 6-Bromoquinoxaline

  • Sodium borohydride (NaBH₄)

  • Zinc chloride (ZnCl₂) or Borane THF complex (BH₃·THF)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Method A: Sodium Borohydride and Zinc Chloride

  • Dissolve 6-bromoquinoxaline (1.0 eq) in methanol.

  • Add zinc chloride (1.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Method B: Borane-Tetrahydrofuran Complex

  • Dissolve 6-bromoquinoxaline (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a 1 M solution of borane-THF complex (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Application in Medicinal Chemistry: Diversification of the Scaffold

The bromine atom on the this compound scaffold serves as a versatile handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, providing a robust method for the formation of C-C bonds.[4] This reaction is instrumental in synthesizing biaryl and styrenyl derivatives, which are common motifs in bioactive molecules.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound

  • Aryl or vinyl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid or ester derivative (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium CatalystLigandBaseSolventTemperature (°C)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O90
2PdCl₂(dppf)dppfCs₂CO₃Toluene100
3Pd₂(dba)₃SPhosK₃PO₄Dioxane80

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the reaction's success. For simple aryl boronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging substrates, including heteroaryl boronic acids or sterically hindered partners, more sophisticated catalyst systems with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]

  • Base: The base plays a critical role in the transmetalation step, activating the boronic acid. The choice of base can influence the reaction rate and yield. Inorganic bases like potassium carbonate are commonly used, while stronger bases like cesium carbonate or potassium phosphate may be necessary for less reactive substrates.[6]

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent the oxidation of the palladium(0) catalyst.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[3] This transformation is invaluable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Protocol 4: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to an oven-dried Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.

  • Transfer the substrate solution to the Schlenk tube containing the catalyst via cannula.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryPalladium Pre-catalystLigandBaseSolventTemperature (°C)
1Pd₂(dba)₃BINAPNaOt-BuToluene100
2Pd(OAc)₂XantphosCs₂CO₃Dioxane110
3RuPhos Pd G3-K₃PO₄t-BuOH80

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium pre-catalyst and a phosphine ligand is critical. Bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps. The choice of ligand can also influence the scope of the reaction with respect to the amine coupling partner.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common choice, but other bases like potassium phosphate or cesium carbonate can also be effective, particularly for sensitive substrates.[10]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to side reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine_Coordination Ar-Pd(II)-Br(L2)->Amine_Coordination R'R''NH [Ar-Pd(II)(NHR'R'')(L2)]+Br- [Ar-Pd(II)(NHR'R'')(L2)]+Br- Amine_Coordination->[Ar-Pd(II)(NHR'R'')(L2)]+Br- Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')(L2)]+Br-->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the strategic placement of a bromine atom allow for the efficient generation of diverse compound libraries through robust and reliable cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the tetrahydroquinoxaline scaffold, paving the way for the discovery of novel therapeutic agents. The ability to systematically modify the structure and evaluate the resulting impact on biological activity is a cornerstone of modern drug discovery, and this compound is an exemplary tool in this endeavor.

References

  • A Rapid and Efficient Method for the Reduction of Quinoxalines. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. (n.d.). Wiley.
  • Efficient reduction of quinoxaline compounds using zinc chloride—sodium borohydride system. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). PubMed. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
  • THE CATALYTIC HYDROGENATION OF QUINOLINE. (n.d.). Georgia Institute of Technology.
  • Catalytic Hydrogenation. (2024, December 11). ChemTalk. Retrieved from [Link]

  • Suzuki reaction. (2023, October 10). In Wikipedia. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 6-Bromo-1,2,3,4-tetrahydroquinoxaline for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for drug discovery. The presence of a bromine atom at the 6-position of the 6-Bromo-1,2,3,4-tetrahydroquinoxaline core offers a versatile handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize compounds for desired biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent evaluation of the synthesized analogs in relevant biological assays. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key synthetic transformations and biological screening, and present data in a clear and accessible format.

Synthetic Strategies for Derivatization

The bromine atom at the 6-position of the tetrahydroquinoxaline ring is amenable to a range of powerful C-C and C-N bond-forming reactions. The most prominent and versatile of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amine substituents, respectively, which are crucial for modulating the pharmacological properties of the resulting molecules.

Core Synthesis of the Starting Material

The starting material, this compound, can be synthesized through a multi-step process beginning with the bromination of quinoxaline followed by reduction of the quinoxaline ring. A typical synthesis involves the reaction of 4-bromo-o-phenylenediamine with glyoxal to form 6-bromoquinoxaline, which is then reduced to the desired tetrahydroquinoxaline.[1]

cluster_synthesis Synthesis of this compound 4-bromo-o-phenylenediamine 4-bromo-o-phenylenediamine 6-bromoquinoxaline 6-bromoquinoxaline 4-bromo-o-phenylenediamine->6-bromoquinoxaline Condensation glyoxal glyoxal glyoxal->6-bromoquinoxaline This compound This compound 6-bromoquinoxaline->this compound Reduction (e.g., NaBH4, H2/Pd-C)

Caption: Synthetic route to the core scaffold.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[2] This is particularly useful for introducing aryl and heteroaryl moieties that can interact with specific binding pockets in biological targets.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Arylboronic Acid Catalyst Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10085
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane9092
3Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃DME8578

Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[3][4] This is a powerful tool for introducing primary or secondary amines, which can act as hydrogen bond donors or acceptors and significantly influence the pharmacokinetic properties of a molecule.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.

  • Add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Amine Ligand Base Solvent Temp (°C) Yield (%)
1MorpholineXPhosNaOtBuToluene11090
2AnilineBINAPCs₂CO₃1,4-Dioxane10082
3BenzylamineXPhosNaOtBuToluene10088

Table 2: Representative conditions for Buchwald-Hartwig amination of this compound.

cluster_derivatization Derivatization Workflow Start 6-Bromo-1,2,3,4- tetrahydroquinoxaline Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) Start->Buchwald C-N bond formation Aryl_Derivatives 6-Aryl-1,2,3,4- tetrahydroquinoxalines Suzuki->Aryl_Derivatives Amine_Derivatives 6-Amino-1,2,3,4- tetrahydroquinoxalines Buchwald->Amine_Derivatives

Caption: General derivatization workflow.

Biological Assays

Once a library of derivatized this compound compounds has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay will depend on the therapeutic area of interest. Quinoxaline and tetrahydroquinoxaline derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and effects on the central nervous system.[5][6][7][8]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell line (e.g., HT-29, MCF-7)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized tetrahydroquinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound Modification Target Cell Line IC₅₀ (µM)
Lead Cmpd 14-Fluorophenyl (Suzuki)HT-2915.2
Lead Cmpd 2Morpholino (Buchwald)MCF-78.7
Lead Cmpd 33-Pyridyl (Suzuki)HT-2922.5

Table 3: Example of in vitro anticancer activity data.

Protocol 4: In Vivo Anxiolytic Activity (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.[5] The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus

  • Mice or rats

  • Test compounds formulated for administration (e.g., intraperitoneal injection)

  • Vehicle control (e.g., saline, DMSO/saline mixture)

  • Positive control (e.g., diazepam)

  • Video tracking system

Procedure:

  • Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control to the animals (typically 30-60 minutes before the test).

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (usually 5 minutes).

  • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.

  • An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Treatment Group Dose (mg/kg) Time in Open Arms (s) Open Arm Entries
Vehicle-25.3 ± 3.18.2 ± 1.5
Diazepam265.8 ± 5.415.1 ± 2.0
Test Compound A1058.2 ± 4.913.8 ± 1.8
Test Compound B1030.1 ± 3.59.0 ± 1.3

Table 4: Example of in vivo anxiolytic activity data from the elevated plus maze test. *p < 0.05 compared to vehicle.

cluster_bioassay Biological Assay Workflow Synthesized_Derivatives Synthesized Derivatives In_Vitro In Vitro Assays (e.g., MTT Assay) Synthesized_Derivatives->In_Vitro In_Vivo In Vivo Assays (e.g., Elevated Plus Maze) Synthesized_Derivatives->In_Vivo Data_Analysis Data Analysis (IC50, Statistical Significance) In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis

Caption: General workflow for biological evaluation.

Conclusion

The this compound scaffold is a highly versatile starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this document, particularly the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a robust platform for generating diverse chemical libraries. The subsequent biological evaluation using established assays, such as the MTT assay for anticancer activity and the elevated plus maze for anxiolytic effects, allows for the systematic exploration of the structure-activity relationship. By following these detailed application notes and protocols, researchers can efficiently synthesize and screen novel tetrahydroquinoxaline derivatives, accelerating the discovery of new drug candidates.

References

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Publishing.
  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Tre
  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. PubMed Central.
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. PubMed Central.
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  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. PMC - NIH.
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  • Synthesis and biological evaluation of quinoxaline deriv
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  • (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione.
  • Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. PubMed.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.
  • 6-Bromoquinoxaline synthesis. ChemicalBook.
  • Another method for synthesizing 1,2,3,4‐tetrahydroquinoxaline...
  • Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.

Sources

Application Notes and Protocols for the Analytical Determination of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline. This compound is a significant heterocyclic intermediate in the synthesis of various pharmacologically active molecules. Accurate and robust analytical methods are therefore critical for ensuring quality control during drug development and manufacturing. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and trace-level analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework grounded in established analytical principles and validated performance criteria.

Introduction: The Significance of this compound

This compound belongs to the quinoxaline family, a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position provides a versatile synthetic handle for further molecular elaboration, making this compound a key building block in medicinal chemistry.

The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, validated analytical methods are essential for monitoring reaction progress, assessing starting material quality, and ensuring the purity of the final intermediate. This guide provides the scientific rationale and step-by-step instructions for implementing reliable analytical controls.

High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity determination and quantification of moderately polar, non-volatile organic compounds like this compound. The method's robustness, precision, and accessibility make it ideal for routine quality control.

Scientific Rationale for Method Design

The selected HPLC method is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobicity, which provides excellent retention for the aromatic quinoxaline ring system. The alkyl chains create a nonpolar environment where the analyte can interact via van der Waals forces.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure adequate separation of the main analyte from potential impurities, which may have a wide range of polarities. The use of a formic acid modifier serves two key purposes: it protonates the amine groups on the tetrahydroquinoxaline ring, leading to sharper, more symmetrical peaks by minimizing tailing interactions with residual silanols on the stationary phase, and it provides a source of protons for potential future analysis by mass spectrometry.

  • Detection: The quinoxaline core contains a chromophore that absorbs UV radiation. Based on the UV-Vis spectra of related quinoxaline derivatives, a detection wavelength in the range of 254 nm is selected to provide a strong signal for sensitive detection.[1][2][3]

HPLC-UV Protocol

This protocol is a self-validating system, designed in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[4][5][6]

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (initial conditions: 80% A, 20% B) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (for purity analysis): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation and Expected Performance

The method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterAcceptance CriteriaRepresentative Data
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0%Intra-day: 0.8%; Inter-day: 1.2%
LOD Signal-to-Noise Ratio of 3:1~0.3 µg/mL
LOQ Signal-to-Noise Ratio of 10:1~1.0 µg/mL

Note: The representative data is based on typical performance for similar brominated heterocyclic compounds and should be confirmed experimentally.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve_std Dissolve in Methanol (Stock) prep_std->dissolve_std prep_sample Weigh Test Sample dissolve_sample Dissolve in Methanol prep_sample->dissolve_sample dilute_std Serial Dilutions for Calibration dissolve_std->dilute_std dilute_sample Dilute to Working Concentration dissolve_sample->dilute_sample filter_std Filter (0.45 µm) dilute_std->filter_std filter_sample Filter (0.45 µm) dilute_sample->filter_sample inject Inject 10 µL onto C18 Column filter_std->inject filter_sample->inject separate Gradient Elution (ACN/H2O + 0.1% FA) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Purity / Concentration calibrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the definitive identification of this compound and for the detection of volatile impurities. Its high sensitivity and specificity make it an excellent orthogonal method to HPLC.

Scientific Rationale for Method Design
  • Gas Chromatography (GC): The analyte must be volatile and thermally stable to be amenable to GC. This compound has sufficient volatility for GC analysis. A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is suitable for separating a wide range of aromatic and heterocyclic compounds. A temperature gradient program is used to ensure the efficient elution of compounds with different boiling points.

  • Mass Spectrometry (MS): Electron Ionization (EI) is a hard ionization technique that produces a reproducible fragmentation pattern, which serves as a molecular fingerprint for identification. A key diagnostic feature for this compound will be the presence of two molecular ion peaks of nearly equal intensity, two mass units apart (M and M+2). This is due to the natural isotopic abundance of bromine (79Br and 81Br are present in an approximate 1:1 ratio).[7][8][9] This isotopic signature is invaluable for confirming the presence of a single bromine atom in the molecule and its fragments.

GC-MS Protocol
  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade) or Ethyl Acetate (GC grade)

ParameterCondition
GC System Gas Chromatograph with Autosampler
Column 5% Phenyl-polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial 100 °C, hold 2 min; ramp at 15 °C/min to 300 °C, hold 5 min
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Scan Range 50 - 400 m/z
  • Standard and Sample Solutions (100 µg/mL): Accurately weigh 1 mg of the standard or sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane or ethyl acetate.

  • Transfer the solution to a 2 mL GC vial for analysis.

Expected Mass Spectrum Fragmentation

The mass spectrum will be the primary tool for identification. Key features to look for include:

  • Molecular Ion (M•+): A pair of peaks at m/z corresponding to C₉H₁₀⁷⁹BrN₂•+ and C₉H₁₀⁸¹BrN₂•+.

  • Characteristic Fragments: Loss of a bromine atom is a common fragmentation pathway for brominated compounds.[8] Other fragments may arise from the cleavage of the tetrahydro-pyrazine ring. The presence of the Br isotopic pattern in a fragment confirms that it contains the bromine atom.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Weigh Sample / Standard dissolve Dissolve in Dichloromethane prep->dissolve vial Transfer to GC Vial dissolve->vial inject Inject 1 µL into GC vial->inject separate Separate on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Scan m/z 50-400 ionize->detect chromatogram Analyze Chromatogram detect->chromatogram mass_spec Interpret Mass Spectrum chromatogram->mass_spec library_match Compare to Library / Standard mass_spec->library_match confirm Confirm Identity library_match->confirm

Caption: GC-MS analysis workflow for this compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quality control and characterization of this compound. The HPLC-UV method is well-suited for routine purity and assay determinations, offering excellent precision and reliability. The orthogonal GC-MS method provides definitive structural confirmation through its characteristic mass spectrum, which is particularly useful for impurity identification and trace analysis. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data, which is indispensable in the pharmaceutical development pipeline.

References

  • Huillet, F. D. (n.d.). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University. [Link]

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  • ResearchGate. (n.d.). UV-Vis spectra of quinoxaline derivatives in DMSO: (a) 2; (b) 3. [Link]

  • PubMed. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]

  • Bio-Content. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). Analytical method validation: A brief review. [Link]

  • Delphic HSE. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Chem LibreTexts. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Gas Chromatography-Mass Spectrometry Analysis and Phytochemical Screening of Methanolic Leaf Extract of Plumbagozeylanica, Linn.. [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Pharmacognosy Journal. (2021). Preliminary Phytochemical Studies, GC-MS Analysis and In vitro Antioxidant Activity of Selected Medicinal Plants and its Polyherbal Formulation. [Link]

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Application Notes & Protocols for the Scale-Up Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline, a key intermediate in pharmaceutical development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for producing this compound on a multi-kilogram scale. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and process robustness. This guide is structured to provide not only a reproducible protocol but also a deeper understanding of the underlying chemical principles and safety considerations essential for large-scale production.

Introduction and Strategic Overview

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide outlines a two-step synthetic sequence, commencing with the synthesis of 6-bromoquinoxaline followed by its reduction to the target compound, this compound. This approach is selected for its reliability, use of readily available starting materials, and amenability to large-scale production.

Logical Flow of the Synthetic Strategy

The chosen synthetic pathway is depicted below. The process begins with the formation of the quinoxaline ring system, followed by a selective bromination and subsequent reduction of the pyrazine ring. This sequence is strategically advantageous as it allows for the introduction of the bromo-substituent on the aromatic ring prior to the creation of the chiral centers in the tetrahydro-derivative, simplifying purification and characterization.

Synthetic_Workflow cluster_0 Step 1: Quinoxaline Formation & Bromination cluster_1 Step 2: Reduction Starting_Materials 1,2-Diaminobenzene + Glyoxal Quinoxaline Quinoxaline Starting_Materials->Quinoxaline Condensation 6-Bromoquinoxaline 6-Bromoquinoxaline Quinoxaline->6-Bromoquinoxaline Electrophilic Bromination Target_Compound 6-Bromo-1,2,3,4- tetrahydroquinoxaline 6-Bromoquinoxaline->Target_Compound Reduction

Caption: Synthetic workflow for this compound.

In-Depth Technical Protocols

Step 1: Synthesis of 6-Bromoquinoxaline

The initial step involves the condensation of 1,2-diaminobenzene with glyoxal to form quinoxaline, which is then brominated. For a scale-up operation, a one-pot approach for the bromination of a commercially available quinoxaline is often more efficient.

2.1.1. Experimental Protocol: Bromination of Quinoxaline

This protocol details the electrophilic bromination of quinoxaline using N-Bromosuccinimide (NBS), a safer and more manageable brominating agent compared to elemental bromine for large-scale reactions.[1][2]

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
Quinoxaline130.155.00 kg38.421.0
N-Bromosuccinimide (NBS)177.987.18 kg40.341.05
Acetic Acid60.0550 L--
Dibenzoyl Peroxide242.2393.1 g0.380.01

Procedure:

  • Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge glacial acetic acid (50 L).

  • Reagent Addition: Add quinoxaline (5.00 kg, 38.42 mol) to the reactor and stir until fully dissolved.

  • Initiator and Brominating Agent: To the resulting solution, add N-Bromosuccinimide (7.18 kg, 40.34 mol) followed by a catalytic amount of dibenzoyl peroxide (93.1 g, 0.38 mol).[3]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 20 hours. The reaction should be monitored by TLC or HPLC for the consumption of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is neutral.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 L). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (20 L) and then with brine (20 L). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude 6-bromoquinoxaline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 6-bromoquinoxaline.

Step 2: Reduction of 6-Bromoquinoxaline

The second step involves the reduction of the pyrazine ring of 6-bromoquinoxaline to yield the desired this compound. Borane-based reducing agents are highly effective for this transformation.[4]

2.2.1. Experimental Protocol: Reduction to this compound

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
6-Bromoquinoxaline209.056.00 kg28.701.0
Borane-tetrahydrofuran complex (1 M in THF)-86.1 L86.103.0
Tetrahydrofuran (THF)72.1160 L--
Methanol32.04As needed--
Hydrochloric Acid (1 M)36.46As needed--
Sodium Bicarbonate (sat. aq.)84.01As needed--

Procedure:

  • Reaction Setup: In a 200 L reactor, dissolve 6-bromoquinoxaline (6.00 kg, 28.70 mol) in anhydrous tetrahydrofuran (60 L) under an inert atmosphere of nitrogen.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add borane-tetrahydrofuran complex (1 M in THF, 86.1 L, 86.10 mol) via a dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by HPLC.

  • Quenching: Upon completion, cool the reaction mixture back to 0-5 °C and cautiously quench by the slow dropwise addition of methanol until gas evolution ceases.

  • Acidification and Basification: Acidify the mixture with 1 M hydrochloric acid to pH ~2, then basify with a saturated aqueous solution of sodium bicarbonate to pH ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (30 L), then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Safety and Handling Precautions

3.1. 1,2-Diaminobenzene:

  • Hazards: Toxic if swallowed, harmful in contact with skin or if inhaled, may cause an allergic skin reaction, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[5][6] It is also very toxic to aquatic life with long-lasting effects.[6]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid dust formation and inhalation.[5]

3.2. N-Bromosuccinimide (NBS):

  • Hazards: Oxidizer, causes severe skin burns and eye damage.[1]

  • Handling: Handle with care, avoiding contact with skin and eyes. Use in a well-ventilated area and wear appropriate PPE.

3.3. Borane-Tetrahydrofuran Complex:

  • Hazards: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May form explosive peroxides.

  • Handling: Handle under an inert atmosphere. Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.

3.4. General Precautions:

  • All manipulations should be carried out in a well-ventilated area or a fume hood.

  • Emergency eyewash and safety shower stations should be readily accessible.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7]

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, a series of analytical tests should be performed.[8][9]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and monitor reaction progress.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.

A hypothetical HPLC method for the final product is outlined below:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Conclusion

The protocols detailed in this application note provide a robust and scalable method for the synthesis of this compound. By following these guidelines and adhering to the specified safety precautions, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity. The emphasis on the rationale behind the procedural steps is intended to empower the user to troubleshoot and adapt the protocol as needed for their specific laboratory or plant conditions.

References

  • Wikipedia. (2024). Bromine. Retrieved from [Link]

  • ResearchGate. (n.d.). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

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  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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  • ResearchGate. (2021). Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2. Retrieved from [Link]

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  • Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]

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The Versatile Scaffold: A Guide to Cross-Coupling Reactions of 6-Bromo-1,2,3,4-tetrahydroquinoxaline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydroquinoxaline Core

The 1,2,3,4-tetrahydroquinoxaline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique three-dimensional shape and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. The strategic functionalization of this core is paramount in the development of novel therapeutics. Among the various starting points for such functionalization, 6-Bromo-1,2,3,4-tetrahydroquinoxaline stands out as a particularly versatile and valuable building block. The presence of the bromine atom at the 6-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of vast chemical space. This guide provides an in-depth exploration of key cross-coupling methodologies involving this substrate, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The Power of Palladium: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These reactions generally proceed through a common catalytic cycle, which is fundamental to understanding and optimizing the protocols described herein.[3]

Palladium Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D R-M E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Ar-R

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle typically commences with the oxidative addition of an organic halide (in our case, this compound) to a low-valent palladium(0) complex. This is followed by transmetalation , where an organometallic reagent transfers its organic group to the palladium center. The cycle concludes with reductive elimination , which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[4]

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures by coupling an organoboron reagent with an organic halide.[5] This reaction is widely favored for its mild conditions, commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.

Application Note: Suzuki-Miyaura Coupling

This protocol details the synthesis of a 6-aryl-1,2,3,4-tetrahydroquinoxaline derivative, a common structural motif in pharmacologically active molecules. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Dichlorobis(triphenylphosphine)palladium(II) is a robust and commonly used catalyst for this transformation.[3]

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A stable and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand Triphenylphosphine (in catalyst)Stabilizes the palladium center and facilitates the steps of the catalytic cycle.
Base 2M Aqueous Na₂CO₃ or K₂CO₃Activates the boronic acid for transmetalation and neutralizes the hydrogen halide formed.[6]
Solvent Toluene/Ethanol or Dioxane/WaterA biphasic solvent system is often effective, aiding in the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Protects the palladium catalyst from oxidation.
Detailed Protocol: Synthesis of 6-phenyl-1,2,3,4-tetrahydroquinoxaline
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%).

  • Solvent Addition: Under an inert atmosphere (argon or nitrogen), add a degassed mixture of toluene (10 mL) and ethanol (2 mL).

  • Base Addition: Add a degassed 2 M aqueous solution of sodium carbonate (2.0 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 6-phenyl-1,2,3,4-tetrahydroquinoxaline.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4] This reaction has become indispensable in pharmaceutical research for the construction of the C-N bonds that are ubiquitous in drug molecules.[7]

Application Note: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a secondary amine. The success of this reaction is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which promotes the reductive elimination step.[8] The use of a strong, non-nucleophilic base is also crucial.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium precatalysts.[9]
Ligand XantPhos or BINAP (2-5 mol%)Bulky, electron-rich ligands that facilitate the catalytic cycle, particularly the reductive elimination step.[10]
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalyst.
Temperature 80-110 °CSufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the catalyst and ligand.
Detailed Protocol: Synthesis of 6-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxaline
  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XantPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).

  • Nucleophile Addition: Add piperidine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 16-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography (silica gel, gradient of methanol in dichloromethane) to yield the product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and materials science.[12]

Application Note: Sonogashira Coupling

This protocol outlines the alkynylation of this compound. A key feature of the Sonogashira reaction is the use of a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, thereby accelerating the transmetalation step.[13]

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine this compound, Pd catalyst, CuI, and solvent Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Add_Reagents Add Terminal Alkyne and Amine Base Inert->Add_Reagents Heat Heat to Reaction Temperature Add_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Figure 2: General workflow for a Sonogashira coupling reaction.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective palladium catalyst for Sonogashira couplings.[12]
Co-catalyst CuI (5-10 mol%)Facilitates the deprotonation of the alkyne and the formation of a copper acetylide, which readily undergoes transmetalation.[11]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent THF or DMF (if needed)Anhydrous conditions are preferred. The amine base often serves as the solvent.
Temperature Room Temperature to 60 °CThe reaction is often facile at or slightly above room temperature.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.
Detailed Protocol: Synthesis of 6-(phenylethynyl)-1,2,3,4-tetrahydroquinoxaline
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish.

  • Workup: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain the desired alkynylated product.

Heck Reaction: Olefination of the Aryl Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[2] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates, which are important intermediates in organic synthesis.

Application Note: Heck Reaction

This protocol describes the olefination of this compound with an acrylate ester. The regioselectivity of the Heck reaction is often controlled by steric factors, with the aryl group typically adding to the less substituted carbon of the alkene double bond.[14]

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)A simple and effective palladium(II) precatalyst.[15]
Ligand P(o-tol)₃ or PPh₃ (4-10 mol%)Phosphine ligands are generally required to stabilize the palladium catalyst and promote the reaction.
Base Triethylamine (Et₃N) or K₂CO₃A non-nucleophilic base is needed to neutralize the hydrogen halide generated in the catalytic cycle.
Solvent DMF, Acetonitrile, or ToluenePolar aprotic solvents are commonly used for the Heck reaction.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation.
Detailed Protocol: Synthesis of ethyl (E)-3-(1,2,3,4-tetrahydroquinoxalin-6-yl)acrylate
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL), ethyl acrylate (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Workup: Cool the reaction to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the desired product.

Conclusion and Future Outlook

The cross-coupling reactions of this compound represent a powerful and versatile toolkit for the synthesis of novel and diverse libraries of compounds for drug discovery. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and efficient methods for the introduction of aryl, amino, alkynyl, and vinyl functionalities, respectively. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to the successful application of these powerful synthetic tools. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and milder protocols, further expanding the synthetic utility of this valuable building block in the quest for new medicines.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
  • Heck reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. (2019). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. (n.d.). ChemRxiv. Retrieved from [Link]

  • Sonogashira cross-coupling reaction - YouTube. (2020). ChemHelp ASAP. Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Retrieved from [Link]

  • Another method for synthesizing 1,2,3,4‐tetrahydroquinoxaline... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. (n.d.). PMC. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. (n.d.). PMC. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC. Retrieved from [Link]

  • C-Alkynylation of Chromones by Sonogashira Reaction. (2013). ResearchGate. Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic Chemistry Data. Retrieved from [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. (n.d.). MDPI. Retrieved from [Link]

  • N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2026). Organic Letters. Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. Retrieved from [Link]

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Protocol for N-Alkylation of 6-Bromo-1,2,3,4-tetrahydroquinoxaline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the N-alkylation of 6-bromo-1,2,3,4-tetrahydroquinoxaline, a key transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step experimental methodology.

Introduction: The Significance of N-Alkylated Tetrahydroquinoxalines

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. N-alkylation of this core structure is a fundamental strategy in medicinal chemistry to modulate the pharmacological properties of these molecules, including their target affinity, selectivity, solubility, and metabolic stability. The introduction of various alkyl groups on the nitrogen atoms can significantly impact the three-dimensional structure and electronic distribution of the molecule, leading to altered biological activity.

The bromine atom at the 6-position of the tetrahydroquinoxaline ring serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions. This allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, crucial for the optimization of lead compounds in drug discovery programs.

The Chemistry of N-Alkylation: A Mechanistic Overview

The N-alkylation of this compound is typically achieved through a nucleophilic substitution reaction (SN2). The secondary amine nitrogen atoms of the tetrahydroquinoxaline ring act as nucleophiles, attacking an electrophilic alkylating agent, most commonly an alkyl halide.

The reaction is generally facilitated by a base, which deprotonates the nitrogen atom to enhance its nucleophilicity. The choice of base and solvent is critical for the success of the reaction, influencing the reaction rate, yield, and selectivity.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Tetrahydroquinoxaline This compound Anion Deprotonated Tetrahydroquinoxaline (Anionic Nucleophile) Tetrahydroquinoxaline->Anion + Base Base Base (e.g., K₂CO₃) Product N-Alkyl-6-bromo-1,2,3,4- tetrahydroquinoxaline Anion->Product + R-X AlkylHalide Alkyl Halide (R-X) experimental_workflow start Start reagents Combine this compound, K₂CO₃, and DMF in a flask start->reagents alkyl_halide Add alkyl bromide dropwise reagents->alkyl_halide reaction Heat the reaction mixture (e.g., 60-80 °C) alkyl_halide->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Cool to room temperature, add water, and extract with ethyl acetate monitoring->workup Reaction complete washing Wash organic layer with water and brine workup->washing drying Dry organic layer over Na₂SO₄ washing->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography concentration->purification end Characterize the final product purification->end

Application Notes & Protocols: 6-Bromo-1,2,3,4-tetrahydroquinoxaline as a Versatile Building Block for Advanced Functional Polymers in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, materials scientists, and organic electronics professionals on the utilization of 6-Bromo-1,2,3,4-tetrahydroquinoxaline as a key building block for the synthesis of novel functional polymers. While direct, extensive literature on the materials science applications of this specific compound is emerging, its structural attributes—a bromine atom for facile cross-coupling and a redox-active tetrahydroquinoxaline core—make it a highly promising candidate for a new generation of electroactive materials.

This document outlines the rationale for its use, detailed synthetic protocols for polymerization, and methods for characterization and device fabrication, drawing parallels from the well-established field of quinoxaline-based polymers.

Introduction: The Potential of this compound in Polymer Science

Quinoxaline-containing polymers have garnered significant attention in materials science due to their excellent thermal stability, well-defined redox behavior, and tunable optoelectronic properties. These characteristics make them suitable for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and electrochromic devices.

The hydrogenated analogue, 1,2,3,4-tetrahydroquinoxaline, retains the core electronic features but with increased flexibility and solubility, which are often desirable for solution-processable materials. The incorporation of a bromine atom at the 6-position provides a chemically addressable site for polymerization reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the precise integration of the this compound unit into a polymer backbone, affording materials with tailored electronic and physical properties.

This guide will focus on a hypothetical, yet scientifically grounded, application: the synthesis of a donor-acceptor (D-A) type conjugated polymer for electrochromic applications, where this compound serves as a precursor to the electron-donating moiety.

Proposed Application: Synthesis of a Poly(arylene-ethynylene) with a Tetrahydroquinoxaline Moiety for Electrochromic Devices

In this section, we detail the synthesis of a novel conjugated polymer, Poly(1,4-diethynylbenzene-alt-N,N'-diacetyl-6-ethynyl-1,2,3,4-tetrahydroquinoxaline), via a Sonogashira cross-coupling reaction. The N-acetylation of the tetrahydroquinoxaline nitrogen atoms is a crucial step to enhance solubility and prevent unwanted side reactions during polymerization.

Rationale for Experimental Design
  • Monomer Selection: this compound is chosen for its reactive bromine site. 1,4-Diethynylbenzene is selected as a commercially available and rigid co-monomer to ensure good conjugation along the polymer backbone.

  • Protection Strategy: The secondary amines in the tetrahydroquinoxaline ring are protected via acetylation. This prevents them from interfering with the palladium catalyst and improves the solubility of the resulting polymer in common organic solvents.

  • Polymerization Method: Sonogashira coupling is a robust and efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes, making it ideal for the synthesis of poly(arylene-ethynylene)s.

Experimental Protocols

Protocol 2.2.1: Synthesis of N,N'-Diacetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline (Monomer 1)

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.5 eq).

  • Slowly add acetic anhydride (2.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired product.

Protocol 2.2.2: Synthesis of Poly(N,N'-diacetyl-1,2,3,4-tetrahydroquinoxaline-6,1-diyl-ethynediyl-1,4-phenylene-ethynediyl) (P1)

  • To a flame-dried Schlenk flask, add N,N'-Diacetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline (Monomer 1, 1.0 eq), 1,4-diethynylbenzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and triethylamine (5:1 v/v) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 48 hours under an argon atmosphere.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash with methanol and acetone to remove residual catalyst and oligomers.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Collect the chloroform fraction and precipitate the polymer in methanol.

  • Dry the polymer under vacuum to a constant weight.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification start_material This compound protection N-Acetylation (Acetic Anhydride, Triethylamine) start_material->protection monomer1 N,N'-Diacetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline (Monomer 1) protection->monomer1 polymerization Sonogashira Coupling (Pd(PPh₃)₄, CuI) monomer1->polymerization comonomer 1,4-Diethynylbenzene comonomer->polymerization polymer Polymer P1 polymerization->polymer precipitation Precipitation in Methanol polymer->precipitation soxhlet Soxhlet Extraction precipitation->soxhlet final_polymer Purified Polymer P1 soxhlet->final_polymer

Caption: Synthetic workflow for Polymer P1.

Materials Characterization

A thorough characterization of the synthesized polymer is essential to understand its structural, thermal, and optoelectronic properties.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural verification of the polymerBroad peaks corresponding to the polymer backbone, confirming the successful polymerization.
Gel Permeation Chromatography (GPC) Determination of molecular weight and polydispersity index (PDI)Provides information on the average chain length and distribution of the polymer.
Thermogravimetric Analysis (TGA) Evaluation of thermal stabilityDetermines the decomposition temperature, indicating the material's robustness for device applications.
UV-Vis Spectroscopy Investigation of optical propertiesReveals the absorption spectrum and allows for the calculation of the optical bandgap.
Cyclic Voltammetry (CV) Assessment of electrochemical behaviorDetermines the HOMO and LUMO energy levels and evaluates the redox stability of the polymer.

Protocol for Electrochromic Device Fabrication and Testing

This protocol describes the fabrication of a simple electrochromic device to evaluate the performance of the synthesized polymer.

Protocol 4.1: Device Fabrication

  • Prepare a solution of the purified polymer P1 in chloroform (5 mg/mL).

  • Clean two indium tin oxide (ITO) coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

  • Dry the ITO substrates with a stream of nitrogen.

  • Spin-coat the polymer solution onto the conductive side of one ITO substrate at 1000 rpm for 60 seconds.

  • Anneal the polymer film at 80 °C for 30 minutes in a nitrogen-filled glovebox.

  • Assemble the device in a sandwich configuration with the polymer-coated ITO as the working electrode, the second ITO slide as the counter electrode, and a gel electrolyte (e.g., LiClO₄ in PMMA/propylene carbonate) in between.

  • Seal the edges of the device with epoxy resin.

Protocol 4.2: Electrochromic Performance Testing

  • Connect the device to a potentiostat.

  • Apply a series of potentials to switch the device between its neutral and oxidized states.

  • Simultaneously record the change in optical transmittance using a UV-Vis spectrometer.

  • Measure the switching speed, coloration efficiency, and cycling stability of the device.

Visualizing the Device Fabrication Workflow

Device_Fabrication cluster_preparation Substrate and Solution Preparation cluster_fabrication Device Assembly cluster_testing Characterization ito_cleaning ITO Substrate Cleaning spin_coating Spin-Coating Polymer Film ito_cleaning->spin_coating polymer_solution Polymer Solution Preparation polymer_solution->spin_coating annealing Film Annealing spin_coating->annealing assembly Sandwich Cell Assembly (with Gel Electrolyte) annealing->assembly sealing Device Sealing assembly->sealing electrochromic_testing Electrochromic Testing (CV, Spectroelectrochemistry) sealing->electrochromic_testing

Caption: Workflow for electrochromic device fabrication.

Conclusion

While the exploration of this compound in materials science is in its nascent stages, its chemical structure presents a compelling case for its use as a versatile building block for novel functional polymers. The protocols detailed in these application notes provide a robust framework for the synthesis and characterization of such materials, specifically targeting electrochromic applications. The principles and techniques described herein are adaptable and can serve as a foundation for the development of a wide range of advanced materials with tailored properties for various organic electronic devices.

References

  • Quinoxaline-based Polymers for Electronic Applications: For a general overview of the synthesis and properties of quinoxaline-containing polymers, refer to introductory texts and review articles on conjug
  • Sonogashira Coupling in Polymer Synthesis: For detailed mechanisms and experimental conditions for Sonogashira cross-coupling reactions, consult seminal papers by Sonogashira and comprehensive reviews on palladium-c
  • Electrochromic Polymers and Devices: For principles of electrochromism and device fabrication techniques, refer to reviews and books on electrochromic materials and their applic
  • Polymer Characterization Techniques: For detailed information on GPC, TGA, CV, and other polymer characterization methods, consult standard textbooks on polymer science and analytical chemistry.
  • Synthesis of Quinoxaline Derivatives: Uçar, S., Eşsiz, S., & Daştan, A. (2017). Tetrahedron, 73(12), 1618-1632. [Link][1]

  • General Synthesis of Quinoxalines: Wan, J. P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. [Link]

Sources

Synthesis of Novel Heterocyclic Compounds from 6-Bromo-1,2,3,4-tetrahydroquinoxaline: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of novel heterocyclic compounds utilizing 6-Bromo-1,2,3,4-tetrahydroquinoxaline as a versatile starting material. This document is tailored for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with therapeutic potential. The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on the strategic functionalization of the 6-bromo position through modern cross-coupling reactions, preceded by essential nitrogen protection strategies to ensure reaction specificity and high yields. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and present data in a clear, comparative format.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline nucleus is a core structural motif found in numerous biologically active compounds.[4] Its inherent conformational flexibility and the presence of two nitrogen atoms provide opportunities for establishing multiple interaction points with biological targets. The introduction of a bromine atom at the 6-position offers a highly valuable synthetic handle for the construction of diverse molecular architectures through various metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the tetrahydroquinoxaline core, a critical step in structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

The versatile structure of quinoxaline derivatives allows for extensive functionalization, leading to a wide array of compounds with significant biological activities.[1] These derivatives are key components in several clinically used drugs and a plethora of investigational agents, underscoring their importance in the development of new therapeutics.[1]

Strategic Overview: The Path to Diversification

The successful synthesis of novel derivatives from this compound hinges on a two-stage strategy. The first, and arguably most critical, is the protection of the nitrogen atoms within the heterocyclic ring. The secondary amines at positions 1 and 4 are nucleophilic and can interfere with the desired cross-coupling reactions at the C6-bromo position. Following successful N-protection, the C-Br bond can be selectively functionalized using a variety of powerful palladium-catalyzed cross-coupling reactions.

Synthesis_Strategy A This compound B N-Protected This compound A->B N-Protection C Novel Heterocyclic Derivatives B->C Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.)

Figure 1: General synthetic workflow.

Part 1: N-Protection of this compound

Rationale for N-Protection: The presence of two secondary amine functionalities in the starting material necessitates a protection strategy to prevent unwanted side reactions during the subsequent palladium-catalyzed cross-coupling. The unprotected amines can act as nucleophiles or ligands for the palladium catalyst, leading to complex reaction mixtures and low yields of the desired product. The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[5]

Protocol 1: Di-Boc Protection of this compound

This protocol describes the comprehensive protection of both nitrogen atoms of the tetrahydroquinoxaline ring.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (2.2-2.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the di-Boc protected this compound.

Expected Outcome: This procedure typically yields the di-Boc protected product in high yield. The protected compound is now ready for use in various cross-coupling reactions.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

With the N-protected this compound in hand, a variety of carbon-carbon and carbon-nitrogen bond-forming reactions can be employed to introduce diverse functionalities at the 6-position.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[6][7]

Materials:

  • Di-Boc-6-Bromo-1,2,3,4-tetrahydroquinoxaline

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04-0.10 eq)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • In a Schlenk flask, combine Di-Boc-6-Bromo-1,2,3,4-tetrahydroquinoxaline (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.05 eq), and SPhos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 6-aryl-tetrahydroquinoxaline derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid6-Phenyl-1,2,3,4-tetrahydroquinoxaline85-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline80-90
3Pyridine-3-boronic acid6-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxaline70-85
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[1][8][9]

Materials:

  • Di-Boc-6-Bromo-1,2,3,4-tetrahydroquinoxaline

  • Amine (primary or secondary, 1.2-2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.10 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To a Schlenk tube, add Di-Boc-6-Bromo-1,2,3,4-tetrahydroquinoxaline (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.5 eq) and anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-Br] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(L_n)-NHR'R'']^+Br^- OA_complex->Amine_complex Ligand Exchange (HNR'R'') Amido_complex [Ar-Pd(II)(L_n)-NR'R''] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Sonogashira Coupling for the Synthesis of 6-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted heterocycles.[10][11][12]

Materials:

  • Di-Boc-6-Bromo-1,2,3,4-tetrahydroquinoxaline

  • Terminal alkyne (1.2-2.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as base and solvent

Procedure:

  • In a sealed tube, dissolve Di-Boc-6-Bromo-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in triethylamine.

  • Add the terminal alkyne (1.5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Degas the mixture with an inert gas.

  • Heat the reaction to 60-80 °C and stir until completion.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Part 3: Deprotection of the N-Boc Group

The final step in the synthesis of the target novel heterocyclic compounds is the removal of the Boc protecting groups to liberate the free amines.

Protocol 5: Acid-Catalyzed N-Boc Deprotection

Materials:

  • N-Boc protected 6-substituted-1,2,3,4-tetrahydroquinoxaline

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Once the deprotection is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.

Caution: Handle trifluoroacetic acid and concentrated HCl solutions with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

This guide provides a foundational framework and detailed protocols for the synthesis of novel heterocyclic compounds derived from this compound. The strategic use of N-protection followed by versatile palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the development of new therapeutic agents. The methodologies described herein are robust and can be adapted to a wide range of substrates, empowering researchers to generate libraries of diverse compounds for biological screening.

References

  • An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline - Hilaris Publisher. (2022-07-28). (URL: [Link])

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017-09-01). (URL: [Link])

  • Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines and Derivatives: A Comprehensive Review. (2024-02-01). (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008-11-21). (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022-07-12). (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29). (URL: [Link])

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC - NIH. (URL: [Link])

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH. (2023-10-16). (URL: [Link])

  • 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23). (URL: [Link])

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. (URL: [Link])

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. (URL: [Link])

  • Experimental Procedures - The Royal Society of Chemistry. (URL: [Link])

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (2017-06-08). (URL: [Link])

  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024-02-27). (URL: [Link])

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (URL: [Link])

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline. Here, we address common challenges, provide in-depth mechanistic insights, and offer field-tested protocols to streamline your experimental workflow. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Synthesis Strategy & Mechanism FAQs

This section addresses fundamental questions regarding the synthetic approach to this compound.

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and robust method for synthesizing the tetrahydroquinoxaline scaffold involves a two-step sequence:

  • Condensation: The reaction of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline or dihydroquinoxaline intermediate. For the target molecule, this involves reacting 4-bromo-1,2-phenylenediamine with glyoxal .

  • Reduction: The subsequent reduction of the quinoxaline or its intermediate to the desired tetrahydroquinoxaline.

This approach is highly effective due to the ready availability of the starting materials and the high efficiency of the cyclization and reduction steps.

Q2: Can you explain the underlying reaction mechanism for this synthesis?

Certainly. The reaction proceeds through a well-established pathway.

  • Nucleophilic Attack & Imine Formation: The synthesis begins with the nucleophilic attack of one amino group of 4-bromo-1,2-phenylenediamine on one of the carbonyl carbons of glyoxal. This is followed by dehydration to form an imine. The second amino group then attacks the remaining carbonyl group intramolecularly.

  • Cyclization & Dehydration: A second intramolecular dehydration event results in the formation of the aromatic 6-bromoquinoxaline ring.

  • Reduction: The stable aromatic ring is then reduced to the 1,2,3,4-tetrahydroquinoxaline. This is typically achieved using a strong reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent or through catalytic hydrogenation.

The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_process Workup & Purification cluster_end Final Product A 4-Bromo-1,2-phenylenediamine C Step 1: Condensation/Cyclization (e.g., EtOH, Reflux) A->C B Glyoxal (40% in H₂O) B->C D Step 2: Reduction (e.g., NaBH₄, MeOH) C->D Intermediate: 6-Bromoquinoxaline E Aqueous Workup (Quench, Extract) D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: General workflow for the synthesis of this compound.

Section 2: Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks (TLC) to ensure reaction completion and guide the workflow.

Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Notes
4-Bromo-1,2-phenylenediamine187.045.00 g26.7Starting material. Purity >98%.
Glyoxal (40 wt. % in H₂O)58.044.2 mL26.7Use as received.
Ethanol (EtOH)46.07100 mL-Solvent for condensation.
Sodium Borohydride (NaBH₄)37.833.03 g80.1 (3 eq.)Reducing agent. Add slowly.
Methanol (MeOH)32.04100 mL-Solvent for reduction.
Ethyl Acetate (EtOAc)88.11~300 mL-Extraction solvent.
Saturated NaCl solution-~100 mL-For washing.
Anhydrous Na₂SO₄ or MgSO₄-As needed-Drying agent.

Step-by-Step Methodology:

  • Step 1: Synthesis of 6-Bromoquinoxaline (Intermediate)

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-1,2-phenylenediamine (5.00 g, 26.7 mmol) and ethanol (100 mL).

    • Stir the mixture at room temperature until the diamine is fully dissolved.

    • Slowly add the 40% aqueous glyoxal solution (4.2 mL, 26.7 mmol) dropwise over 5 minutes.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours.

    • In-Process Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The starting diamine spot should be consumed, and a new, less polar spot corresponding to the quinoxaline product should appear.

    • Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure to yield the crude 6-bromoquinoxaline, which can be used directly in the next step.

  • Step 2: Reduction to this compound

    • Dissolve the crude 6-bromoquinoxaline from the previous step in methanol (100 mL) in a 500 mL flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (3.03 g, 80.1 mmol) portion-wise over 20-30 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

    • In-Process Check: Monitor the reduction by TLC. The spot corresponding to 6-bromoquinoxaline should be replaced by a new, more polar spot for the tetrahydroquinoxaline product.

  • Step 3: Workup and Isolation

    • Cool the reaction mixture back to 0°C and slowly add ~50 mL of water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with saturated NaCl solution (1 x 100 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or solid.

Section 3: Troubleshooting Guide

Encountering issues is a normal part of synthesis. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Flow cluster_yield Low Yield Solutions cluster_purity Purity Issue Solutions cluster_spots Side Product Solutions start Problem Encountered q1 Low or No Product Yield? start->q1 q2 Product Contaminated with Aromatic Quinoxaline? start->q2 q3 Multiple Unidentified Spots on TLC? start->q3 a1 Check Starting Material Quality: - Run NMR/MS of diamine - Use fresh glyoxal solution q1->a1 Yes b1 Incomplete Reduction: - Add more NaBH₄ (1 eq.) - Increase reduction time q2->b1 Yes c1 Diamine Oxidation: - Degas solvent before use - Run condensation under N₂ q3->c1 Yes a2 Verify Reaction Conditions: - Ensure reflux temp was reached - Check NaBH₄ activity (add to water) a1->a2 a3 Incomplete Reaction: - Extend reaction times - Re-run with fresh reagents a2->a3 b2 Product Re-oxidation: - Workup under N₂ atmosphere - Store purified product under argon b1->b2 c2 Polymerization: - Ensure slow addition of glyoxal - Avoid overly high temperatures c1->c2

Caption: A decision tree for troubleshooting common synthesis issues.

Q3: My reaction yield is very low. What are the potential causes and solutions?
  • Cause 1: Poor Starting Material Quality. 4-bromo-1,2-phenylenediamine is susceptible to air oxidation, appearing as a dark, discolored solid. Oxidized starting material will not cyclize properly.

    • Solution: Use high-purity diamine that is light in color. If necessary, it can be purified by recrystallization or column chromatography before use. Ensure the glyoxal solution has not expired or polymerized.

  • Cause 2: Incomplete Condensation. The initial cyclization may not have gone to completion.

    • Solution: Ensure the reaction mixture reached and maintained a full reflux. Extend the reflux time to 4-5 hours and monitor carefully by TLC until the diamine is fully consumed.

  • Cause 3: Inactive Reducing Agent. Sodium borohydride can degrade upon exposure to moisture.

    • Solution: Use a freshly opened bottle of NaBH₄. You can test its activity by adding a small amount to water; vigorous bubbling (H₂ evolution) should be observed. Ensure a sufficient excess (at least 3 equivalents) is used for the reduction.

Q4: My final product is contaminated with the aromatic 6-bromoquinoxaline. How can I prevent this and purify my product?
  • Cause: Incomplete Reduction or Re-oxidation. This is the most common impurity. It arises either from the reduction step not going to completion or from the tetrahydroquinoxaline product being oxidized back to the aromatic quinoxaline during workup or storage (it is air-sensitive).

    • Prevention:

      • Ensure the reduction reaction has gone to completion via TLC before starting the workup. If necessary, add another 0.5-1.0 equivalent of NaBH₄ and stir for another 1-2 hours.

      • Minimize exposure to air during and after the workup. Purging containers with an inert gas like nitrogen or argon can be beneficial.

    • Purification: The two compounds are usually separable by flash column chromatography on silica gel. The aromatic 6-bromoquinoxaline is significantly less polar than the desired this compound. A gradient elution starting from hexanes and slowly increasing the proportion of ethyl acetate will effectively separate the two.

Q5: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?
  • Cause 1: Diamine Oxidation/Polymerization. If the starting diamine is oxidized, it can lead to a mixture of colored, polar byproducts that can be difficult to remove.

    • Solution: As mentioned in Q3, use high-purity starting materials. Running the initial condensation reaction under an inert atmosphere (N₂) can also prevent in-situ oxidation.

  • Cause 2: Glyoxal Polymerization. Glyoxal can self-polymerize, leading to various side reactions.

    • Solution: Use a reputable source for the glyoxal solution and adhere to the recommended storage conditions. Adding it slowly to the reaction mixture can mitigate side reactions.

Section 4: Purification and Characterization

Q6: What are the recommended methods for purifying the final product?
  • Flash Column Chromatography: This is the most effective method.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30-40% EtOAc) is typically effective. The product is moderately polar and will elute after the non-polar impurities and any unreduced aromatic quinoxaline.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.

Q7: How can I confirm the identity and purity of my this compound?
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. Expect to see signals corresponding to the aromatic protons (typically 3 distinct signals in the 6.5-7.0 ppm region) and two aliphatic signals for the -CH₂-CH₂- protons of the tetrahydro ring (typically broad singlets or triplets around 3.0-3.5 ppm). The N-H protons will appear as broad singlets that may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of aromatic and aliphatic carbon signals.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) will show the molecular ion peak [M+H]⁺. The characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) will be a definitive indicator of successful bromination.

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

Section 5: Safety Precautions

Q8: What are the primary safety hazards associated with this synthesis?

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Bromo-1,2-phenylenediamine: Acutely toxic and a suspected mutagen. Avoid inhalation and skin contact.

  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water to produce flammable hydrogen gas. It is also corrosive. Additions must be controlled, and quenching should be done slowly at low temperatures.

  • This compound: While specific data is limited, related brominated heterocyclic compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] Treat the final product with care, assuming it is toxic.

  • Solvents: Ethanol, methanol, and ethyl acetate are flammable. Ensure no open flames or spark sources are nearby, especially during reflux and solvent evaporation steps.

References

  • Wan, J., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: 6-Bromo-1,2,3,4-tetrahydroquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and optimization of 6-Bromo-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. As a key intermediate in the development of various pharmacologically active agents, mastering its synthesis is crucial. This document moves beyond simple protocols to provide in-depth, field-tested insights into common challenges, offering robust troubleshooting strategies grounded in chemical principles.

Section 1: Overview of Primary Synthetic Strategies

The preparation of this compound can be approached via two principal and reliable routes. The selection of a particular method often depends on the availability of starting materials, scale, and desired purity profile.

  • Method A: Electrophilic Bromination of 1,2,3,4-Tetrahydroquinoline. This is a direct approach where the pre-formed tetrahydroquinoline core is selectively brominated. It is often favored for its straightforward execution.

  • Method B: Reductive Cyclization of 4-Bromo-1,2-benzenediamine. This convergent strategy involves building the heterocyclic ring from a brominated aromatic diamine and a two-carbon electrophile, followed by reduction. This method is advantageous when substituted C2/C3 positions are desired in later steps.

cluster_A Method A: Direct Bromination cluster_B Method B: Reductive Cyclization A1 1,2,3,4-Tetrahydroquinoline A3 Reaction & Workup A1->A3 A2 Brominating Agent (e.g., NBS) A2->A3 A4 Purification A3->A4 A5 6-Bromo-1,2,3,4-tetrahydroquinoline A4->A5 B1 4-Bromo-1,2-benzenediamine B3 Condensation to 6-Bromoquinoxaline B1->B3 B2 C2-Electrophile (e.g., Glyoxal) B2->B3 B4 Reduction B3->B4 B5 Purification B4->B5 B6 6-Bromo-1,2,3,4-tetrahydroquinoline B5->B6

Caption: High-level workflows for the primary synthetic routes.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis. Each answer provides a causal explanation and a clear path to resolution.

Question 1: My reaction yield is consistently low. What are the most probable causes?

Answer: Low yield is a multifactorial issue. Systematically investigate the following:

  • Reagent Quality: 4-Bromo-1,2-benzenediamine (for Method B) is susceptible to air oxidation, indicated by a darkening from off-white/pink to dark brown. Use freshly sourced or purified diamine. Similarly, 1,2,3,4-tetrahydroquinoline (for Method A) can darken over time. Distillation under reduced pressure may be necessary. For bromination, ensure your N-Bromosuccinimide (NBS) is pure and has been stored in a desiccator.

  • Atmosphere Control: Both the tetrahydroquinoline and tetrahydroquinoxaline rings are electron-rich and can be sensitive to air oxidation, especially at elevated temperatures. Conducting the reaction and workup under an inert atmosphere (Nitrogen or Argon) can significantly improve yield and purity by preventing the formation of aromatic quinoxaline impurities.

  • Reaction Temperature: For the bromination (Method A), the reaction is highly exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of NBS is critical to prevent side reactions[1]. For the reduction step (Method B), some reducing agents require specific temperature profiles for optimal activity and selectivity.

  • Workup Losses: The product is a basic amine and can form salts. During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) before extraction to avoid partitioning of the protonated product into the aqueous phase. Conversely, over-acidification during washing steps can also lead to losses.

Question 2 (Method A): I'm observing multiple spots on my TLC, suggesting di-bromination. How can I enhance selectivity for the 6-bromo product?

Answer: The formation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline is a classic side-reaction when brominating an activated aromatic ring[2]. To achieve mono-selectivity:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) relative to the tetrahydroquinoline[1]. This ensures the brominating agent is the limiting reagent, leaving a small amount of starting material which is typically easier to separate from the desired product than the di-brominated side product.

  • Slow, Controlled Addition: Add the NBS portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes) while maintaining the reaction temperature at 0 °C[1]. This keeps the instantaneous concentration of NBS low, favoring reaction at the most activated position (C6) over the less activated C8 position.

  • Solvent Choice: Acetonitrile is an effective solvent for this transformation[1]. Highly non-polar solvents may lead to solubility issues, while overly polar protic solvents can react with NBS.

Question 3 (Method B): My initial condensation to form 6-bromoquinoxaline is sluggish or incomplete. How can I optimize this step?

Answer: This step is a double condensation to form a dihydropyrazine ring, which then typically oxidizes in situ to the aromatic quinoxaline.

  • Choice of C2 Synthon: Glyoxal is commonly used, often as a 40% aqueous solution. The presence of water can sometimes be detrimental. Consider using a glyoxal equivalent like 1,4-dibromo-2,3-butanedione for a more anhydrous reaction[3]. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a robust method for quinoxaline synthesis.

  • Catalysis: The initial imine formation is often acid-catalyzed. A small amount of acetic acid or a Lewis acid can accelerate the reaction. However, strong acids can lead to unwanted side reactions. Some modern protocols utilize catalysts like cerium (IV) ammonium nitrate in water for a green and efficient synthesis.

  • Water Removal: If the reaction is an equilibrium, removing the water formed during condensation (e.g., with a Dean-Stark apparatus if using a suitable solvent like toluene) can drive the reaction to completion.

Question 4: The final reduction step is inefficient. Which reducing agent is best suited for this transformation?

Answer: The choice of reducing agent is critical and depends on the substrate (6-bromoquinoxaline for Method B) and available equipment.

Reducing AgentProsCons
Sodium Borohydride (NaBH₄) Inexpensive, readily available, easy to use.Less selective; may require multiple equivalents or harsher conditions (e.g., in acetic acid) to reduce the quinoxaline ring.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over other carbonyls. Effective under mildly acidic conditions which favor iminium ion formation.[4]Toxic cyanide byproduct; requires careful handling and waste disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A safer, non-toxic alternative to NaBH₃CN with similar selectivity for reductive aminations.[4]More expensive and sensitive to moisture.
Catalytic Hydrogenation (H₂/Pd-C) "Clean" reaction with no salt byproducts; highly effective and scalable.Requires specialized hydrogenation equipment (Parr shaker, H-Cube®); potential for de-bromination if conditions are too harsh (high pressure, prolonged reaction time).

Recommendation: For lab-scale synthesis, catalytic hydrogenation is often the cleanest and most efficient method if the equipment is available. If not, sodium triacetoxyborohydride offers a good balance of reactivity, selectivity, and safety for the reductive amination pathway.

Question 5: I'm struggling with purification by column chromatography. The product streaks badly on silica. What are the best practices?

Answer: Amines are notorious for poor behavior on standard silica gel due to strong interactions with acidic silanol groups.

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the column eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites and leads to sharp, symmetrical peaks.

  • Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexane or heptane is a good starting point[1]. For example, begin with 5% ethyl acetate/hexane and gradually increase the polarity.

  • Alternative: Salt Crystallization: If the product is an oil or difficult to purify chromatographically, consider converting it to a salt. Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or dioxane. The resulting hydrochloride salt will often precipitate as a solid, which can be isolated by filtration and washed, providing a significant purification factor. The free base can be regenerated by partitioning the salt between dichloromethane and a basic aqueous solution (e.g., NaHCO₃ or NaOH).

Section 3: Optimized Experimental Protocols

The following protocols represent validated starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Direct Bromination of 1,2,3,4-Tetrahydroquinoline[1]

G cluster_prep cluster_reaction cluster_workup prep1 Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in acetonitrile. prep2 Cool solution to 0 °C in an ice bath. prep1->prep2 react1 Add N-bromosuccinimide (NBS) (0.95 eq) in 4 portions, 20 min apart. prep2->react1 react2 Stir at 0 °C for 3 hours. react1->react2 react3 Monitor by TLC (10% EtOAc/Hex, Rf ~0.55). react2->react3 work1 Dilute with ether. react3->work1 work2 Wash with sat. NaHCO₃, water, and brine. work1->work2 work3 Dry organic layer (Na₂SO₄) and concentrate. work2->work3 work4 Purify by column chromatography (Silica gel, 5% EtOAc/Hex). work3->work4

Caption: Workflow for direct bromination (Method A).

Key Parameters (Method A):

ParameterValueRationale
NBS Stoichiometry 0.95 eq.Minimizes di-bromination.
Temperature 0 °CControls exotherm, enhances selectivity.
Solvent AcetonitrileGood solubility for reactants.
Typical Yield 60-70%Dependent on purity of starting material and workup.
Protocol B: Reductive Cyclization of 4-Bromo-1,2-benzenediamine

This protocol involves two stages: condensation to the quinoxaline and subsequent reduction.

Stage 1: Condensation

  • In a round-bottom flask, dissolve 4-bromo-1,2-benzenediamine (1.0 eq) in ethanol or methanol.

  • Add aqueous glyoxal (40% solution, 1.05 eq) dropwise at room temperature. A color change and/or precipitate may be observed.

  • Stir the reaction at room temperature for 4-6 hours or until TLC analysis shows consumption of the starting diamine.

  • The intermediate, 6-bromoquinoxaline, can often be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

Stage 2: Reduction (Catalytic Hydrogenation)

  • Transfer the crude 6-bromoquinoxaline to a suitable pressure vessel.

  • Add a solvent such as ethanol, methanol, or ethyl acetate.

  • Add 5-10 mol% of Palladium on Carbon (Pd/C, 10% w/w).

  • Seal the vessel, purge with nitrogen, then pressurize with hydrogen (H₂) to 50-100 psi.

  • Shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as described previously.

Section 4: Mechanistic Insight - The Reductive Amination Cascade

The condensation and reduction in Method B is a form of tandem reductive amination. The process is initiated by the nucleophilic attack of the amine on the aldehyde (glyoxal), followed by dehydration to an imine. A second intramolecular attack forms a dihydropyrazine ring, which is the substrate for reduction.

A 4-Bromo-1,2-benzenediamine + Glyoxal B Step 1: Imine Formation (Acid Catalysis, -H₂O) A->B C Intermediate Iminium Ion B->C D Step 2: Intramolecular Cyclization C->D E Dihydropyrazine Intermediate D->E F Step 3: Reduction (e.g., H₂/Pd-C) E->F G Final Product F->G

Caption: Key mechanistic steps in the reductive cyclization pathway.

Understanding this pathway is key to troubleshooting. For instance, if the reaction stalls, the issue could be inefficient imine formation (Step 1, requiring acid catalysis) or a sluggish reduction (Step 3, requiring a more potent reducing agent).

This guide provides a foundational framework for optimizing the synthesis of this compound. Successful synthesis is an iterative process of careful observation, informed hypothesis, and systematic adjustment of reaction parameters.

References

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2488. Available at: [Link]

  • Bunce, R. A., et al. (2001). Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. The Journal of Organic Chemistry, 66(8), 2822-2827. Available at: [Link]

  • Bunce, R. A., et al. (2001). Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction. The Journal of Organic Chemistry, 66(8), 2822-2827. Available at: [Link]

  • Ökten, S., et al. (2018). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • El-Sayed, M. E. A. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7, 283-333. Available at: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, typically achieved through the cyclization of 4-bromo-1,2-diaminobenzene with a two-carbon electrophile, can be prone to several side reactions that may diminish yield and complicate purification. This guide provides a comprehensive overview of these potential issues and offers practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields can stem from several factors, primarily related to incomplete reaction, degradation of starting materials or product, and the formation of side products. The most common culprits are:

  • Incomplete Cyclization: The condensation reaction between 4-bromo-1,2-diaminobenzene and the C2-synthon (e.g., ethylene glycol or a glyoxal equivalent) may not go to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal choice of catalyst.

  • Formation of Aromatic Quinoxaline: A significant side reaction is the oxidation of the desired tetrahydroquinoxaline to the corresponding aromatic 6-bromoquinoxaline.[1] This is especially prevalent if the reaction is exposed to air for extended periods at elevated temperatures or if oxidizing agents are present.

  • Polymerization/Tar Formation: o-Phenylenediamines are susceptible to oxidative polymerization, leading to the formation of intractable tars, particularly under harsh acidic conditions or in the presence of trace metal impurities.

  • Dehalogenation: Although less common under these specific reaction conditions, dehalogenation of the bromo-substituted ring can occur, especially if using certain reducing agents in subsequent steps or in the presence of palladium catalysts with hydrogen sources.[2][3][4]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. For reactions with ethylene glycol, temperatures around 140-160 °C are often required.

    • Catalyst: If uncatalyzed, consider the addition of a mild acid catalyst like p-toluenesulfonic acid to facilitate the initial imine formation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the product to 6-bromoquinoxaline.

  • Purification of Starting Materials: Ensure the 4-bromo-1,2-diaminobenzene is free of colored impurities, which may indicate partial oxidation. Recrystallization or column chromatography of the starting material may be necessary.

  • Choice of C2-Synthon: Consider using a more reactive two-carbon electrophile, such as chloroacetaldehyde or glyoxal bisulfite, which may allow for milder reaction conditions.

Question 2: My final product is contaminated with a colored impurity that is difficult to remove. What is it and how can I prevent its formation?

Answer:

The most likely colored impurity is the aromatic 6-bromoquinoxaline . This byproduct is formed via oxidation of the desired 1,2,3,4-tetrahydroquinoxaline. The pyrazine ring in the tetrahydro form is susceptible to dehydrogenation to achieve aromaticity.

Mechanism of Formation and Prevention:

The oxidation can be promoted by atmospheric oxygen, especially at higher reaction temperatures. Trace metal impurities can also catalyze this process.

  • Prevention:

    • Strictly Anaerobic Conditions: As mentioned, running the reaction under a blanket of inert gas is crucial.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium sulfite or hydroquinone, can suppress oxidation.

    • Control of Reaction Time and Temperature: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Purification Strategy:

If 6-bromoquinoxaline has formed, it can often be separated from the desired product by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will typically elute the less polar 6-bromoquinoxaline first.

Question 3: I am observing multiple spots on my TLC plate that are close to my product spot. What could these be?

Answer:

Besides the aforementioned 6-bromoquinoxaline, other potential side products that may appear on your TLC plate include:

  • Unreacted 4-bromo-1,2-diaminobenzene: If the reaction has not gone to completion, you will see the starting material.

  • Mono-substituted Intermediates: Incomplete cyclization can lead to the formation of intermediates, such as N-(2-amino-5-bromophenyl)ethanolamine (if using ethylene glycol).

  • Bis-adducts: It is possible for two molecules of the diamine to react with one molecule of the C2-synthon or vice-versa, leading to higher molecular weight impurities.

  • Positional Isomers (if applicable): If the starting materials are not isomerically pure, you may form other bromo-substituted tetrahydroquinoxaline isomers.

Troubleshooting and Characterization:

  • Reaction Monitoring: Use TLC to monitor the disappearance of the starting material and the appearance of the product.

  • Spectroscopic Analysis: Isolate the major byproducts by preparative TLC or column chromatography and characterize them by NMR and mass spectrometry to confirm their structures. This will provide definitive insight into the problematic side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of reactants is used to minimize the formation of bis-adducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation of 4-bromo-1,2-diaminobenzene with a suitable two-carbon synthon. Ethylene glycol is commonly used, often at elevated temperatures. Other C2-synthons include α-dicarbonyl compounds (like glyoxal) or α-haloketones.

Q2: Can I use reducing agents to purify my product from the oxidized quinoxaline?

A2: While it is chemically possible to reduce 6-bromoquinoxaline back to the tetrahydro- form, this adds an extra step and can introduce new complications. For instance, some reducing agents may also cause dehalogenation of the aromatic ring. It is generally preferable to prevent the oxidation in the first place. If reduction is necessary, a mild reducing agent like sodium borohydride in a suitable solvent could be attempted, but conditions would need to be carefully optimized.

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Yes. This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents used for specific handling and disposal information.

Visualizing the Reaction and Side Products

To better understand the synthetic landscape, the following diagrams illustrate the main reaction pathway and potential side reactions.

synthesis_troubleshooting start 4-Bromo-1,2-diaminobenzene + Ethylene Glycol intermediate Intermediate (e.g., N-(2-amino-5-bromophenyl)ethanolamine) start->intermediate Condensation side_product2 Polymeric Tar start->side_product2 Polymerization (Harsh Conditions) product This compound (Desired Product) intermediate->product Cyclization side_product1 6-Bromoquinoxaline (Oxidation Product) product->side_product1 Oxidation (Air, Heat) side_product3 Debrominated Product product->side_product3 Dehalogenation (Certain Reducing Agents)

Caption: Main reaction pathway and potential side reactions.

Key Reaction Parameters and Their Impact

ParameterRecommended ConditionPotential Issue if DeviatedResulting Side Product(s)
Atmosphere Inert (Nitrogen or Argon)Presence of Oxygen6-Bromoquinoxaline
Temperature 140-160 °C (with ethylene glycol)Too high or prolonged heatingIncreased oxidation and tar formation
Purity of Starting Materials High purity, free from oxidationContaminated reagentsLower yield, tar formation
Catalyst Optional (mild acid)Harsh acidic conditionsPolymerization/tar

Optimized Protocol for the Synthesis of this compound

This protocol is designed to minimize the formation of common side products.

Materials:

  • 4-bromo-1,2-diaminobenzene

  • Ethylene glycol

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux under an inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 4-bromo-1,2-diaminobenzene (1 equivalent) and ethylene glycol (1.2 equivalents).

  • Add toluene to fill the Dean-Stark trap and to act as a solvent for the azeotropic removal of water.

  • Flush the system with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 140-150 °C oil bath temperature) under a positive pressure of the inert gas.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting diamine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water to remove excess ethylene glycol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

References

  • Wan, J., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Google Patents. (n.d.). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). C-Glycosides by Aqueous Condensation of β-Dicarbonyl Compounds with Unprotected Sugars. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. Retrieved from [Link]

  • Scribd. (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Retrieved from [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions: 1,2-diaminobenzene (5 mmol), benzaldehyde.... Retrieved from [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-free sulfonylation of quinoxalinones to access 2-sulfonyl-oxylated quinoxalines via oxidative O-S cross coupling. Retrieved from [Link]

  • ACS Publications. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one. Retrieved from [Link]

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Technical Support Center: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific challenges you may encounter during the synthesis of this compound, which is typically a two-step process: the bromination of quinoxaline to yield 6-bromoquinoxaline, followed by its reduction.

Problem 1: Low Yield in the Bromination of Quinoxaline

The initial bromination of the quinoxaline starting material is a critical step that dictates the overall efficiency of your synthesis. Low yields at this stage are a common frustration.

Potential Cause Underlying Rationale Recommended Solution
Incomplete Reaction The electrophilic substitution may be slow due to mild reaction conditions or insufficient activation of the bromine source.Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. A modest increase in temperature can also enhance the reaction rate. Optimize Catalyst: If using a catalyst like benzoyl peroxide with N-Bromosuccinimide (NBS), ensure it is fresh and used in the correct catalytic amount. Degraded initiator can significantly slow down the reaction.
Formation of Polybrominated Side Products Over-bromination can occur if the reaction conditions are too harsh or if there is a localized high concentration of the brominating agent.Controlled Addition of Brominating Agent: Instead of adding the brominating agent all at once, consider a portion-wise or slow, continuous addition to maintain a low and steady concentration throughout the reaction. Use of a Milder Brominating Agent: While NBS is common, other brominating agents could offer better selectivity. However, this may require significant re-optimization of the reaction conditions.
Degradation of Starting Material or Product Quinoxaline and its derivatives can be sensitive to strongly acidic or high-temperature conditions, leading to decomposition.Milder Reaction Conditions: Explore carrying out the reaction at a lower temperature for a longer duration. If using a strong acid as a solvent, consider alternatives like acetic acid or even a non-acidic solvent if the chosen brominating agent allows.
Problem 2: Low Yield and/or Side Product Formation in the Reduction of 6-Bromoquinoxaline

The reduction of the pyrazine ring in 6-bromoquinoxaline to afford the desired tetrahydroquinoxaline is a delicate step. The presence of the bromo-substituent introduces a potential site for undesired side reactions.

Potential Cause Underlying Rationale Recommended Solution
Hydrodehalogenation (Loss of Bromine) Catalytic hydrogenation is a powerful reduction method, but many common catalysts (e.g., Palladium on Carbon) can also catalyze the cleavage of the carbon-bromine bond, leading to the formation of 1,2,3,4-tetrahydroquinoxaline as a major byproduct. This is a significant issue with bromo-substituted quinolines and quinoxalines.[1]Choice of Catalyst: Opt for catalysts less prone to causing hydrodehalogenation. Platinum-based catalysts (e.g., PtO₂) or nickel catalysts (e.g., Raney Nickel) can sometimes be more selective. Careful screening of catalysts is recommended. Catalytic Transfer Hydrogenation: This can be a milder alternative to high-pressure catalytic hydrogenation. Using a hydrogen donor like ammonium formate or formic acid with a suitable catalyst (e.g., Pd/C, but with careful monitoring) can sometimes suppress hydrodehalogenation.[2] Metal-Free Transfer Hydrogenation: Consider using systems like Hantzsch ester with an organocatalyst, which can offer high selectivity for the reduction of the C=N bond without affecting the C-Br bond.[3]
Incomplete Reduction The pyrazine ring of quinoxaline is aromatic and requires sufficient activation or forcing conditions for complete reduction.Optimize Reaction Conditions: For catalytic hydrogenation, increasing the hydrogen pressure and/or reaction temperature can drive the reaction to completion. However, this must be balanced with the risk of hydrodehalogenation. For chemical reductions (e.g., with sodium borohydride in the presence of an acid), ensure a sufficient excess of the reducing agent and an appropriate acid catalyst to activate the quinoxaline ring. Catalyst Poisoning: Ensure the starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds).
Formation of Dimeric or Polymeric Byproducts Under certain reductive conditions, intermolecular reactions can occur, leading to the formation of complex mixtures.Control of Stoichiometry and Reaction Concentration: Ensure the correct stoichiometry of the reducing agent. Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of the 6-bromoquinoxaline precursor?

A common and relatively reliable method is the direct bromination of quinoxaline using N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid, often with a radical initiator such as benzoyl peroxide. This method typically yields the desired 6-bromoquinoxaline as the major product.[4]

Q2: Which reducing agent is best for converting 6-bromoquinoxaline to this compound?

There is no single "best" reducing agent, as the optimal choice depends on the available equipment and desired selectivity.

  • Catalytic Hydrogenation (with caution): While efficient, it carries a high risk of hydrodehalogenation. Careful selection of a less reactive catalyst (e.g., PtO₂) and milder conditions are crucial.

  • Catalytic Transfer Hydrogenation: This method offers a good balance of reactivity and selectivity and is often a preferred choice to minimize the loss of the bromine substituent.[2][5]

  • Sodium Borohydride (with an activating agent): Sodium borohydride alone is generally not strong enough to reduce the aromatic quinoxaline ring.[6][7] However, in the presence of an acid (e.g., acetic acid or trifluoroacetic acid), its reducing power is enhanced, and it can be an effective reagent. This method avoids the use of hydrogen gas and specialized high-pressure equipment.

Q3: How can I monitor the progress of the reduction reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (6-bromoquinoxaline), the desired product (this compound), and any potential side products (like the de-brominated 1,2,3,4-tetrahydroquinoxaline). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q4: What are the best practices for the purification of the final product?

Column chromatography on silica gel is the most common and effective method for purifying this compound from the reaction mixture. A gradient elution with a mixture of hexanes and ethyl acetate is typically used. It is important to carefully separate the desired product from any unreacted starting material and the hydrodehalogenated byproduct, as their polarities can be quite similar.

III. Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinoxaline (Precursor)

This protocol is adapted from a standard procedure for the bromination of quinoxaline.[4]

Materials:

  • Quinoxaline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Glacial acetic acid

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve quinoxaline (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the acetic acid under reduced pressure.

  • Dilute the residue with a saturated solution of sodium carbonate to neutralize any remaining acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 6-bromoquinoxaline, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Catalytic Transfer Hydrogenation

This is a general protocol that should be optimized for the specific substrate and catalyst.

Materials:

  • 6-Bromoquinoxaline

  • Ammonium formate or Formic acid (hydrogen source)

  • Palladium on carbon (5% or 10% Pd/C) or Platinum on carbon (Pt/C)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve 6-bromoquinoxaline (1.0 eq) in methanol or ethanol.

  • Carefully add the catalyst (e.g., 10 mol% Pd/C).

  • Add the hydrogen donor (e.g., ammonium formate, 5-10 eq) in portions.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizations

Synthetic Pathway

Synthesis_Pathway Quinoxaline Quinoxaline Bromoquinoxaline 6-Bromoquinoxaline Quinoxaline->Bromoquinoxaline NBS, BPO, Acetic Acid Tetrahydroquinoxaline This compound Bromoquinoxaline->Tetrahydroquinoxaline Reduction (e.g., Catalytic Transfer Hydrogenation)

Caption: Synthetic route to this compound.

Troubleshooting Logic for Low Yield in Reduction Step

Troubleshooting_Reduction Start Low Yield of this compound Check_SM Check TLC for remaining 6-bromoquinoxaline Start->Check_SM Check_Side_Products Analyze side products (e.g., by LC-MS or NMR) Check_SM->Check_Side_Products No Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Yes Hydrodehalogenation Hydrodehalogenation (Loss of Bromine) Check_Side_Products->Hydrodehalogenation Debrominated product observed Other_Side_Products Other Side Products Check_Side_Products->Other_Side_Products Other impurities observed Solution1 Increase reaction time/temperature Increase reducing agent stoichiometry Incomplete_Reaction->Solution1 Solution2 Change catalyst (e.g., Pt-based) Use milder reduction method (e.g., transfer hydrogenation) Hydrodehalogenation->Solution2 Solution3 Optimize reaction concentration Purify starting material Other_Side_Products->Solution3

Caption: A logical workflow for troubleshooting low yields in the reduction step.

V. Quantitative Data Summary

ParameterBromination of QuinoxalineReduction of 6-Bromoquinoxaline
Key Reagents Quinoxaline, NBS, BPO6-Bromoquinoxaline, Hydrogen Source, Catalyst
Typical Solvents Acetic AcidMethanol, Ethanol
Temperature Range RefluxRoom Temperature to Reflux
Typical Reaction Time 2-24 hours1-12 hours
Expected Yield 50-70%[4]Variable (highly dependent on method)
Purification Method Column Chromatography/RecrystallizationColumn Chromatography

VI. References

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Catalysis. (Please note that a direct clickable URL was not available in the provided search results).

  • Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances. (Please note that a direct clickable URL was not available in the provided search results).

  • Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source. The Journal of Organic Chemistry. (Please note that a direct clickable URL was not available in the provided search results).

  • Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. Green Chemistry. (Please note that a direct clickable URL was not available in the provided search results).

  • Organocatalytic Approach for Transfer Hydrogenation of Quinolines, Benzoxazines and Benzothiazines. Catalysis Letters. (Please note that a direct clickable URL was not available in the provided search results).

  • Sodium Borohydride - Common Organic Chemistry. chem.libretexts.org. (Please note that a direct clickable URL was not available in the provided search results).

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. masterorganicchemistry.com. (Please note that a direct clickable URL was not available in the provided search results).

  • Enantioselective Transfer Hydrogenation of Quinoxalines and Quinoxalinones. Synlett. (Please note that a direct clickable URL was not available in the provided search results).

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents. (Please note that a direct clickable URL was not available in the provided search results).

Sources

Technical Support Center: Characterization of Brominated Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of brominated quinoxalines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of these important heterocyclic compounds. The inherent properties of the quinoxaline core, combined with the presence of bromine atoms, can present unique hurdles in structural elucidation and purity assessment. This resource provides in-depth, field-proven insights and troubleshooting strategies to ensure accurate and reliable characterization of your brominated quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during the characterization of brominated quinoxalines.

Q1: My mass spectrum shows a pair of peaks of nearly equal intensity for the molecular ion. Is this normal?

A1: Yes, this is a hallmark characteristic of a monobrominated compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance of approximately 50.5% and 49.5%, respectively.[1] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) that are two mass units apart and have a relative intensity ratio of about 1:1.[2][3] The presence of this isotopic pattern is a strong indicator of a bromine atom in your molecule.

Q2: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. What could be the reason?

A2: The complexity in the aromatic region of the ¹H NMR spectrum of a brominated quinoxaline can arise from several factors. The position of the bromine atom on the quinoxaline ring system influences the chemical shifts and coupling patterns of the remaining protons. Furthermore, if you have a mixture of regioisomers, the overlapping signals will create a complex and potentially indecipherable spectrum. Careful purification is crucial to obtaining a clean spectrum for a single isomer.

Q3: I'm struggling to achieve good separation of my brominated quinoxaline from a closely related impurity using reverse-phase HPLC. What can I do?

A3: Co-elution of closely related halogenated aromatic compounds can be challenging. Simple modifications to your HPLC method can often improve resolution. Consider adjusting the mobile phase composition, such as the ratio of organic solvent to water, or changing the organic modifier (e.g., from acetonitrile to methanol). Modifying the column temperature can also impact selectivity.[4] For more persistent separation issues, exploring different stationary phases, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, can provide alternative selectivities.[4]

In-Depth Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific experimental challenges, complete with explanations of the underlying principles and step-by-step protocols.

Part 1: Synthesis and Purification Challenges

The purity of your sample is paramount for accurate characterization. Issues encountered during analysis often originate from the synthesis and purification stages.

Q: My bromination reaction yields a mixture of mono-, di-, and polybrominated products, making purification and characterization difficult. How can I improve the selectivity of my reaction?

A: Achieving regioselectivity in the bromination of quinoxalines can be challenging and is highly dependent on the reaction conditions and the nature of the quinoxaline substrate.[5][6]

Causality: The quinoxaline ring system has multiple sites susceptible to electrophilic attack. The reaction conditions, including the choice of brominating agent, solvent, and temperature, can significantly influence the position and degree of bromination.[7]

Troubleshooting Protocol:

  • Choice of Brominating Agent:

    • For milder and more selective bromination, consider using N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBATB) instead of elemental bromine (Br₂).[7][8] TBATB, for instance, can allow for the slow release of bromine, leading to higher selectivity.[8]

  • Solvent and Temperature Optimization:

    • Perform the reaction in a less polar solvent to potentially modulate the reactivity of the brominating agent.

    • Conduct the reaction at a lower temperature to decrease the rate of reaction and favor the formation of the thermodynamically more stable product.

  • Use of a Directing Group:

    • If your quinoxaline scaffold allows, the presence of certain functional groups can direct the bromination to a specific position.

  • Purification Strategy:

    • Careful column chromatography is often necessary to separate isomers.[9] Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve optimal separation.

    • Recrystallization can be an effective method for purifying solid products and isolating a single isomer.[9]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation, but the spectra of brominated quinoxalines can be nuanced.

Q: I'm unsure how to assign the signals in the ¹H NMR spectrum of my brominated quinoxaline. Where can I expect the proton signals to appear?

A: The chemical shifts of the protons on the quinoxaline ring are influenced by the electron-withdrawing effect of the nitrogen atoms and the bromine substituent.

Expert Insights:

  • General Regions: Protons on the quinoxaline core typically resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm.[10][11]

  • Effect of Bromine: The bromine atom will generally cause a downfield shift (to a higher ppm value) for protons in its vicinity due to its electron-withdrawing inductive effect.

  • Coupling Constants: Pay close attention to the coupling constants (J-values) to determine the relative positions of the protons. Protons that are ortho to each other will typically have a larger coupling constant (³J ≈ 7-9 Hz) than those that are meta (⁴J ≈ 1-3 Hz) or para (⁵J ≈ 0-1 Hz).[12]

Workflow for Spectral Interpretation:

G start Obtain Mass Spectrum check_mw Does the molecular weight match the expected value? start->check_mw check_pattern Does the isotopic pattern match the number of bromine atoms? check_mw->check_pattern Yes impurity Potential Impurity or Side Product check_mw->impurity No check_pattern->impurity No fragmentation Investigate Fragmentation Pattern check_pattern->fragmentation Yes hrms Perform High-Resolution MS (HRMS) for Elemental Composition fragmentation->hrms structure_confirmed Structure Confirmation hrms->structure_confirmed

Caption: A decision-making workflow for troubleshooting mass spectrometry data.

Part 4: Chromatography (HPLC)

High-performance liquid chromatography is the workhorse for assessing the purity of brominated quinoxalines.

Q: I am observing poor peak shape (e.g., tailing) for my brominated quinoxaline in reverse-phase HPLC. What is the likely cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can often be resolved by addressing interactions between the analyte and the stationary phase.

Causality: The basic nitrogen atoms in the quinoxaline ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. [4] Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Add a Modifier: The most common solution is to add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid (0.1%), to the mobile phase. This protonates the basic nitrogens on the quinoxaline and masks the silanol groups on the stationary phase, reducing the undesirable interactions.

    • Adjust pH: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of your compound.

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer residual silanol groups and are less prone to causing peak tailing with basic compounds.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, might be more suitable.

  • Optimize Other Parameters:

    • Lower Sample Concentration: Injecting too much sample can overload the column and lead to poor peak shape. Try injecting a more dilute sample.

    • Ensure Good Solubility: Make sure your sample is fully dissolved in the mobile phase or a solvent of similar or weaker elution strength.

References

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
  • BenchChem. (2025). Quinoxalinone Synthesis: A Technical Troubleshooting Guide.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • BenchChem. (2025). Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives.
  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.
  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note.
  • National Center for Biotechnology Information. (2024, November 15). Regioselective bromination of pyrrolo[1,2-a]quinoxalines.
  • Uçar, S., Eşsiz, S., & Daştan, A. (2017). Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. Tetrahedron, 73(10), 1335-1343.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • OpenOChem Learn. (n.d.). Interpreting.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • National Center for Biotechnology Information. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Royal Society of Chemistry. (2024, November 15). Regioselective bromination of pyrrolo[1,2-a]quinoxalines.
  • BenchChem. (2025). troubleshooting guide for the synthesis of substituted quinoxalines.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Brown, W., & Gouliaev, A. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(01), 83-86.
  • Der Pharma Chemica. (n.d.).
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Royal Society of Chemistry. (n.d.). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives.
  • Rishi, H., Sain, A., Kanwar, N., & Bhargava, S. (2025, April 3).
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram.
  • National Center for Biotechnology Information. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines.
  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry.
  • National Institutes of Health. (n.d.).
  • Exploring Fine Chemical Applications of Bromin
  • ResearchGate. (2025, August 10). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF.
  • ResearchGate. (2024, November 11). Regioselective bromination of pyrrolo[1,2-a]quinoxalines.
  • ACG Publications. (2023, December 13).
  • ResearchGate. (2025, May 7). (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • University of Sheffield. (n.d.). (Br) Bromine NMR.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11).
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
  • ResearchGate. (2025, August 6). Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines | Request PDF.
  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines.

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Technical Support Center: Purification of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will delve into the common impurities encountered during its synthesis and provide detailed protocols for their removal, underpinned by the scientific rationale for each step.

Understanding the Chemistry: Potential Impurities

The purity of this compound is paramount for its successful use in downstream applications. Impurities can arise from the starting materials, side reactions during synthesis, or degradation. A common synthetic route involves the reaction of 4-bromo-1,2-diaminobenzene with a two-carbon unit, such as ethylene glycol or a derivative, followed by reduction. Another approach is the direct bromination of 1,2,3,4-tetrahydroquinoxaline.

Based on these synthetic pathways, several potential impurities can be anticipated:

  • Unreacted Starting Materials: Residual 4-bromo-1,2-diaminobenzene or 1,2,3,4-tetrahydroquinoxaline.

  • Over-brominated Species: Dibromo- or other poly-brominated 1,2,3,4-tetrahydroquinoxalines, especially if N-bromosuccinimide (NBS) is used for bromination.[1]

  • Oxidized Byproducts: 6-Bromoquinoxaline may be present if the reduction of the quinoxaline intermediate is incomplete.

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification, and byproducts from reagents like succinimide from NBS.

  • Positional Isomers: Depending on the bromination conditions, other bromo-isomers could potentially form, although the 6-position is generally favored.

The following sections provide a structured approach to tackling these impurities through various purification techniques.

Troubleshooting and Purification Protocols

This section is organized in a question-and-answer format to directly address common challenges encountered during the purification of this compound.

Recrystallization

Q1: My recrystallized product is still impure. What am I doing wrong?

A1: The success of recrystallization hinges on the choice of solvent and proper technique. This compound is a moderately polar compound.

  • Solvent Selection: A good solvent system will dissolve the compound when hot but not at room temperature, while the impurities remain either soluble or insoluble at all temperatures. For this compound, a mixed solvent system like Hexane/Ethyl Acetate or Ethanol/Water is often effective.

  • Technique:

    • Dissolution: Use the minimum amount of hot solvent to fully dissolve the crude product. Using too much solvent will result in low recovery.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can trap impurities within the crystal lattice.

    • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

Troubleshooting Table for Recrystallization

IssuePossible CauseSolution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add a small amount of a more polar co-solvent (e.g., a little more ethanol in an ethanol/water mixture) to the hot solution. Reheat to dissolve and cool slowly.
No crystal formation The solution is too dilute, or nucleation is slow.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product.
Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Concentrate the mother liquor and attempt a second crop of crystals. Choose a solvent system where the compound is less soluble at low temperatures.
Poor purity Inappropriate solvent system, or rapid crystallization.Perform a solvent screen to find a more suitable system. Ensure slow cooling to allow for selective crystallization. Consider a preliminary purification by another method.
Column Chromatography

Q2: I'm having trouble separating my product from a close-running impurity on a silica gel column. What should I do?

A2: Column chromatography is a powerful technique for separating compounds with different polarities. Since this compound contains basic amine functionalities, special considerations are necessary to avoid issues like peak tailing.

  • Deactivating Silica Gel: The acidic nature of silica gel can lead to strong adsorption and tailing of basic compounds. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (1-3%).

  • Solvent System (Eluent): The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of around 0.2-0.3 for the desired product.

  • Gradient Elution: If there are multiple impurities with varying polarities, a gradient elution, where the polarity of the eluent is gradually increased, can provide better separation than an isocratic (constant solvent composition) elution.

Experimental Protocol: Flash Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the determined solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Table for Column Chromatography

IssuePossible CauseSolution
Poor Separation Inappropriate solvent system.Optimize the eluent polarity using TLC. Consider using a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
Peak Tailing Interaction of the basic compound with acidic silica.Add a small percentage of triethylamine or ammonia to the eluent. Use deactivated silica gel or an alternative stationary phase like alumina.
Compound Stuck on Column The compound is too polar for the eluent.Drastically increase the polarity of the eluent. A gradient up to 10-20% methanol in dichloromethane might be necessary.
Cracked Column Bed Improper packing or running the column dry.Ensure the silica bed is always covered with solvent. Pack the column carefully to avoid air bubbles.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization (e.g., Hexane/EtOAc) Crude->Recrystallization Initial Purification Column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Crude->Column For difficult separations AcidBase Acid-Base Extraction Crude->AcidBase To remove acidic/basic impurities Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Column->Analysis AcidBase->Recrystallization Further purification AcidBase->Column Further purification Pure Pure Product (>98% Purity) Analysis->Pure Meets Purity Criteria AcidBaseExtraction Start Crude Product in Organic Solvent AddAcid Wash with 1M HCl Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Neutral & Acidic Impurities Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Protonated Product (Salt) Separate1->Aqueous1 Basify Add 1M NaOH (pH > 9) Aqueous1->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer: Inorganic Salts Separate2->Aqueous2 Discard Organic2 Organic Layer: Purified Product Separate2->Organic2 End Dry and Evaporate Solvent Organic2->End

Caption: Step-by-step logic of acid-base extraction for purification.

Purity Assessment

After purification, it is crucial to assess the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typically used. Purity is determined by the relative area of the product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified compound and for detecting any remaining impurities. The proton NMR spectrum of the pure compound should show clean signals with the correct integrations and coupling patterns. [2][3]The absence of signals corresponding to known impurities is a strong indicator of high purity.

By following these guidelines and understanding the principles behind each purification technique, researchers can confidently and efficiently obtain high-purity this compound for their research and development needs.

References

  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]

Sources

Technical Support Center: 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-1,2,3,4-tetrahydroquinoxaline. This resource is designed for researchers, chemists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. This guide moves beyond simple instructions to explain the chemical principles behind each recommendation, empowering you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: I've just received my shipment of this compound. What is the first thing I should do?

Upon receipt, your first action should be to verify the integrity of the container and then immediately transfer the compound to the appropriate long-term storage. Do not leave it on a lab bench. The compound is a solid, likely a powder, which should be stored under controlled conditions to prevent degradation.[1]

Here is a recommended workflow for handling a new shipment:

receipt_workflow start Shipment Arrives check_seal Inspect Container Seal Is it intact? start->check_seal seal_ok Proceed to Storage Prep check_seal->seal_ok Yes seal_bad Quarantine Shipment Contact Supplier Immediately check_seal->seal_bad No storage_prep Prepare Inert Atmosphere (Glovebox or Schlenk Line) seal_ok->storage_prep transfer Transfer Compound to Pre-labeled Amber Glass Vial storage_prep->transfer store Store Under Recommended Conditions (See Table 1) transfer->store log Update Chemical Inventory Log store->log end Process Complete log->end

Caption: Initial handling workflow for a new shipment.

Q2: What are the optimal long-term storage conditions for this compound?

The key to long-term stability is protection from atmospheric oxygen, moisture, and light. The tetrahydroquinoxaline core contains secondary amine functionalities that are susceptible to oxidation.

Expert Insight: The partially saturated heterocyclic ring is the most reactive part of the molecule. Atmospheric oxygen can lead to dehydrogenation, forming the aromatic quinoxaline ring system, or other oxidative degradation products. This is often an irreversible process that will compromise your sample's purity.

For this reason, storage in an inert atmosphere is critical.[2][3] We recommend storing the solid in a tightly sealed amber glass vial inside a desiccator within a refrigerator or freezer. For the highest level of protection, especially for long-term storage, placement within a nitrogen- or argon-filled glovebox is the gold standard.[2][3]

ParameterRecommendationRationale
Temperature 2-8°C or -20°CReduces the rate of potential decomposition reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine groups in the tetrahydroquinoxaline ring.[2][3][5]
Light Protect from Light (Amber Vial)Halogenated aromatic compounds can be light-sensitive, potentially leading to radical reactions or degradation.[2][6]
Moisture Keep Dry (Use Desiccator)Prevents hydrolysis and minimizes moisture-mediated degradation pathways.[5]
Q3: The solid has developed a slight yellow or brownish tint. Is it still usable?

A change in color from its original state (typically off-white or light tan) is a primary indicator of potential degradation. This is often due to slow oxidation from minor, repeated exposure to air.

Do not assume the material is unusable, but you must validate it before proceeding.

  • Assess the Extent: Is the discoloration uniform or are there darker specks? Non-uniformity suggests localized, more severe degradation.

  • Analytical Validation: Before using the material in a critical experiment, re-characterize it. Obtain a new ¹H NMR and compare it to the reference spectrum from the supplier or your initial analysis. Look for the appearance of new aromatic signals or broadening of the aliphatic protons, which could indicate the formation of the oxidized quinoxaline species. An LC-MS analysis is also highly recommended to quantify the purity.

  • Decision: If purity has dropped by more than a few percent (e.g., >5%), the material should not be used in quantitative studies or late-stage synthetic steps without purification. For early-stage discovery or screening, its use may be acceptable, but the potential for misleading results is high.

Troubleshooting Experimental Issues

Q4: My reaction yield is significantly lower than expected. Could the this compound be the problem?

Yes, this is a common issue stemming from reagent quality. If you've ruled out other experimental errors (stoichiometry, solvent purity, temperature control), investigate the starting material.

SymptomPossible Cause Related to Starting MaterialRecommended Action
Low or No Conversion Degradation: The compound has oxidized, reducing the concentration of the active starting material.1. Check the material's appearance for color change. 2. Re-run purity analysis (¹H NMR, LC-MS). 3. If degraded, use a fresh, validated lot or purify the existing stock.
Multiple Side Products Impurities: The starting material contains impurities from its synthesis or degradation, which are participating in side reactions.1. Analyze the starting material by LC-MS to identify potential impurities. 2. Purify the starting material via column chromatography or recrystallization.
Inconsistent Results Improper Handling: The reagent is being handled on the benchtop, leading to partial degradation each time the bottle is opened.1. Review handling procedures. Ensure the compound is only weighed and dispensed under an inert atmosphere.[7] 2. Aliquot the compound into smaller, single-use vials to prevent contamination of the main stock.
Q5: The compound seems to have poor solubility in my reaction solvent. What can I do?

This compound is a moderately polar molecule. It should be soluble in common organic solvents like DCM, THF, and DMSO. If you are experiencing solubility issues:

  • Confirm Solvent Purity: Ensure your solvent is anhydrous and of high purity. Water contamination can sometimes affect solubility.

  • Gentle Warming: Gently warming the mixture may aid dissolution. However, do this under an inert atmosphere and be mindful of the thermal stability of your other reagents.

  • Consider Co-solvents: If using a nonpolar solvent like toluene, adding a small amount of a more polar co-solvent (e.g., THF) can significantly improve solubility.

  • Possible Degradation: In some cases, degradation products can be polymeric or less soluble. If the material is old or discolored, poor solubility might be another sign of decomposition.

degradation_pathway reactant This compound (Desired Reagent) product 6-Bromoquinoxaline (Oxidized Impurity) reactant->product [O] (Air, Light) other_products Other Degradation Products (Oligomers, Ring-Opened Species) reactant->other_products [O], H₂O (Harsh Conditions)

Caption: Potential oxidative degradation pathway.

Protocols

Protocol 1: Safe Weighing and Dispensing (Inert Atmosphere)

This protocol minimizes exposure to air and moisture, preserving the integrity of your main stock.

Prerequisites:

  • A nitrogen or argon-filled glovebox.

  • Pre-dried and labeled vials.

  • Antistatic weighing tools.

Steps:

  • Preparation: Bring the main stock bottle of this compound, your empty target vials, spatula, and balance into the glovebox antechamber.

  • Purge: Cycle the antechamber according to the glovebox manufacturer's instructions (typically 3-5 purge/vaccum cycles) to establish an inert atmosphere.

  • Equilibrate: Bring all items inside the main chamber and allow them to equilibrate to the glovebox atmosphere for at least 15 minutes.

  • Weighing:

    • Place a tared weigh boat or your target vial directly on the balance.

    • Carefully open the main stock bottle.

    • Using a clean spatula, transfer the desired amount of solid. Avoid creating dust.

    • Securely close the main stock bottle immediately after dispensing.

  • Sealing: Tightly cap the target vial containing the weighed compound.

  • Exit: Remove the main stock bottle and your new aliquot vial via the antechamber, again following proper purging procedures.

  • Storage: Immediately return the main stock bottle to its recommended long-term storage conditions.

Protocol 2: Handling and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic amine derivative, and appropriate precautions must be taken.[6][8] While specific toxicity data is limited, related compounds are known to be harmful.[9][10][11][12]

Hazard Profile Summary:

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]

  • H315, H319, H335: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]

Mandatory PPE and Handling Practices:

  • Engineering Controls: Always handle the solid material in a certified chemical fume hood or a glovebox to avoid inhalation of dust.[14]

  • Gloves: Wear nitrile gloves at all times. If contact occurs, remove gloves, wash hands thoroughly with soap and water, and put on a new pair.[15][16]

  • Eye Protection: Wear chemical safety goggles or a face shield.[16][17]

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Spill Cleanup: In case of a small spill, carefully sweep up the solid material (avoiding dust generation) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[15][16]

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • SDS Manager. (2019). 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline SDS. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 912284-82-3, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-BroMo-1-Methyl-1,2,3,4-tetrahydroquinoxaline CAS#: 912284-82-3. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • ChemSec. (n.d.). Halogenated compounds. The International Chemical Secretariat. Retrieved from [Link]

  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

  • The Aspiring Scientist. (2022). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]

  • IndiaMART. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2024). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. Retrieved from [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the structural validation of 6-Bromo-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold with potential applications in medicinal chemistry. As Senior Application Scientists, we present not just a series of analytical techniques, but a logical, self-validating workflow designed to instill confidence in the identity and purity of this compound. We will delve into the "why" behind each experimental choice, comparing the expected data for the target molecule with that of potential isomeric impurities, thereby providing a robust strategy for its unambiguous identification.

The Challenge: Isomeric Differentiation

The synthesis of this compound can potentially yield other positional isomers, namely 5-Bromo-, 7-Bromo-, and 8-Bromo-1,2,3,4-tetrahydroquinoxaline. The differentiation of these isomers is critical, as their biological activities and toxicological profiles can vary significantly. This guide will focus on a multi-technique approach to confidently distinguish the desired 6-Bromo isomer from its potential counterparts.

Strategic Workflow for Structural Elucidation

Our validation strategy employs a suite of spectroscopic and chromatographic techniques, each providing a unique piece of the structural puzzle. The synergy of these methods provides a higher level of confidence than any single technique in isolation.

Structural Validation Workflow cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_identification Structural Identification cluster_confirmation Definitive Structure Synthesis Synthesis HPLC HPLC Synthesis->HPLC Purity Assessment MS Mass Spectrometry (MS) HPLC->MS Molecular Weight NMR NMR Spectroscopy HPLC->NMR Isomer Identification Confirmation Validated Structure MS->Confirmation NMR->Confirmation

Caption: A streamlined workflow for the synthesis and structural validation of this compound.

High-Performance Liquid Chromatography (HPLC): The First Gate of Purity

Before delving into complex structural analysis, it is paramount to assess the purity of the synthesized compound. HPLC is the workhorse for this purpose, capable of separating the target molecule from starting materials, byproducts, and isomeric impurities.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

A single, sharp peak in the chromatogram is the first indication of a pure compound. The retention time can be used as a preliminary identifier, although it is not definitive for distinguishing isomers, which may have very similar retention times.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compound, a critical piece of information for confirming the elemental formula. For this compound (C₈H₉BrN₂), the expected monoisotopic mass is approximately 212.00 g/mol .

Expected Mass Spectrum:

The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). The molecular ion peaks ([M]⁺ and [M+2]⁺) should be observed at m/z values corresponding to the molecular weight.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) directly into the ion source.

  • Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Fragmentation Analysis:

While the molecular ion peak confirms the molecular weight, the fragmentation pattern can provide clues about the structure. Common fragmentation pathways for this type of molecule may involve the loss of the bromine atom or cleavage of the tetrahydro-pyrazine ring.[1][2]

Table 1: Predicted Molecular Ion Data for Bromo-1,2,3,4-tetrahydroquinoxaline Isomers

CompoundMolecular FormulaMonoisotopic Mass ( g/mol )Expected [M+H]⁺ (m/z)Expected [M+H+2]⁺ (m/z)
This compoundC₈H₉BrN₂211.997213.005215.003
5-Bromo-1,2,3,4-tetrahydroquinoxalineC₈H₉BrN₂211.997213.005215.003
7-Bromo-1,2,3,4-tetrahydroquinoxalineC₈H₉BrN₂211.997213.005215.003
8-Bromo-1,2,3,4-tetrahydroquinoxalineC₈H₉BrN₂211.997213.005215.003

As shown in the table, all isomers have the same molecular weight and will not be distinguishable by mass spectrometry alone. This underscores the necessity of NMR spectroscopy for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous differentiation of the bromo-substituted isomers.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range proton-carbon connectivities.

¹H NMR Analysis: Deciphering the Aromatic Region

The key to distinguishing the isomers lies in the pattern of signals in the aromatic region of the ¹H NMR spectrum. The bromine atom and the two nitrogen atoms of the tetrahydroquinoxaline ring system exert distinct electronic effects, influencing the chemical shifts and coupling constants of the aromatic protons.

Aromatic Proton Environments cluster_6bromo 6-Bromo Isomer cluster_5bromo 5-Bromo Isomer cluster_7bromo 7-Bromo Isomer cluster_8bromo 8-Bromo Isomer 6-Bromo H-5: Doublet H-7: Doublet of doublets H-8: Doublet NMR_Spectrum NMR_Spectrum 5-Bromo H-6: Triplet H-7: Doublet H-8: Doublet 7-Bromo H-5: Doublet H-6: Doublet of doublets H-8: Doublet 8-Bromo H-5: Doublet H-6: Triplet H-7: Doublet

Caption: Predicted ¹H NMR splitting patterns for the aromatic protons of the four possible bromo-substituted tetrahydroquinoxaline isomers.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Aromatic Region

IsomerProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
6-Bromo H-5 ~6.7 d J ≈ 2.0
H-7 ~6.9 dd J ≈ 8.5, 2.0
H-8 ~6.5 d J ≈ 8.5
5-BromoH-6~6.8tJ ≈ 8.0
H-7~6.6dJ ≈ 8.0
H-8~6.9dJ ≈ 8.0
7-BromoH-5~6.6dJ ≈ 8.5
H-6~7.0ddJ ≈ 8.5, 2.0
H-8~6.8dJ ≈ 2.0
8-BromoH-5~6.9dJ ≈ 8.0
H-6~6.7tJ ≈ 8.0
H-7~6.5dJ ≈ 8.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The key is the relative pattern of shifts and multiplicities.

The aliphatic region of the ¹H NMR spectrum is expected to show two broad singlets or complex multiplets for the -CH₂-CH₂- protons of the tetrahydro-pyrazine ring, typically in the range of 3.0-3.5 ppm. The NH protons will likely appear as broad singlets that may exchange with D₂O.

¹³C NMR Analysis: A Complementary Perspective

The ¹³C NMR spectrum provides further confirmation of the isomeric structure. The carbon directly attached to the bromine atom will experience a significant downfield shift. The number of unique signals in the aromatic region will also differ between the isomers due to symmetry.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Aromatic Carbons

IsomerC-5C-6C-7C-8C-4aC-8a
6-Bromo ~118 ~115 (C-Br) ~125 ~116 ~135 ~140
5-Bromo~110 (C-Br)~128~120~115~138~142
7-Bromo~116~125~112 (C-Br)~120~136~141
8-Bromo~120~122~118~115 (C-Br)~133~145

Note: These are predicted values. The key takeaway is the distinct pattern of chemical shifts for each isomer.

Conclusion: A Multi-faceted Approach to Certainty

The structural validation of this compound requires a systematic and multi-faceted analytical approach. While HPLC and Mass Spectrometry are essential for assessing purity and confirming the molecular formula, they are insufficient for distinguishing between the potential positional isomers. The definitive identification hinges on the detailed analysis of ¹H and ¹³C NMR spectra. By carefully examining the chemical shifts, multiplicities, and coupling constants in the aromatic region, and comparing them to the predicted data for all possible isomers, researchers can confidently and unequivocally confirm the structure of their synthesized compound. This rigorous validation is not merely a procedural step but a fundamental requirement for the integrity of any subsequent biological or medicinal chemistry studies.

References

  • Uçar, S., Eşsiz, S., & Daştan, A. (2017).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2020). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

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A Comparative Guide to 6-Bromo-1,2,3,4-tetrahydroquinoxaline and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 6-Bromo-1,2,3,4-tetrahydroquinoxaline with other quinoxaline derivatives, offering objective analysis and supporting experimental context for researchers, scientists, and drug development professionals. We will explore the structural nuances, synthetic strategies, and structure-activity relationships (SAR) that define the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Quinoxaline Scaffold

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer[3][4][5], antimicrobial[6][7][8], and antiviral properties.[9][10] The scaffold's rigid, planar geometry and the presence of two nitrogen atoms provide ideal anchor points for interactions with biological targets, while its aromatic system is amenable to a wide range of chemical modifications.

This guide focuses specifically on 1,2,3,4-tetrahydroquinoxaline derivatives, which feature a saturated pyrazine ring. This seemingly subtle change from the aromatic quinoxaline core introduces significant conformational flexibility, altering the molecule's three-dimensional shape, physicochemical properties, and, consequently, its pharmacological profile. We will use This compound as a focal point to explore how halogenation and core saturation impact the potential of these compounds in drug discovery.

The Tetrahydroquinoxaline Core vs. Aromatic Quinoxaline

The primary distinction between a quinoxaline and a 1,2,3,4-tetrahydroquinoxaline lies in the hydrogenation of the pyrazine ring. This structural change has profound implications.

  • Conformational Flexibility: Aromatic quinoxalines are flat, rigid molecules. In contrast, the saturated pyrazine ring in tetrahydroquinoxalines adopts a puckered, non-planar conformation.[11] This flexibility allows the molecule to adopt different spatial arrangements, potentially leading to a better fit in the binding pockets of target proteins.

  • Physicochemical Properties: The introduction of two N-H bonds and sp³-hybridized carbons in the tetrahydro core increases the molecule's polarity and hydrogen bonding capacity compared to its aromatic counterpart. This can influence crucial drug-like properties such as solubility, permeability, and metabolic stability.

  • Synthetic Accessibility: The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] Tetrahydroquinoxalines can be synthesized either by the reduction of a pre-formed quinoxaline or through methods like the cyclization of o-phenylenediamine with ethylene glycol or via reductive amination pathways.[13]

Workflow: General Synthesis of Tetrahydroquinoxalines

The diagram below illustrates a common synthetic pathway for producing the tetrahydroquinoxaline scaffold, starting from a substituted o-phenylenediamine.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A Substituted o-Phenylenediamine C Condensation (Forms Quinoxaline) A->C B Glyoxal or 1,2-Diketone B->C D Reduction (e.g., NaBH4, H2/Pd) C->D Isolation & Purification E Substituted 1,2,3,4-Tetrahydroquinoxaline D->E Final Isolation

Caption: A generalized workflow for the synthesis of tetrahydroquinoxaline derivatives.

Spotlight on this compound

While specific experimental data for this compound is limited in publicly available literature, we can infer its properties and potential based on established chemical principles and SAR studies of related analogs.

Synthesis and Reactivity

A plausible synthesis for this compound would involve the reduction of commercially available 6-bromoquinoxaline. Alternatively, it could be prepared from 4-bromo-1,2-phenylenediamine and a suitable two-carbon synthon.

The key feature of this molecule is the bromine atom on the benzene ring. This halogen serves two primary purposes in drug design:

  • Modulation of Physicochemical Properties: The bromine atom significantly increases the lipophilicity (fat-solubility) of the molecule, which can enhance its ability to cross cell membranes.

  • A Synthetic Handle: The bromo-substituent is an excellent functional group for further chemical modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of other chemical groups to explore the SAR of the 6-position.

Predicted Biological Potential

The introduction of a halogen at the 6- or 7-position of the quinoxaline ring has been shown to be critical for various biological activities.[14]

  • Anticancer Activity: Studies on related quinoxaline derivatives have shown that electron-withdrawing groups, such as halogens, on the benzene ring can enhance antitumor activity.[15] For example, the introduction of bromo groups into a quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells compared to nitro groups.[16] The bromine atom may engage in halogen bonding with the target protein, contributing to binding affinity.

  • Antimicrobial Activity: Halogenated quinoxalines are known to possess significant antimicrobial properties. The lipophilic nature of the bromine atom may facilitate penetration of the bacterial cell wall.[17]

Comparative Analysis with Other Quinoxaline Derivatives

To understand the unique potential of this compound, it is essential to compare it with other derivatives.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of several quinoxaline derivatives from the literature against various cancer cell lines. This illustrates the impact of different substitution patterns.

Compound ClassSubstituentsTarget Cell LineIC₅₀ (µM)Reference
Quinoxaline-based 2,3-DiphenylHCT-116 (Colon)>10[Chen et al., via BenchChem][18]
Quinoxaline-based 2,3-Di(furan-2-yl)HCT-116 (Colon)1.8[Chen et al., via BenchChem][18]
Quinoxaline-based 2-Chloro-3-(phenylthio)PC-3 (Prostate)4.11[Al-Tel et al.][19]
Tetrahydroquinoxaline 1-BenzenesulfonylHT-29 (Colon)8.52[Li et al.][13]
Tetrahydroquinoxaline 1-(4-Methoxybenzenesulfonyl)HT-29 (Colon)2.15[Li et al.][13]

This table is a representative summary. Direct comparison should be made with caution as experimental conditions may vary between studies.

Analysis: The data highlights that substitutions at the 2 and 3 positions are critical determinants of cytotoxic activity.[20] For instance, replacing phenyl groups with furanyl groups significantly boosts potency.[18] In the tetrahydroquinoxaline series, modification of the sulfonyl group at the 1-position dramatically impacts activity, with an electron-donating methoxy group enhancing potency against the HT-29 cell line.[13]

Diagram: Structure-Activity Relationship (SAR) Insights

This diagram illustrates key SAR findings for anticancer quinoxaline derivatives, showing which positions are commonly modified to tune biological activity.

Caption: Key sites for modification on the quinoxaline scaffold to alter biological activity.

Experimental Protocols

To provide practical context, we describe a representative synthesis and a standard biological evaluation method.

Protocol 1: Synthesis of a 1-Sulfonyl-1,2,3,4-tetrahydroquinoxaline Derivative

This protocol is adapted from methodologies used for synthesizing N-sulfonylated tetrahydroquinoxalines, which have shown promising anticancer activity.[13]

Objective: To synthesize 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline.

Materials:

  • 1,2,3,4-Tetrahydroquinoxaline (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoxaline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA and DMAP to the solution and stir for 10 minutes at room temperature.

  • Slowly add benzenesulfonyl chloride to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a standard colorimetric method to assess the viability and proliferative capacity of cells after treatment with a test compound.[20]

Objective: To determine the IC₅₀ value of a quinoxaline derivative against a cancer cell line (e.g., HCT-116).

Materials:

  • HCT-116 human colon carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated cells) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydroquinoxaline scaffold represents a promising area for drug discovery, offering distinct advantages in conformational flexibility and physicochemical properties over its aromatic quinoxaline counterpart. The hypothetical compound, This compound , serves as an excellent model for exploring this class. The bromine substituent provides a key site for synthetic elaboration and property modulation, making it a valuable intermediate for generating diverse chemical libraries.

Future research should focus on the systematic exploration of substitutions on both the saturated pyrazine ring and the aromatic benzene ring. By combining the insights from SAR studies of aromatic quinoxalines with the unique structural features of the tetrahydro core, novel derivatives with enhanced potency, selectivity, and drug-like properties can be developed for a range of therapeutic targets.

References

  • Saeed, A., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. Available from: [Link]

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The Bromine Advantage: A Comparative Guide to the Enhanced Biological Activity of Tetrahydroquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline scaffold is a recurring motif in a multitude of biologically active compounds. Its tetrahydro derivative, tetrahydroquinoxaline, serves as a versatile starting point for the synthesis of novel therapeutic agents. A key strategy in optimizing the pharmacological profile of these molecules is halogenation, particularly bromination. This guide provides an in-depth, objective comparison of the biological activities of brominated versus non-brominated tetrahydroquinoxalines, supported by experimental data and detailed protocols. We will explore how the introduction of bromine atoms can significantly modulate the anticancer, antimicrobial, and enzyme inhibitory properties of this important class of heterocyclic compounds.

The Rationale for Bromination: A Chemist's Perspective

The decision to introduce a bromine atom into a drug candidate is a strategic one, rooted in fundamental principles of medicinal chemistry. Bromine, being a halogen, possesses unique electronic and steric properties that can profoundly influence a molecule's interaction with its biological target.

  • Electronic Effects: Bromine is an electronegative atom that can alter the electron distribution within the aromatic rings of the tetrahydroquinoxaline core. This can modulate the compound's acidity, basicity, and ability to participate in hydrogen bonding and other non-covalent interactions with a target protein.

  • Lipophilicity: The introduction of a bulky, lipophilic bromine atom generally increases the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

  • Steric Effects: The size of the bromine atom can introduce steric hindrance, influencing the compound's preferred conformation and its fit within a protein's binding pocket. This can lead to improved selectivity and potency for the desired target.

The strategic placement of bromine atoms on the tetrahydroquinoxaline scaffold can therefore be a powerful tool to fine-tune its pharmacological properties, leading to the development of more potent and selective drug candidates.

Anticancer Activity: A Tale of Enhanced Potency

The anticancer potential of quinoxaline derivatives has been extensively studied.[1] Recent evidence strongly suggests that bromination of the tetrahydroquinoxaline and its derivative quinoline scaffold can lead to a significant enhancement of cytotoxic activity against various cancer cell lines.[2]

A key study systematically investigated the antiproliferative effects of a series of brominated quinolines derived from 1,2,3,4-tetrahydroquinoline (THQ). The results demonstrated a clear trend: the introduction of bromine atoms, particularly at multiple positions, dramatically increased the anticancer potency compared to the non-brominated precursors.[2]

Comparative Analysis of Anticancer Activity:
Compound IDStructureCancer Cell LineIC50 (µM)Reference
3 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinolineC6, HeLa, HT29No Activity[2]
7 3,5,6,7-tetrabromo-8-methoxyquinolineC615.4[2]
HeLa26.4[2]
HT2915.0[2]
6 6,8-dibromoquinolineC6, HeLa, HT29No Activity[2]
17 6,8-dibromo-5-nitroquinolineC650.0[2]
HeLa24.1[2]
HT2926.2[2]

Note: The data presented is a compilation from a study on quinolines derived from tetrahydroquinolines. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

The data clearly illustrates that while the non-brominated or mono-brominated tetrahydroquinoline precursor showed no activity, the highly brominated quinoline derivative exhibited significant cytotoxicity.[2] This underscores the critical role of bromine substitutions in enhancing the antiproliferative activity of this scaffold.

Mechanism of Action: Induction of Apoptosis

Several studies have elucidated that quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][4][5] The introduction of bromine can amplify this effect. For instance, certain brominated quinoline derivatives have been shown to induce apoptosis, as confirmed by DNA laddering assays, while their non-brominated precursors did not.[2]

The apoptotic pathway induced by these compounds often involves the mitochondria. It is proposed that the compounds can lead to an increase in intracellular reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential and triggers the release of pro-apoptotic factors, ultimately leading to cell death.[3]

apoptosis_pathway Brominated\nTetrahydroquinoxaline Brominated Tetrahydroquinoxaline ROS\nProduction ROS Production Brominated\nTetrahydroquinoxaline->ROS\nProduction Mitochondrial\nDysfunction Mitochondrial Dysfunction ROS\nProduction->Mitochondrial\nDysfunction Caspase\nActivation Caspase Activation Mitochondrial\nDysfunction->Caspase\nActivation Apoptosis Apoptosis Caspase\nActivation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by brominated tetrahydroquinoxalines.

Antimicrobial Activity: Broadening the Spectrum

Quinoxaline derivatives have long been recognized for their antimicrobial properties.[6][7][8] The introduction of bromine atoms can further enhance their efficacy and broaden their spectrum of activity against various bacterial and fungal pathogens.

While direct comparative studies between a specific brominated tetrahydroquinoxaline and its non-brominated analog are limited, the available literature suggests that halogenation is a key strategy for improving antimicrobial potency. For instance, a study on 2,3-bis(bromomethyl)quinoxaline derivatives demonstrated that these compounds exhibit significant antibacterial and antifungal activities.[9]

Key Observations from Structure-Activity Relationship (SAR) Studies:
  • Gram-Positive Bacteria: Brominated quinoxaline derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Gram-Negative Bacteria: Activity against Gram-negative bacteria is often more challenging to achieve due to their outer membrane. However, specific substitutions in addition to bromination can confer activity against these pathogens.

  • Antifungal Activity: Brominated quinoxalines have also demonstrated promising antifungal activity against various fungal strains.

The enhanced antimicrobial activity of brominated derivatives can be attributed to several factors, including increased lipophilicity, which facilitates passage through microbial cell walls and membranes, and altered electronic properties that may lead to more effective interactions with microbial targets.

Enzyme Inhibition: A Targeted Approach

The tetrahydroquinoxaline scaffold can be tailored to inhibit specific enzymes involved in disease pathogenesis. Bromination can play a crucial role in enhancing the potency and selectivity of these inhibitors.

For example, some quinoxaline derivatives have been investigated as inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents.[3][10] The introduction of bromine can improve the binding affinity of these compounds to the colchicine binding site on tubulin, leading to more potent inhibition of microtubule formation.[10]

Furthermore, brominated quinolines have been shown to inhibit other critical enzymes such as human topoisomerase I, which is essential for DNA replication and repair.[2]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Drug Screening

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.

mtt_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Compound_Addition Add serially diluted compounds Cell_Seeding->Compound_Addition Incubation_24_72h Incubate for 24-72 hours Compound_Addition->Incubation_24_72h MTT_Addition Add MTT reagent Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (brominated and non-brominated tetrahydroquinoxalines) in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Broth Microdilution for MIC Determination

This protocol is for determining the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

Future research should focus on systematic studies that directly compare the biological activities of a wider range of brominated and non-brominated tetrahydroquinoxaline pairs. This will provide a more comprehensive understanding of the structure-activity relationships and allow for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. The continued exploration of this versatile scaffold holds great promise for the development of novel drugs to combat cancer and infectious diseases.

References

  • Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. (2019). Chem Biol Drug Des, 93(4), 617-627.
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  • Synthetic pathways toward quinoxaline derivatives. (n.d.).
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A Comparative Spectroscopic Guide to 6-Bromo-1,2,3,4-tetrahydroquinoxaline Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the spectral characteristics of 6-Bromo-1,2,3,4-tetrahydroquinoxaline and its analogs. Designed for researchers and drug development professionals, this document delves into the nuances of spectral data interpretation, offering insights into how subtle structural modifications influence spectroscopic outcomes. The experimental protocols and comparative data herein serve as a practical resource for the identification, characterization, and quality control of this important class of heterocyclic compounds.

The Strategic Importance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a bromine atom at the 6-position significantly modulates the electronic properties of the aromatic ring, influencing the molecule's pharmacokinetic and pharmacodynamic profile. This halogen substituent provides a handle for further synthetic transformations, making this compound a versatile intermediate in the synthesis of targeted therapeutics. A thorough understanding of its spectral signature and that of its analogs is therefore paramount for unambiguous structure elucidation and the advancement of drug discovery programs.

A Comparative Overview of Key Spectral Features

The following sections compare the typical spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for a model set of this compound analogs. The data presented is a synthesized representation from various characterization studies to highlight key comparative points.

¹H NMR Spectroscopy: Probing the Electronic Environment

Proton NMR is highly sensitive to the electronic environment of the hydrogen nuclei. The introduction of different substituents on the tetrahydroquinoxaline core induces predictable shifts in the signals of the aromatic and aliphatic protons.

Table 1: Comparative ¹H NMR Data (δ, ppm) for this compound Analogs in CDCl₃

AnalogAr-H (C5)Ar-H (C7)Ar-H (C8)N-H-CH₂-CH₂-
1. 6-Bromo-THQ ~6.8 (d)~6.7 (dd)~6.5 (d)~3.6 (br s)~3.3 (m)
2. 6-Bromo-1,4-dimethyl-THQ ~6.9 (d)~6.8 (dd)~6.6 (d)N/A~3.1 (m)
3. 6-Bromo-2-methyl-THQ ~6.8 (d)~6.7 (dd)~6.5 (d)~3.5 (br s)~3.4 (m), ~3.0 (m)

THQ: 1,2,3,4-tetrahydroquinoxaline

Causality Behind the Observations:

  • Aromatic Protons: The bromine atom at C6 is an electron-withdrawing group via induction but electron-donating through resonance. This results in a complex effect on the aromatic protons. The proton at C5 is typically the most deshielded due to its proximity to the bromine.

  • N-Alkylation: As seen in analog 2 , replacing the N-H protons with methyl groups removes the broad singlet for the N-H and can cause slight downfield shifts in the adjacent aromatic protons due to electronic changes.

  • C-Alkylation: The introduction of a methyl group at the C2 position (analog 3 ) complicates the spin-spin coupling patterns of the aliphatic protons but has a minor effect on the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides a detailed map of the carbon framework. The chemical shifts are highly indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Data (δ, ppm) for Key Carbons in 6-Bromo-THQ Analogs

AnalogC-Br (C6)C-N (C4a)C-N (C8a)Aromatic C-HAliphatic C
1. 6-Bromo-THQ ~110~135~140~115-130~42
2. 6-Bromo-1,4-dimethyl-THQ ~112~138~142~118-132~50
3. 6-Bromo-2-methyl-THQ ~110~135~141~115-130~48, ~20 (CH₃)

Insight into the Data: The carbon directly attached to the bromine (C6) exhibits a characteristic upfield shift due to the "heavy atom effect". The quaternary carbons involved in the fusion of the two rings (C4a and C8a) are the most deshielded in the aromatic region.

Mass Spectrometry: Unambiguous Molecular Weight and Isotopic Pattern

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition. For bromo-containing compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive diagnostic tool.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

AnalogMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺Isotopic Pattern
1. 6-Bromo-THQ C₈H₉BrN₂213.0022213.0025M+ and M+2 peaks of ~1:1 intensity
2. 6-Bromo-1,4-dimethyl-THQ C₁₀H₁₃BrN₂241.0335241.0338M+ and M+2 peaks of ~1:1 intensity

Trustworthiness of the Technique: The presence of the bromine isotope pattern is a self-validating feature of the mass spectrum. A clean 1:1 ratio for the M+ and M+2 peaks strongly supports the incorporation of a single bromine atom in the molecule.

Standard Operating Protocols for Spectral Acquisition

The following are generalized protocols that serve as a starting point. Instrument-specific parameters should be optimized for best results.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the analog and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the spectral analysis of a newly synthesized this compound analog.

G cluster_synthesis Synthesis & Purification cluster_validation Data Validation & Elucidation synthesis Synthesize Analog purification Purify (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (HRMS) purification->ms Confirm MW nmr NMR (¹H, ¹³C) purification->nmr Determine Connectivity ir IR Spectroscopy purification->ir Identify Functional Groups data_integration Integrate Spectral Data ms->data_integration nmr->data_integration ir->data_integration structure_confirm Confirm Structure data_integration->structure_confirm Consistent?

Caption: Workflow for the synthesis and spectral characterization of novel analogs.

Authoritative Grounding and References

The principles of NMR, Mass Spectrometry, and other spectroscopic techniques are well-established in the scientific literature. For a deeper understanding of the theoretical underpinnings, the following resources are recommended. The experimental data presented in this guide are representative of values reported in various synthetic chemistry journals.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

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The 6-Bromo-1,2,3,4-tetrahydroquinoxaline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Within this broad class, the 1,2,3,4-tetrahydroquinoxaline core represents a three-dimensional elaboration of the planar quinoxaline structure, offering new possibilities for molecular interactions with biological targets. The introduction of a bromine atom at the 6-position of this saturated heterocyclic system provides a key strategic element for modulating potency and selectivity, as well as a versatile handle for further synthetic modifications.

This guide offers a comparative analysis of the structure-activity relationship (SAR) of 6-Bromo-1,2,3,4-tetrahydroquinoxaline derivatives. We will delve into the synthetic rationale, compare their biological performance with relevant analogs, provide detailed experimental protocols, and explore the signaling pathways through which they exert their effects.

The Strategic Importance of the 6-Bromo Substituent: A Comparative Analysis

The incorporation of a bromine atom at the 6-position of the tetrahydroquinoxaline scaffold is a deliberate and strategic choice in drug design, influencing several key parameters that govern a compound's biological activity.

Impact on Potency and Selectivity

While direct comparative studies focusing solely on the 6-bromo-tetrahydroquinoxaline core are limited, broader studies on halogenated quinolines and quinoxalines provide valuable insights. Generally, the introduction of a halogen atom, such as bromine, can significantly enhance antiproliferative activity.[2] For instance, studies on quinazoline derivatives have shown that the presence of a halogen at the 6-position can improve anticancer effects.[3] This enhancement is often attributed to the bromo group's ability to form halogen bonds and increase the compound's lipophilicity, thereby improving its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[4]

In a study on quinoxaline derivatives, it was observed that an electron-withdrawing group like chlorine produced higher anticancer activity than bromine, which in turn was more effective than an electron-releasing methyl group.[4] This suggests a nuanced electronic effect of the halogen on the overall pharmacophore.

A Versatile Handle for Synthetic Elaboration

The 6-bromo substituent serves as a valuable synthetic handle for further diversification of the tetrahydroquinoxaline scaffold through various cross-coupling reactions, such as Suzuki and Heck reactions. This allows for the systematic exploration of the chemical space around the core structure to optimize activity and other drug-like properties.[5]

Comparative Biological Activity of Tetrahydroquinoxaline Derivatives

The biological activity of tetrahydroquinoxaline derivatives is profoundly influenced by the nature and position of substituents. Here, we present a comparative summary of the anticancer activities of representative tetrahydroquinoxaline and related quinoxaline derivatives to contextualize the potential of the 6-bromo scaffold.

Compound/DerivativeTarget/Cell LineIC50 (µM)Key Structural FeaturesReference
Tetrahydroquinoxaline Sulfonamide (I-7) HT-29 (colon cancer)Not specified, but potentTetrahydroquinoxaline core with a sulfonamide linkage to a 4-methoxyphenyl group.[6]
Dibromo-substituted quinoxaline (26e) ASK1 (kinase)0.03017A dibromo-substituted quinoxaline.[5]
Bisfuranylquinoxalineurea (7c) Various cancer cell linesLow micromolarQuinoxaline core with furan substitutions at positions 2 and 3, and a urea linkage at position 6.[7]
Imidazo[1,2-a]quinoxaline derivative MicrotubulesPotent anticancer activityA fused imidazoquinoxaline system.[8]
Quinoxaline-based compound (11) C6, HeLa, HT295.45–9.6 μg/mL5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline.[2]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Key Signaling Pathways and Mechanisms of Action

This compound derivatives have been implicated in the modulation of several critical signaling pathways, primarily in the context of cancer. Two prominent mechanisms of action are the inhibition of tubulin polymerization and the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1).

Inhibition of Tubulin Polymerization

Several tetrahydroquinoxaline derivatives have been identified as inhibitors of tubulin polymerization.[6] These compounds bind to the colchicine binding site on β-tubulin, disrupting the dynamic instability of microtubules. This leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis in cancer cells.

G cluster_drug Drug Action cluster_cellular Cellular Events 6-Bromo-THQ_Derivative 6-Bromo-Tetrahydroquinoxaline Derivative Tubulin α/β-Tubulin Dimers 6-Bromo-THQ_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization 6-Bromo-THQ_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle Forms SAC Spindle Assembly Checkpoint Spindle->SAC Disruption Activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Inhibition of Tubulin Polymerization Pathway.

Inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1)

ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various cellular stresses, including oxidative stress.[1] Aberrant ASK1 signaling is implicated in various diseases, including cancer and inflammatory conditions. Dibromo-substituted quinoxaline derivatives have been identified as potent inhibitors of ASK1.[5] By inhibiting ASK1, these compounds can block downstream signaling through the JNK and p38 MAPK pathways, thereby preventing stress-induced apoptosis and inflammation.

G cluster_stress Stress Signals cluster_pathway ASK1 Signaling Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38->Apoptosis 6-Bromo-THQ_Derivative 6-Bromo-Tetrahydroquinoxaline Derivative 6-Bromo-THQ_Derivative->ASK1 Inhibits

Caption: ASK1 Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of 6-bromoquinoxaline followed by its reduction.

Step 1: Synthesis of 6-Bromoquinoxaline

This procedure is adapted from a known method for the bromination of quinoxaline.

  • Materials: Quinoxaline, N-Bromosuccinimide (NBS), Benzoyl peroxide, Glacial acetic acid, Saturated sodium carbonate solution, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve quinoxaline (3.0 mmol) in glacial acetic acid (10 mL).

    • Add N-Bromosuccinimide (3.0 mmol) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture at reflux for 20 hours under an inert atmosphere. Monitor the reaction progress by TLC.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dilute the residue with a saturated solution of sodium carbonate (10 mL) and extract with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield 6-bromoquinoxaline.

Step 2: Reduction of 6-Bromoquinoxaline to this compound

The reduction of the pyrazine ring of quinoxalines can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride.

  • Method A: Catalytic Hydrogenation

    • Materials: 6-Bromoquinoxaline, Platinum oxide (Adams' catalyst) or Palladium on carbon (Pd/C), Ethanol or Acetic acid, Hydrogen gas.

    • Procedure:

      • Dissolve 6-bromoquinoxaline in a suitable solvent (e.g., ethanol or acetic acid) in a hydrogenation vessel.

      • Add a catalytic amount of platinum oxide or 10% Pd/C.

      • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir at room temperature until the theoretical amount of hydrogen is consumed.

      • Filter the reaction mixture through Celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain this compound.

  • Method B: Sodium Borohydride Reduction [9][10]

    • Materials: 6-Bromoquinoxaline, Sodium borohydride (NaBH4), Methanol or Ethanol.

    • Procedure:

      • Dissolve 6-bromoquinoxaline in methanol or ethanol and cool the solution in an ice bath.

      • Slowly add an excess of sodium borohydride in portions.

      • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

      • Quench the reaction by the slow addition of water.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

G cluster_synthesis Synthesis Workflow Quinoxaline Quinoxaline 6-Bromoquinoxaline 6-Bromoquinoxaline Quinoxaline->6-Bromoquinoxaline NBS, Benzoyl Peroxide Acetic Acid, Reflux 6-Bromo-THQ 6-Bromo-1,2,3,4- tetrahydroquinoxaline 6-Bromoquinoxaline->6-Bromo-THQ Reduction (H2/Pd-C or NaBH4)

Caption: Synthetic Workflow for this compound.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]

  • Materials: Human cancer cell lines (e.g., HT-29), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The strategic placement of the bromine atom not only enhances biological activity but also provides a crucial point for synthetic diversification. The ability of these compounds to target fundamental cellular processes such as microtubule dynamics and stress-activated signaling pathways underscores their therapeutic potential.

Future research should focus on a more systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of derivatives with modifications at various positions of the tetrahydroquinoxaline core. Direct comparative studies with non-brominated analogs and isomers will be crucial for a definitive understanding of the role of the 6-bromo substituent. Furthermore, in-depth mechanistic studies and in vivo efficacy evaluations will be essential to translate the promising in vitro activity of these compounds into tangible therapeutic candidates.

References

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  • Stanfield, J. A. THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS Presented to the Faculty of the Division of Graduate Studies Georgia Institute. Georgia Institute of Technology. 1947. [Link]

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Comparative Cytotoxicity of 6-Bromo-1,2,3,4-tetrahydroquinoxaline and Its Analogs: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

The quinoxaline scaffold, a fused heterocyclic system composed of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry due to the diverse biological activities its derivatives exhibit.[1][2] These activities include anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[2] Within the realm of oncology, quinoxaline derivatives have garnered significant attention as a promising platform for the development of novel chemotherapeutic agents.[3] These compounds often exert their effects by targeting key cellular processes, such as kinase signaling, DNA replication, and microtubule dynamics.[3][4][5]

This guide provides a comparative analysis of the cytotoxicity of quinoxaline analogs, with a specific focus on elucidating the structure-activity relationships (SAR) that would inform the potential efficacy of 6-Bromo-1,2,3,4-tetrahydroquinoxaline. While direct experimental data on this specific tetrahydro-derivative is limited in publicly accessible literature, by examining closely related analogs, we can build a robust predictive framework. We will delve into the impact of substitutions on the quinoxaline core, compare experimental cytotoxicity data across various cancer cell lines, detail the underlying mechanisms of action, and provide validated experimental protocols for researchers seeking to evaluate these compounds.

The Quinoxaline Scaffold: Structure-Activity Relationship (SAR) Insights

The biological activity of a quinoxaline derivative is critically dependent on the nature and position of its substituents. A comprehensive analysis of the SAR is essential for the rational design of potent and selective anticancer agents.[4][6]

The Critical Role of Substitutions at C2 and C3

The C2 and C3 positions of the pyrazine ring are primary sites for chemical modification and are crucial determinants of cytotoxic activity.[6] Studies consistently show that introducing various aryl or heteroaryl groups at these positions can dramatically influence a compound's potency.[4]

  • Influence of Heteroaromatic Moieties: Research on 2,3-substituted quinoxalin-6-amine analogs has demonstrated that derivatives with heteroaromatic rings, such as furanyl groups, exhibit significantly higher antiproliferative activity compared to those with simple phenyl groups.[4] This suggests that the electronic properties and hydrogen-bonding capacity of the substituents are key to their biological function.

  • Impact of Linkers: The linker connecting a substituent to the quinoxaline core also plays a pivotal role. For instance, an NH-CO linker has been shown to increase anticancer effects compared to simple aliphatic linkers, likely by providing additional hydrogen bonding opportunities with the biological target.[2]

Modulation by the Benzene Ring: The Effect of the C6-Bromo Group

Substituents on the benzene portion of the scaffold finely tune the molecule's electronic and lipophilic properties. A bromine atom at the C6 position, as in our topic compound, is an electron-withdrawing group.

  • Electron-Withdrawing vs. Electron-Releasing Groups: SAR studies have shown varied effects. In some series, electron-withdrawing groups like chlorine (Cl) produce higher activity than electron-releasing groups like methyl (CH₃).[2] Conversely, other studies indicate that electron-releasing groups such as methoxy (OCH₃) are essential for activity.[2] This highlights that the optimal substitution is highly dependent on the overall molecular structure and its specific biological target. The presence of a halogen like bromine can increase lipophilicity, potentially enhancing cell membrane permeability, while also serving as a potential site for metabolic transformation or specific interactions with a target protein.[5]

The Tetrahydroquinoxaline Core: A Shift in Conformation and Activity

The reduction of the pyrazine ring to form a 1,2,3,4-tetrahydroquinoxaline introduces significant structural changes. The planar, aromatic pyrazine ring becomes a flexible, non-planar saturated ring. This conformational flexibility can allow the molecule to adopt different three-dimensional shapes, potentially enabling it to fit into binding pockets inaccessible to its planar quinoxaline counterparts. While direct SAR studies on this specific core are sparse, research on analogous tetrahydroquinoline structures shows that this scaffold is a potent inhibitor of tubulin polymerization, a distinct mechanism from many planar quinoxalines.[7][8]

Comparative Cytotoxicity Data of Quinoxaline Analogs

The efficacy of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀), with lower values indicating higher potency. The following table summarizes the cytotoxic activity of various quinoxaline derivatives against a panel of human cancer cell lines, illustrating the SAR principles discussed.

Compound/AnalogSubstituentsCancer Cell LineIC₅₀ / GI₅₀ (µM)Key SAR Insight
Compound 1 R1=H, R2=H (Unsubstituted)Melanoma (MALME-M)55.75% GIBaseline activity of the core scaffold.[2]
Compound 2 R1=H, R2=ClMelanoma (MALME-M)Higher than Cmpd 1Electron-withdrawing group at R2 enhances activity.[2]
Compound 8 NH linker at C3, Benzoxazole at C2Gastric (MGC-803)1.49NH linker and heterocyclic system at C2/C3 are crucial for high potency.[2]
Compound IV Proprietary QuinoxalineProstate (PC-3)2.11Demonstrates high potency and selectivity against prostate cancer.[9]
Compound 10 Pyrido[1,2-a]imidazo[4,5-g]quinoxalineGastric (MKN 45)0.073Fused heterocyclic systems can lead to exceptionally high cytotoxicity.[10]
Compound 3h Proprietary QuinoxalineLeukemia (RPMI-8226)1.11Shows significant activity against hematological malignancies.[11]

Note: This table is a curated representation from multiple sources to illustrate SAR principles. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Mechanisms of Cytotoxic Action

Quinoxaline derivatives employ a variety of mechanisms to induce cancer cell death. Understanding these pathways is crucial for their development as targeted therapies.

Protein Kinase Inhibition

Many quinoxalines function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3] Dysregulation of kinases is a hallmark of cancer. Targets inhibited by quinoxaline derivatives include:

  • Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, and PDGFR are frequently targeted, disrupting signaling pathways that drive tumor angiogenesis and growth.[3][4]

  • Intracellular Kinases: Inhibition of pathways like PI3K/AKT/mTOR has also been reported.[4]

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during replication.[5] Certain quinoxaline derivatives act as "Topo II poisons," stabilizing the complex formed between the enzyme and DNA.[5][9] This leads to the accumulation of double-strand breaks, which, if unrepaired, trigger apoptosis.[9]

Induction of Apoptosis and Cell Cycle Arrest

The ultimate fate of a cancer cell treated with an effective quinoxaline is often apoptosis (programmed cell death). This is typically a downstream consequence of the primary mechanism.

  • Cell Cycle Arrest: Compounds can halt the cell cycle, often at the G2/M or S phase, preventing cell division and providing time for apoptotic machinery to engage.[3][9]

  • Apoptotic Pathway Activation: Western blot analyses have shown that potent quinoxalines upregulate pro-apoptotic proteins like p53 and caspases (-3, -8) while downregulating anti-apoptotic proteins like Bcl-2, thereby tipping the cellular balance toward death.[9]

Microtubule Disruption

As suggested by analogs like N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, the saturated tetrahydro- core may confer the ability to inhibit tubulin polymerization.[8] These agents bind to the colchicine site on tubulin, preventing the formation of microtubules, which are essential for mitotic spindle formation and cell division.[7][8]

Experimental Protocols & Workflows

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key cytotoxicity and mechanistic assays.

General Experimental Workflow

The logical progression from compound synthesis to biological evaluation is critical for a successful SAR study.

G cluster_0 Chemical Synthesis & Design cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanistic Elucidation a Rational Design of Analogs b Chemical Synthesis a->b c Purification & Characterization (NMR, HRMS) b->c e MTT / Cell Viability Assay c->e d Cell Line Culture d->e f Determine IC50 / GI50 Values e->f g Cell Cycle Analysis (Flow Cytometry) f->g Active Compounds h Apoptosis Assay (Annexin V/PI) f->h i Western Blot (Protein Expression) f->i j Kinase / Enzyme Inhibition Assay f->j

Caption: General workflow for the evaluation of novel cytotoxic agents.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with 100 µL of the medium containing the compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[12] Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.[6]

Protocol 2: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathway Visualization

The following diagram illustrates a potential mechanism of action where a quinoxaline derivative acts as a Topoisomerase II inhibitor, leading to apoptosis.

G cluster_0 Cellular Events cluster_1 Apoptotic Cascade A Quinoxaline Analog Enters Nucleus B Binds to DNA-Topo II Complex A->B C Stabilizes Cleavable Complex B->C D DNA Double-Strand Breaks Accumulate C->D E Activation of DNA Damage Response (DDR) D->E F Upregulation of p53 E->F I Cell Cycle Arrest (S-Phase) E->I G Downregulation of Bcl-2 F->G H Caspase-8 / Caspase-3 Activation F->H G->H J Apoptosis H->J I->J

Caption: Pathway of Topo II inhibition leading to apoptosis.

Conclusion and Future Directions

This guide establishes a framework for understanding the cytotoxic potential of this compound by a comparative analysis of its structural analogs. The collective evidence strongly suggests that the quinoxaline scaffold is a highly tunable platform for developing anticancer agents.[1]

Key Takeaways:

  • SAR is Paramount: Cytotoxicity is exquisitely sensitive to substitutions at the C2, C3, and C6/C7 positions.

  • Mechanism is Diverse: Quinoxalines can act through multiple high-value cancer targets, including protein kinases and topoisomerases.[4][9]

  • The Tetrahydro- Core is a New Frontier: The introduction of a saturated ring in this compound likely imparts conformational flexibility, potentially shifting its mechanism towards microtubule inhibition, a promising avenue for overcoming drug resistance.[8]

Future research should focus on the direct synthesis and evaluation of this compound and its derivatives. Exploring different substitutions on the tetrahydro- nitrogen atoms and further modifications on the benzene ring will be critical to optimizing potency and selectivity. The protocols and mechanistic insights provided herein offer a solid foundation for these future investigations, paving the way for the potential development of a new class of effective chemotherapeutic agents.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: )
  • Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)
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  • Structure-Activity Relationship (SAR)
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed Central. (URL: [Link])

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (URL: [Link])

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (URL: [Link])

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (URL: )
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  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH. (URL: [Link])

  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Brominated Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline scaffolds, heterocyclic aromatic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of bromine atoms to the quinoxaline core can significantly modulate these biological effects, often enhancing potency.[4] This guide provides a comprehensive comparison of in vitro and in vivo studies on brominated quinoxalines, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

The Significance of Bromination in Quinoxaline Derivatives

The addition of bromine to the quinoxaline structure can influence its physicochemical properties, such as lipophilicity and electronic distribution. These changes can, in turn, affect the molecule's ability to interact with biological targets, leading to enhanced efficacy. For instance, studies have shown that the position and number of bromine substituents on the quinoxaline ring play a crucial role in determining their antiproliferative effects against cancer cell lines.[5]

Part 1: In Vitro Evaluation of Brominated Quinoxalines

In vitro studies are the first step in assessing the biological activity of newly synthesized brominated quinoxalines. These assays are crucial for screening large numbers of compounds and selecting promising candidates for further investigation.

Anticancer Activity

A primary focus of research on brominated quinoxalines has been their potential as anticancer agents.[2][6] Various in vitro assays are employed to determine their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HT29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the brominated quinoxaline derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Data Presentation: Comparative Cytotoxicity of Brominated Quinoxalines

CompoundCancer Cell LineIC50 (µM)Reference
Benzo[g]quinoxaline 3MCF-72.89[7]
Dibromo-benzo[g]quinoxaline 9MCF-78.84[7]
Compound 11C6, HeLa, HT295.45–9.6 µg/mL[5]
Compound 17C6, HeLa, HT29Significant Inhibition[5]

This table illustrates the cytotoxic potential of different brominated quinoxaline derivatives against various cancer cell lines.

Mechanism of Action Studies

Understanding the mechanism by which brominated quinoxalines induce cell death is crucial.

  • Apoptosis Assays: DNA laddering and Annexin V-FITC staining can confirm if the compounds induce apoptosis.[5][8]

  • Enzyme Inhibition Assays: Some quinoxalines have been shown to inhibit enzymes critical for cancer cell survival, such as topoisomerase I and c-Met kinase.[5][9]

Workflow for In Vitro Anticancer Evaluation

Signaling_Pathway Brominated Quinoxaline Brominated Quinoxaline Growth Factor Receptor Growth Factor Receptor Brominated Quinoxaline->Growth Factor Receptor Inhibition Apoptosis Apoptosis Brominated Quinoxaline->Apoptosis Induction Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Growth Factor Receptor->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Hypothesized signaling pathway targeted by brominated quinoxalines.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

[10][11]Experimental Protocol: Pharmacokinetic Analysis in Rodents

  • Drug Administration: The brominated quinoxaline is administered to rats or mice via intravenous (IV) and oral (PO) routes at a specific dose. 2[12]. Blood Sampling: Blood samples are collected at various time points post-administration.

  • Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS. 4[11]. Parameter Calculation: Key PK parameters, including half-life (t1/2), clearance (Cl), volume of distribution (Vd), and oral bioavailability (%F), are calculated.

Data Presentation: Comparative Pharmacokinetic Parameters

CompoundAnimal ModelRoutet1/2 (h)Bioavailability (%)Reference
Bromophycolide AMouseIV0.75-
Quinoxaline 13-197MousePO-3.14
Quinoxaline 13-197RatPO-16.03
IQ-1RatPO-< 1.5

This table provides a snapshot of the pharmacokinetic profiles of different quinoxaline derivatives.

Conclusion and Future Directions

Brominated quinoxalines represent a promising class of compounds with potent anticancer and antimicrobial activities. While in vitro studies have successfully identified numerous active derivatives, a significant gap remains in the comprehensive in vivo evaluation of these compounds. Future research should focus on:

  • Extensive in vivo efficacy studies in relevant animal models to validate in vitro findings.

  • Detailed pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of lead candidates.

  • Elucidation of in vivo mechanisms of action to better understand their therapeutic effects.

By bridging the gap between in vitro and in vivo research, the full therapeutic potential of brominated quinoxalines can be realized, paving the way for the development of novel and effective therapeutic agents.

References

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. Available from: [Link]

  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. PubMed Central. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available from: [Link]

  • Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed. Available from: [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. PubMed. Available from: [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. National Genomics Data Center (CNCB-NGDC). Available from: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available from: [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central. Available from: [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. Available from: [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. Available from: [Link]

  • Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A. NIH. Available from: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. Available from: [Link]

  • Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS. PMC - NIH. Available from: [Link]

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers. Available from: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ResearchGate. Available from: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI. Available from: [Link]

  • Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats. PubMed. Available from: [Link]

  • A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours. PubMed. Available from: [Link]

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Benchmarking 6-Bromo-1,2,3,4-tetrahydroquinoxaline: A Comparative Guide for Novel Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold

The quinoxaline structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The partially saturated analog, 1,2,3,4-tetrahydroquinoxaline, retains significant biological potential, often serving as a key intermediate in the development of bioactive compounds targeting the central nervous system (CNS).[6] This guide focuses on a specific derivative, 6-Bromo-1,2,3,4-tetrahydroquinoxaline, providing a framework for its evaluation against established inhibitors of a critical neurological target: Monoamine Oxidase (MAO).

Recent research has highlighted the promise of quinoxaline-based compounds as potent and selective inhibitors of Monoamine Oxidase A (MAO-A), an enzyme pivotal in the metabolism of key neurotransmitters such as serotonin and norepinephrine.[7][8][9] Dysregulation of these neurotransmitters is implicated in a variety of psychiatric and neurological disorders, including depression and anxiety. Therefore, the exploration of novel MAO inhibitors, such as this compound, is a promising avenue for the development of next-generation therapeutics. This guide will provide a comprehensive, side-by-side comparison with well-characterized MAO inhibitors, offering researchers a robust methodology for assessing the inhibitory potential and selectivity of this novel compound.

Comparative Analysis: this compound vs. Known MAO Inhibitors

To rigorously evaluate the potential of this compound as a Monoamine Oxidase inhibitor, a direct comparison with established, clinically relevant inhibitors is essential. For this purpose, we have selected two benchmark compounds: Moclobemide , a reversible and selective MAO-A inhibitor (RIMA), and Selegiline , an irreversible inhibitor with selectivity for MAO-B at lower concentrations.

Compound Structure Target Selectivity Mechanism of Action Clinical Significance
This compound this compoundTo be determinedTo be determinedInvestigational
Moclobemide MoclobemideMAO-A selectiveReversibleAntidepressant
Selegiline SelegilineMAO-B selective (at low doses)IrreversibleAntiparkinsonian, Antidepressant (transdermal)
Hypothesized Mechanism of Action

The core tetrahydroquinoxaline structure shares similarities with other heterocyclic scaffolds known to interact with the active site of MAO enzymes. The proposed inhibitory action of this compound is predicated on its ability to bind to the enzyme's active site, thereby preventing the oxidative deamination of monoamine neurotransmitters. The nature of this inhibition (i.e., reversible vs. irreversible) and its selectivity towards MAO-A or MAO-B are critical parameters to be determined experimentally.

MAO_Inhibition cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron Neurotransmitter Serotonin / Norepinephrine MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Receptor Post-synaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction This compound This compound This compound->MAO Inhibition

Caption: Proposed mechanism of action for this compound as a MAO inhibitor.

Experimental Protocols for Benchmarking

To provide a comprehensive and objective comparison, the following experimental workflows are recommended. These protocols are designed to elucidate the inhibitory potency, selectivity, and mechanism of this compound against both MAO-A and MAO-B, in parallel with the known inhibitors.

In Vitro MAO Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against both MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A specific substrate)

  • Benzylamine (MAO-B specific substrate)

  • This compound

  • Moclobemide

  • Selegiline

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Spectrofluorometer

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound, Moclobemide, and Selegiline in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound.

  • Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in phosphate buffer. Prepare solutions of kynuramine and benzylamine.

  • Assay Protocol:

    • In separate wells of a 96-well plate, add the phosphate buffer, the respective enzyme (MAO-A or MAO-B), and the test compound at various concentrations.

    • Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

    • Monitor the production of the fluorescent product (4-hydroxyquinoline from kynuramine, or benzaldehyde followed by a coupled reaction for benzylamine) over time using a spectrofluorometer.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression analysis.

MAO_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Inhibitors Start->Prep_Compounds Incubate Incubate Enzyme with Inhibitor Prep_Compounds->Incubate Prep_Enzymes Prepare MAO-A and MAO-B Solutions Prep_Enzymes->Incubate Add_Substrate Add Substrate (Kynuramine/Benzylamine) Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Analyze Calculate IC50 Values Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro MAO inhibition assay.

Determination of Reversibility of Inhibition

This experiment distinguishes between reversible and irreversible inhibitors.

Procedure:

  • Pre-incubation: Incubate a higher concentration of the test compound (and controls) with the MAO enzyme for an extended period (e.g., 30-60 minutes).

  • Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the assay buffer.

  • Activity Measurement: Immediately measure the enzymatic activity by adding the substrate.

  • Analysis:

    • Reversible inhibitors: The inhibitory effect will be diminished upon dilution as the inhibitor dissociates from the enzyme.

    • Irreversible inhibitors: The inhibition will persist even after significant dilution, as the inhibitor has formed a covalent bond with the enzyme.

Expected Outcomes and Interpretation

The data generated from these experiments will allow for a direct comparison of this compound with the benchmark inhibitors.

Parameter This compound Moclobemide Selegiline
MAO-A IC₅₀ (nM) To be determinedLiterature/Experimental ValueLiterature/Experimental Value
MAO-B IC₅₀ (nM) To be determinedLiterature/Experimental ValueLiterature/Experimental Value
Selectivity Index (MAO-B IC₅₀ / MAO-A IC₅₀) To be determined>1 (MAO-A selective)<1 (MAO-B selective)
Reversibility To be determinedReversibleIrreversible

A low IC₅₀ value against MAO-A and a high selectivity index would suggest that this compound is a potent and selective MAO-A inhibitor, similar to Moclobemide. Conversely, a low IC₅₀ against MAO-B would indicate selectivity towards this isoform. The reversibility assay will provide crucial information on its mechanism of action, which has significant implications for its potential safety profile.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of this compound as a potential Monoamine Oxidase inhibitor. By benchmarking it against well-established drugs like Moclobemide and Selegiline, researchers can gain valuable insights into its potency, selectivity, and mechanism of action. Favorable results from these in vitro studies would warrant further investigation, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive), in vivo efficacy studies in relevant animal models of neurological disorders, and comprehensive safety and toxicity profiling. The exploration of this and related tetrahydroquinoxaline derivatives could pave the way for novel therapeutic strategies for a range of CNS disorders.

References

  • Biological activity of quinoxaline derivatives. (2025). ResearchGate. [Link]

  • Biological Activity of Quinoxaline Derivatives. (2011). Semantic Scholar. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Synthesis and biological activity of quinoxaline derivatives. (2024). Patsnap Synapse. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed. [Link]

  • Khattab, S. N., et al. (2010). Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies. European Journal of Medicinal Chemistry, 45(10), 4479-4489. [Link]

  • Amer, A. A., et al. (2015). Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors: design, synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 95, 246-259. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. (n.d.). ScienceDirect. [Link]

  • Ramnauth, J., et al. (2012). 1,2,3,4-tetrahydroquinoline-based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Lead Optimization Studies Resulting in the Identification of N-(1-(2-(methylamino)ethyl) - PubMed. Journal of Medicinal Chemistry, 55(6), 2882-2893. [Link]

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  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.). Zenodo. [Link]

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  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. (2023). MDPI. [Link]

  • 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. (n.d.). MySkinRecipes. [Link]

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  • Pharmacological characterization of some selected 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones as (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid receptor antagonists. (2010). PubMed. [Link]

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A Comparative Analysis of the Reactivity of Halogenated Quinoxalines: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoxaline scaffold is a cornerstone of heterocyclic chemistry, lending its rigid, aromatic framework to a multitude of biologically active molecules.[1] The strategic functionalization of this privileged core is paramount, and halogenated quinoxalines serve as versatile and indispensable precursors. The choice of the halogen atom—typically at the C2 position—is not arbitrary; it is a critical decision that dictates the synthetic routes available and the efficiency of subsequent transformations.

This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-, 2-bromo-, and 2-iodoquinoxalines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic design. We will explore the nuanced interplay of carbon-halogen bond strength, electronic effects inherent to the quinoxaline ring, and the mechanistic demands of key synthetic transformations, supported by experimental data.

The Decisive Factor: Carbon-Halogen Bond Strength and Electronic Activation

The reactivity of halogenated quinoxalines is primarily governed by two competing factors: the inherent strength of the carbon-halogen (C-X) bond and the electronic nature of the quinoxaline ring itself.

Generally, in cross-coupling reactions where the oxidative addition of a palladium catalyst to the C-X bond is the rate-determining step, the reactivity follows the order of bond dissociation energy: C-I < C-Br < C-Cl .[2] This trend suggests that iodoquinoxalines are the most reactive, followed by bromo- and then chloroquinoxalines. While this holds true in many cases, the quinoxaline ring system introduces a layer of complexity. The pyrazine ring is electron-deficient, which particularly activates the C2 and C3 positions towards nucleophilic attack and facilitates oxidative addition. This electronic activation can sometimes be potent enough to override the expected C-X bond strength reactivity, especially when comparing chloro- and bromo-substituents.

Comparative Reactivity in Key Transformations

We will now examine the comparative reactivity of 2-halogenated quinoxalines in four critical classes of reactions: Nucleophilic Aromatic Substitution (SNA_r_), Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution is a cornerstone of quinoxaline chemistry, leveraging the electron-deficient nature of the pyrazine ring. In these reactions, a nucleophile attacks the carbon bearing the halogen, proceeding through a high-energy Meisenheimer intermediate.[2]

Reactivity Trend: F > Cl > Br > I

Contrary to cross-coupling reactions, the reactivity order in SNA_r_ is often dominated by the electronegativity of the halogen rather than the C-X bond strength.[3] The highly electronegative halogen polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[3] Thus, fluoroquinoxalines are the most reactive, followed by their chloro counterparts. While direct comparative kinetic data for haloquinoxalines is sparse in the literature, the established principles of SNA_r_ support this trend. For instance, 2-chloroquinoxaline readily undergoes substitution with various amines.[4]

Experimental Insight: The choice of a chloro- or bromoquinoxaline for SNA_r_ is often a balance between reactivity and the cost or availability of the starting material. While a 2-fluoroquinoxaline would be the most reactive, its synthesis is more complex. 2-Chloroquinoxaline often provides a good compromise of reactivity and accessibility for reactions with potent nucleophiles like amines and alkoxides.

Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Haloquinoxaline and Nucleophile in Aprotic Solvent (e.g., DMF, DMSO) base Add Base (e.g., K2CO3, Et3N) start->base heat Heat Reaction Mixture (e.g., 80-120 °C) base->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Chromatography or Recrystallization extract->purify

Caption: General workflow for a typical SNAr reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, and it is widely used in the synthesis of biaryl compounds.[5] The catalytic cycle's first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the aryl halide.[6]

Reactivity Trend: I > Br > Cl (with a significant caveat)

Based on C-X bond strength, the expected reactivity is I > Br > Cl. However, the electronic activation at the C2 position of the quinoxaline ring can alter this order. A notable study on dihaloquinoxalines revealed that for 6-bromo-2-chloroquinoxaline, the Suzuki-Miyaura coupling occurs selectively at the C2-chloro position. This is attributed to the high intrinsic electrophilicity of the C2 position, which facilitates oxidative addition to the C-Cl bond to a greater extent than would be expected based on bond strength alone.

Comparative Data: Suzuki-Miyaura Coupling of 2-Haloquinoxalines

Halogen (X) at C2Relative ReactivityTypical Catalyst SystemYield (%)Observations
I HighestPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C>90Rapid reaction, often complete in a few hours.
Br HighPd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane, 100 °C80-95Generally robust and high-yielding.
Cl Moderate to LowPd₂(dba)₃, XPhos, K₃PO₄, Toluene, 110 °C70-90Requires more specialized, bulky phosphine ligands and stronger bases to achieve good yields.[7]

Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Experimental Insight: For routine Suzuki couplings, 2-bromoquinoxaline is often the substrate of choice due to its balance of high reactivity and stability. 2-Iodoquinoxalines are excellent for rapid couplings or when milder conditions are required, but they can be less stable and more expensive. 2-Chloroquinoxalines are typically reserved for situations where the chloro-substituent must be retained for subsequent transformations or when cost is a primary concern, though they necessitate more specialized and often more expensive catalyst systems.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(X)L₂] pd0->pd_complex Ar-X oa_label Oxidative Addition transmetal [Ar-Pd(II)(Ar')L₂] pd_complex->transmetal Ar'-B(OR)₂ (Base) tm_label Transmetalation transmetal->pd0 Ar-Ar' re_label Reductive Elimination

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking a terminal alkyne to an aryl halide.[8] This reaction typically employs a dual catalyst system of palladium and copper(I).[9]

Reactivity Trend: I > Br >> Cl

In Sonogashira couplings, the reactivity trend closely follows the C-X bond strength. Iodo- and bromoquinoxalines are excellent substrates. Aryl chlorides, including 2-chloroquinoxaline, are significantly less reactive and often require specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands, to achieve reasonable yields.[10]

Comparative Data: Sonogashira Coupling of 2-Haloquinoxalines

Halogen (X) at C2Relative ReactivityTypical Catalyst SystemYield (%)Observations
I HighestPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt>95Often proceeds smoothly at room temperature.
Br HighPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50-70 °C85-95May require gentle heating for efficient conversion.
Cl LowPd₂(dba)₃, P(t-Bu)₃, CuI, Cs₂CO₃, Dioxane, 100 °C60-85Requires more forcing conditions and specialized ligands. Copper-free conditions are also being developed.[11]

Yields are representative and can vary based on the specific alkyne and reaction conditions.

Experimental Insight: The choice of halogenated quinoxaline for Sonogashira coupling is critical. For high-yielding, reliable, and mild reactions, 2-iodo- or 2-bromoquinoxaline are the preferred substrates. 2-Chloroquinoxaline should only be considered if the synthetic route necessitates it, and one must be prepared to invest in catalyst and ligand optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[12]

Reactivity Trend: I > Br > Cl

Similar to other palladium-catalyzed cross-coupling reactions, the reactivity in Buchwald-Hartwig amination is generally dictated by the ease of oxidative addition, following the trend I > Br > Cl. Aryl iodides and bromides are highly reactive substrates. While aryl chlorides can be challenging, the development of sophisticated, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) has made their amination feasible and often high-yielding.[13]

Comparative Data: Buchwald-Hartwig Amination of 2-Haloquinoxalines

Halogen (X) at C2Relative ReactivityTypical Catalyst SystemYield (%)Observations
I HighestPd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °C>90Bidentate ligands like BINAP are effective for aryl iodides.[12]
Br HighPd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C85-95Bulky monophosphine ligands are highly effective.
Cl ModeratePd(OAc)₂, BrettPhos, K₂CO₃, t-Amyl alcohol, 110 °C75-90Requires specialized, sterically hindered ligands and often higher temperatures.

Yields are representative and can vary based on the specific amine and reaction conditions.

Experimental Insight: Both 2-bromo- and 2-iodoquinoxaline are excellent substrates for Buchwald-Hartwig amination. The choice between them may depend on the cost and availability of the starting material. 2-Chloroquinoxalines can be effectively coupled, but this requires access to the more advanced (and often proprietary and expensive) Buchwald ligands.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoquinoxaline

This protocol is a self-validating system, providing a robust starting point for the synthesis of 2-arylquinoxalines.

  • Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine 2-bromoquinoxaline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: To the solid mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylquinoxaline.

Conclusion: A Strategic Choice

The selection of a halogenated quinoxaline is a strategic decision that profoundly impacts the synthetic pathway.

  • 2-Iodoquinoxalines are the most reactive substrates in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and shorter reaction times. However, they are generally the most expensive and can be less stable.

  • 2-Bromoquinoxalines represent the "workhorse" of quinoxaline chemistry, offering a superb balance of high reactivity in a wide range of transformations and greater stability and cost-effectiveness compared to their iodo- counterparts.

  • 2-Chloroquinoxalines are the least reactive in cross-coupling reactions, necessitating more specialized and forceful conditions. Their primary advantages lie in their lower cost and the ability to serve as a stable handle for selective functionalization in the presence of more reactive halogens, or for SNA_r_ reactions where their reactivity is advantageous.

By understanding the underlying principles of reactivity and the practical considerations for each halogen, researchers can make informed decisions, optimizing their synthetic strategies for efficiency, cost, and overall success.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.
  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling of Aryl Chlorides and Boronic Acids: A New Method for the Synthesis of Biaryls. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388.
  • Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007, 107(3), 874-922.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
  • Hassan, S. S. M., et al. 2-Chloroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 2009, 65(2), o455.
  • Terrier, F. Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution (eds F. Terrier). Wiley-VCH Verlag GmbH & Co. KGaA, 2013.
  • Bazin, S., et al. Sequential cross-coupling reactions on dihalogenated heterocycles. Tetrahedron Letters, 2009, 50(49), 6893-6896.
  • Liang, Y., et al. Copper-free Sonogashira coupling reaction with Pd-nanoparticles as catalyst.
  • Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 2008, 41(11), 1534-1544.
  • Yin, J., & Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 2000, 122(48), 12051-12052.
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  • Borah, B., & Chowhan, L. R. Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 2021, 11(59), 37193-37214.
  • Plater, M. J., & Harrison, W. T. A. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 2024, 25(15), 8162.
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  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link].

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents extends beyond the benchtop; it is a fundamental component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Bromo-1,2,3,4-tetrahydroquinoxaline, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and materials science. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is essential. The brominated nature of this compound places it in the category of halogenated organic compounds, which often present specific disposal challenges.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful through ingestion, skin contact, and inhalation based on analogous structures.[3][4]

  • Environmental Impact: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.

  • Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong oxidizing agents, acids, or bases unless a specific neutralization or deactivation protocol is being followed.[5]

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

II. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can significantly increase disposal costs.

This compound waste must be collected as follows:

  • Designated Waste Stream: Halogenated Organic Waste.[5][10][11]

  • Physical State: Collect solid and liquid waste in separate, appropriately designated containers.[8]

Crucially, DO NOT mix this waste with:

  • Non-halogenated organic solvents[11]

  • Aqueous waste (acids, bases)[10]

  • Oxidizers[5]

  • Heavy metal waste[11]

The rationale for this strict segregation is rooted in both safety and disposal logistics. Halogenated wastes are typically incinerated at high temperatures, a process that is different from the fuel blending used for non-halogenated solvents.[10][11] Mixing these streams complicates the disposal process and increases costs.

III. Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste from a laboratory setting.

1. Container Selection:

  • Use only chemically compatible containers provided by your institution's Environmental Health & Safety (EHS) department.[12][13][14] For halogenated organic liquids, high-density polyethylene (HDPE) or glass containers are typically appropriate.[5]
  • Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[12][13]

2. Waste Labeling:

  • Label the waste container before adding any waste.[7]
  • The label must be securely affixed and clearly legible.[12]
  • Use your institution's standardized hazardous waste label.[13] This label must include:
  • The words "Hazardous Waste"[12][13]
  • The full chemical name: "this compound" (no formulas or abbreviations).[12]
  • An accurate estimation of the concentration or percentage of each component if it is a mixed waste stream.[12][13]
  • The specific hazard characteristics (e.g., Toxic).[13]

3. Waste Accumulation:

  • Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][12][15] This area should be at or near the point of generation and under the control of the laboratory personnel.[12]
  • Keep the waste container closed at all times, except when adding waste.[12][15][16] Do not leave a funnel in the container.[12]
  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[8][14]
  • Ensure incompatible waste types are segregated within the SAA.[9]

4. Requesting Disposal:

  • Once the container is nearly full (e.g., 90% capacity) or if you are generating waste infrequently, arrange for a pickup from your institution's EHS office.[12]
  • Follow your institution's specific procedures for requesting a waste pickup, which is often done through an online system.[16]
  • There is typically no direct charge to the laboratory for the disposal of hazardous waste generated from research activities.[12]

The following diagram illustrates the decision-making process for the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Storage & Segregation cluster_disposal Final Disposal A Identify Waste: This compound B Hazard Assessment: Halogenated Organic, Toxic A->B C Wear Appropriate PPE B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label with Full Chemical Name D->E F Add Waste to Container in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Is Waste Segregated from Incompatibles (Acids, Bases, Oxidizers)? G->H I Store in Secondary Containment H->I J Container 90% Full? I->J K Request Pickup from Environmental Health & Safety (EHS) J->K L EHS Manages Final Disposal via Licensed Vendor K->L

Caption: Disposal Workflow for this compound

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill: If the spill is small and you are trained to handle it, you may clean it up.[5]

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.[5][6]

    • Clean the spill area with soap and water.

  • Major Spill: For large or unmanageable spills, or if you are unsure how to proceed:[7]

    • Evacuate the immediate area.

    • Alert others and prevent entry into the spill zone.

    • Contact your institution's EHS or emergency response team immediately.[14]

V. Waste Minimization

A core principle of modern laboratory management is the reduction of hazardous waste at its source.[17][18] Consider the following strategies:

  • Order only the quantity of chemical needed for your experiments.[15]

  • Maintain an accurate chemical inventory to avoid purchasing duplicates.[15][19]

  • If possible, substitute with less hazardous materials.[8]

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

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  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • A Better Guide to Minimizing Waste in Laboratories. American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Chemical and Hazardous Waste. Harvard University Environmental Health and Safety. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University EHS. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline SDS. SDS Manager. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 6-Bromo-1,2,3,4-tetrahydroquinoxaline. Moving beyond a simple checklist, this guide explains the causality behind each recommendation, grounding our protocols in a risk-based assessment derived from authoritative safety data. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

The Foundation: A Rigorous Hazard Assessment

Understanding the specific threats posed by this compound is the non-negotiable first step in designing a robust PPE strategy. The compound's known hazards, derived from Globally Harmonized System (GHS) classifications, dictate the necessary barriers to prevent exposure.[1] This is not merely a procedural formality; it is the logical basis for every piece of equipment we select.

According to safety data sheets, this compound and its close structural analogs present multiple routes of exposure and associated health risks.[1][2][3] It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2][3] It is also known to cause significant skin and eye irritation.[2][3]

Table 1: Hazard Profile for this compound and Analogs

Hazard Statement (GHS)DescriptionPrimary Exposure RoutesGHS Pictogram
H302: Harmful if swallowedIngestion can lead to acute toxicity.[1][2][4]IngestionGHS07 (Exclamation Mark)
H312: Harmful in contact with skinThe substance can be absorbed through the skin, causing systemic effects.[1][3]Dermal (Skin)GHS07 (Exclamation Mark)
H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.[2][3]Dermal (Skin)GHS07 (Exclamation Mark)
H319: Causes serious eye irritationDirect contact with eyes can result in significant, potentially damaging, irritation.[2][3][4]Ocular (Eyes)GHS07 (Exclamation Mark)
H332: Harmful if inhaledInhalation of dust or aerosols can lead to acute toxicity.[1][3]InhalationGHS07 (Exclamation Mark)
H335: May cause respiratory irritationInhaled particles can irritate the respiratory tract.[2][3]InhalationGHS07 (Exclamation Mark)

The Hierarchy of Controls: PPE as the Final Guardian

Before we address PPE, it is critical to acknowledge the hierarchy of controls in laboratory safety. PPE is the last line of defense, employed after other, more effective controls have been implemented.

  • Elimination/Substitution: Not applicable when the use of this specific molecule is required.

  • Engineering Controls: This is the most critical barrier. All handling of this compound, especially the weighing of solids and transfers that could generate dust or aerosols, must be performed inside a certified chemical fume hood.[5] This directly mitigates the primary inhalation hazard.

  • Administrative Controls: These are your standard operating procedures (SOPs). This includes restricting access to the handling area, providing thorough training, and ensuring emergency equipment like eyewash stations and safety showers are immediately accessible.[6]

  • Personal Protective Equipment (PPE): This is the final barrier between you and the chemical, designed to protect against residual risks and accidental contact.

Core PPE Ensemble for Routine Laboratory Operations

For standard procedures such as weighing, dissolving, and use in reactions within a fume hood, the following PPE is mandatory.

Eye and Face Protection
  • Rationale: The compound is a serious eye irritant.[2] Any potential for splashes or aerosol generation necessitates robust protection.

  • Protocol:

    • Wear ANSI Z87.1-compliant or EN166-compliant safety glasses with integrated side shields at all times in the laboratory.[7]

    • When handling liquid solutions of the compound or during any transfer that poses a splash risk, supplement safety glasses with a full-face shield.

Hand Protection
  • Rationale: The compound is harmful upon skin contact and causes skin irritation.[2][3] Gloves are the primary barrier against dermal exposure. The choice of material and usage protocol is critical for effectiveness.

  • Protocol:

    • Material: Wear nitrile gloves. While no specific permeation data for this compound is available, nitrile offers good general resistance to a wide range of chemicals. Avoid thin, disposable vinyl gloves, which offer poor chemical protection.[8]

    • Technique: Use a double-gloving technique. This provides a significant increase in protection and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.

    • Duration: Change gloves frequently, at a minimum every 30-60 minutes, or immediately if you suspect contact with the chemical.[8] Gloves are not a permanent barrier; chemicals will eventually permeate the material.[8]

Body Protection
  • Rationale: Protects skin and personal clothing from contamination by spills and splashes.

  • Protocol:

    • Wear a flame-resistant laboratory coat with a fully fastened front and tight-fitting cuffs.

    • Ensure the lab coat is laundered professionally and not taken home to prevent cross-contamination.[9][10]

Footwear
  • Rationale: Protects feet from spills and falling objects.

  • Protocol:

    • Wear closed-toe shoes made of a non-porous material.[6] Perforated shoes, sandals, or cloth sneakers are unacceptable in a laboratory environment where this compound is handled.[6]

Enhanced PPE for Spills and Non-Routine Events

In the event of a large spill outside of a fume hood, enhanced PPE is required for the cleanup crew.

  • Respiratory Protection: The inhalation hazard becomes acute outside of an engineering control.[2] A surgical mask is insufficient.[8]

    • Protocol: Use a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter.[7] All personnel using respirators must be properly fit-tested and trained.

  • Body Protection: A standard lab coat is insufficient for significant spills.

    • Protocol: Wear a chemically resistant apron over the lab coat, or a disposable chemical-resistant coverall.

  • Hand Protection: Continue to use double-layered nitrile gloves.

Operational Plan: PPE Donning, Doffing, and Disposal Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination. The following workflow should be adopted as a standard operating procedure.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Chemical Handling cluster_doffing Doffing Sequence (Exit Area) A 1. Assess Risks & Confirm Engineering Controls B 2. Select Correct PPE A->B C 3. Inspect PPE for Damage B->C D 4. Don Lab Coat C->D E 5. Don Inner Gloves D->E F 6. Don Respirator (If Required) E->F G 7. Don Eye/Face Protection F->G H 8. Don Outer Gloves (Over Cuffs) G->H I Perform Work in Fume Hood H->I J 1. Remove Outer Gloves I->J K 2. Remove Face Shield/Goggles J->K L 3. Remove Lab Coat K->L M 4. Remove Inner Gloves L->M N 5. Wash Hands Thoroughly M->N

Caption: Workflow for PPE selection, donning, use, and doffing.

Disposal Plan

All disposable PPE (gloves, etc.) contaminated with this compound must be considered hazardous waste.

  • Protocol:

    • Immediately after doffing, place contaminated items into a designated, sealed, and clearly labeled hazardous waste container.

    • Never dispose of contaminated PPE in regular trash receptacles.

    • Follow your institution's specific guidelines for hazardous chemical waste disposal.[9]

By integrating this comprehensive, risk-based PPE strategy into your daily laboratory operations, you create a robust and defensible safety system that ensures the integrity of your research and the well-being of your team.

References

  • Maybridge. (2019, March 10). 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline Safety Data Sheet. SDS Manager. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. ONS. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing. CDC Archive. Retrieved from [Link]

  • 001Chemical. (n.d.). 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.